Product packaging for Ethyl 4-Ethynylbenzoate(Cat. No.:CAS No. 10602-03-6)

Ethyl 4-Ethynylbenzoate

Cat. No.: B180832
CAS No.: 10602-03-6
M. Wt: 174.2 g/mol
InChI Key: CKAGLAFXBLZHAS-UHFFFAOYSA-N
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Description

Ethyl 4-Ethynylbenzoate is a useful research compound. Its molecular formula is C11H10O2 and its molecular weight is 174.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10O2 B180832 Ethyl 4-Ethynylbenzoate CAS No. 10602-03-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-ethynylbenzoate
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InChI

InChI=1S/C11H10O2/c1-3-9-5-7-10(8-6-9)11(12)13-4-2/h1,5-8H,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAGLAFXBLZHAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80573863
Record name Ethyl 4-ethynylbenzoate
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Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10602-03-6
Record name Ethyl 4-ethynylbenzoate
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Record name Ethyl 4-ethynylbenzoate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4-ethynylbenzoate from Ethyl 4-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 4-ethynylbenzoate, a valuable building block in medicinal chemistry and materials science. The primary route discussed is the Sonogashira coupling of ethyl 4-iodobenzoate with a protected acetylene source, followed by deprotection. This document details the reaction mechanisms, experimental protocols, and quantitative data to support researchers in the successful synthesis of this versatile compound.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound from ethyl 4-iodobenzoate is most effectively achieved through a two-step process:

  • Sonogashira Coupling: A palladium- and copper-catalyzed cross-coupling reaction between ethyl 4-iodobenzoate and an alkyne. To avoid the self-coupling of the terminal alkyne, a protected form, ethynyltrimethylsilane (TMS-acetylene), is commonly employed. This step yields the intermediate, ethyl 4-((trimethylsilyl)ethynyl)benzoate.

  • Deprotection: The removal of the trimethylsilyl (TMS) protecting group to reveal the terminal alkyne, affording the final product, this compound.

This strategy offers high yields and functional group tolerance, making it a robust and reliable method.[1]

Reaction Pathways and Mechanisms

The core of this synthesis lies in the Sonogashira coupling reaction, which involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1]

Figure 1: Simplified Catalytic Cycles of the Sonogashira Reaction.

The subsequent deprotection step is typically a base-catalyzed cleavage of the silicon-carbon bond.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of this compound.

StepReactionKey Reagents/CatalystsSolventTemperature (°C)Time (h)Yield (%)
1Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, Et₃NTHFRoom Temp. - 402-480-98
2DeprotectionK₂CO₃MethanolRoom Temp.282

Detailed Experimental Protocols

Step 1: Sonogashira Coupling of Ethyl 4-iodobenzoate with Ethynyltrimethylsilane

This protocol is a standard method for the copper-catalyzed Sonogashira coupling.

Materials:

  • Ethyl 4-iodobenzoate

  • Ethynyltrimethylsilane (TMS-acetylene)

  • Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for inert atmosphere techniques

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add ethyl 4-iodobenzoate (1.0 equiv), bis(triphenylphosphine)palladium(II) chloride (0.02 equiv), and copper(I) iodide (0.04 equiv).

  • Add anhydrous THF (5-10 mL per mmol of ethyl 4-iodobenzoate) and anhydrous triethylamine (3.0 equiv).

  • Stir the mixture for 5-10 minutes at room temperature.

  • Add ethynyltrimethylsilane (1.2 equiv) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Gentle heating (e.g., 40-50 °C) may be applied if the reaction is sluggish.[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether or ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, ethyl 4-((trimethylsilyl)ethynyl)benzoate, can be purified by column chromatography on silica gel.

Step 2: Deprotection of Ethyl 4-((trimethylsilyl)ethynyl)benzoate

This protocol utilizes potassium carbonate in methanol for the efficient removal of the TMS group.[2]

Materials:

  • Ethyl 4-((trimethylsilyl)ethynyl)benzoate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methanol (MeOH)

  • Diethyl ether

  • Water

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Dissolve the crude ethyl 4-((trimethylsilyl)ethynyl)benzoate (1.0 equiv) in methanol.

  • Add anhydrous potassium carbonate (catalytic amount, e.g., 0.1-0.2 equiv).

  • Stir the mixture at room temperature for 2 hours under a nitrogen atmosphere.[2]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture in vacuo.

  • Dilute the residue with diethyl ether and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.[2]

  • The resulting crude this compound can be purified by flash chromatography.

Characterization Data

Ethyl 4-((trimethylsilyl)ethynyl)benzoate (Intermediate)

  • ¹H NMR (CDCl₃, 400 MHz): δ = 7.95–7.99 (m, 2H, ArH), 7.49–7.53 (m, 2H, ArH), 4.38 (q, J=7.1 Hz, 2H, OCH₂CH₃), 1.39 (t, J=7.1 Hz, 3H, OCH₂CH₃), 0.22 (s, 9H, Si(CH₃)₃).

  • ¹³C NMR (CDCl₃, 75.5 MHz): δ = 166.76 (C=O), 132.03 (Ar), 129.90 (Ar), 129.53 (Ar), 127.95 (Ar), 104.16 (C≡CSi), 97.74 (C≡CSi), 61.1 (OCH₂), 14.3 (OCH₂CH₃), -0.44 (Si(CH₃)₃).

This compound (Final Product)

  • ¹H NMR (CDCl₃): δ 8.01 (d, J=8.4 Hz, 2H), 7.53 (d, J=8.4 Hz, 2H), 4.38 (q, J=7.1 Hz, 2H), 3.23 (s, 1H), 1.39 (t, J=7.1 Hz, 3H).

  • ¹³C NMR (CDCl₃): δ 165.8, 132.2, 130.3, 129.6, 127.1, 82.8, 80.1, 61.4, 14.3.

Experimental Workflow Diagram

Synthesis_Workflow start Start sonogashira Sonogashira Coupling: Ethyl 4-iodobenzoate + TMS-acetylene Pd/Cu catalyst, Et3N, THF start->sonogashira workup1 Aqueous Workup (NH4Cl wash) sonogashira->workup1 purification1 Column Chromatography (Silica gel) workup1->purification1 intermediate Intermediate: Ethyl 4-((trimethylsilyl)ethynyl)benzoate purification1->intermediate deprotection TMS Deprotection: K2CO3, Methanol intermediate->deprotection workup2 Aqueous Workup deprotection->workup2 purification2 Column Chromatography (Silica gel) workup2->purification2 product Final Product: This compound purification2->product end End product->end

References

Scalable synthesis protocol for Ethyl 4-ethynylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Scalable Synthesis of Ethyl 4-ethynylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a scalable and efficient protocol for the synthesis of this compound, a valuable building block in pharmaceutical and materials science. The described methodology is robust, relying on well-established chemical transformations, and is suitable for laboratory and pilot-plant scale production.

Introduction

This compound is a key intermediate in the synthesis of a variety of complex organic molecules. Its bifunctional nature, possessing both an alkyne for coupling reactions and an ester for further derivatization, makes it a versatile reagent. This document outlines a reliable three-step synthesis beginning with the readily available 4-iodobenzoic acid. The core of this synthetic route is the Sonogashira cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1]

Overall Synthetic Strategy

The synthesis is comprised of three main stages:

  • Esterification: Protection of the carboxylic acid functionality of 4-iodobenzoic acid via Fischer-Speier esterification to yield Ethyl 4-iodobenzoate.[2]

  • Sonogashira Coupling: Palladium and copper co-catalyzed cross-coupling of Ethyl 4-iodobenzoate with trimethylsilylacetylene. This introduces the protected ethynyl group.[1]

  • Deprotection: Removal of the trimethylsilyl (TMS) protecting group to afford the terminal alkyne, this compound.

This strategy is advantageous for scalability as it utilizes a protected alkyne, which prevents the common side reaction of alkyne homocoupling (Glaser coupling) under the reaction conditions.[3]

Physicochemical Properties of Key Compounds

A thorough understanding of the properties of the reactants, intermediates, and the final product is crucial for a successful synthesis.

Property4-Iodobenzoic AcidEthyl 4-iodobenzoateThis compound
CAS Number 619-58-951934-41-910602-03-6
Molecular Formula C₇H₅IO₂C₉H₉IO₂C₁₁H₁₀O₂
Molecular Weight 248.02 g/mol 276.07 g/mol 174.20 g/mol
Appearance Off-white to light brown crystalline powderWhite to off-white crystalline solidWhite to light yellow powder or liquid
Melting Point 269-273 °C40-44 °CNot specified
Solubility Slightly soluble in water; soluble in alcohol and etherInsoluble in water; soluble in common organic solventsSoluble in common organic solvents

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 4-iodobenzoate via Fischer-Speier Esterification

This initial step converts the starting carboxylic acid to its corresponding ethyl ester.

Reaction Scheme:

Quantitative Data:

Reactant/ReagentMolar Equivalents
4-Iodobenzoic Acid1.0
Absolute Ethanol10.0
Concentrated Sulfuric Acid0.2 (catalytic)
Typical Yield: ~95%

Methodology:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-iodobenzoic acid (1.0 eq).

  • Add absolute ethanol (10.0 eq) to the flask.

  • Carefully add concentrated sulfuric acid (0.2 eq) to the stirred suspension.

  • Heat the reaction mixture to reflux (approximately 78°C) for 4 hours.[2]

  • After cooling to room temperature, remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, a 5% aqueous solution of sodium bicarbonate, and finally with brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Ethyl 4-iodobenzoate as a white to off-white solid.[2]

Step 2: Sonogashira Coupling to Synthesize Ethyl 4-((trimethylsilyl)ethynyl)benzoate

This is the key carbon-carbon bond-forming reaction.

Reaction Scheme:

Quantitative Data:

Reactant/ReagentMolar Equivalents
Ethyl 4-iodobenzoate1.0
Trimethylsilylacetylene1.2
Bis(triphenylphosphine)palladium(II) chloride0.02
Copper(I) iodide0.04
Triethylamine3.0
Solvent: THF or DMF

Methodology:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add Ethyl 4-iodobenzoate (1.0 eq), bis(triphenylphosphine)palladium(II) chloride (0.02 eq), and copper(I) iodide (0.04 eq).[1]

  • Add anhydrous, degassed solvent (THF or DMF, approximately 5-10 mL per mmol of the aryl iodide) followed by triethylamine (3.0 eq).[1]

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or GC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride (to remove the copper catalyst), followed by brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Step 3: Deprotection to Yield this compound

The final step is the removal of the TMS protecting group to generate the terminal alkyne.

Reaction Scheme:

Quantitative Data:

Reactant/ReagentMolar Equivalents
Ethyl 4-((trimethylsilyl)ethynyl)benzoate1.0
Potassium Carbonate1.5
Solvent: Methanol
Typical Purity: >98% (by GC)

Methodology:

  • Dissolve the crude ethyl 4-((trimethylsilyl)ethynyl)benzoate (1.0 eq) in methanol.

  • Add potassium carbonate (1.5 eq) to the solution.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether or ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to yield this compound. Further purification can be achieved by column chromatography if necessary.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Sonogashira Coupling cluster_2 Step 3: Deprotection A 4-Iodobenzoic Acid B Ethanol, H₂SO₄ C Reflux (4h) B->C D Workup & Purification C->D E Ethyl 4-iodobenzoate D->E G Pd(PPh₃)₂Cl₂, CuI, Et₃N E->G Intermediate F Trimethylsilylacetylene H Reaction at RT G->H I Workup & Purification H->I J Ethyl 4-((trimethylsilyl)ethynyl)benzoate I->J K K₂CO₃, Methanol J->K Intermediate L Reaction at RT K->L M Workup & Purification L->M N This compound (Final Product) M->N

Caption: Overall workflow for the synthesis of this compound.

Sonogashira Reaction Catalytic Cycle

The Sonogashira coupling proceeds through two interconnected catalytic cycles.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox R¹-Pd(II)L₂-X pd0->pd_ox Oxidative Addition (R¹-X) pd_trans R¹-Pd(II)L₂-C≡CR² pd_ox->pd_trans Transmetalation product R¹-C≡CR² pd_trans->product Reductive Elimination product->pd0 Regenerates Pd(0) cu_x Cu(I)X cu_acetylide Cu(I)-C≡CR² cu_x->cu_acetylide H-C≡CR², Base cu_acetylide->pd_ox Transfers Acetylide

Caption: Simplified catalytic cycles of the Sonogashira reaction.

Conclusion

The presented three-step synthesis provides a scalable and efficient route to this compound. The use of a protected alkyne in the Sonogashira coupling step is a key feature for achieving high yields and purity on a larger scale. The detailed protocols and quantitative data herein should serve as a valuable resource for researchers and process chemists in the pharmaceutical and chemical industries.

References

Purification of Ethyl 4-ethynylbenzoate by Column Chromatography: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview and detailed protocol for the purification of Ethyl 4-ethynylbenzoate using column chromatography. The methodologies outlined are intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry, ensuring the attainment of high-purity material crucial for subsequent applications.

Introduction

This compound is a valuable bifunctional molecule, incorporating both an ester and a terminal alkyne. This structure makes it a versatile building block in organic synthesis, particularly in the construction of complex molecules through reactions like Sonogashira coupling and click chemistry. The purity of this intermediate is paramount, as contaminants can interfere with subsequent reactions, leading to lower yields and the formation of complex side-products.

Column chromatography is a highly effective and widely used technique for the purification of moderately polar organic compounds like this compound. This method relies on the differential partitioning of components between a stationary phase (typically silica gel) and a liquid mobile phase, allowing for the separation of the desired product from unreacted starting materials, catalysts, and byproducts.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for developing an effective purification strategy. These properties dictate the compound's behavior during the chromatographic process.

PropertyValueReference
Molecular Formula C₁₁H₁₀O₂[1]
Molecular Weight 174.20 g/mol [1]
Appearance White or Colorless to Light yellow powder, lump, or clear liquid[2]
Melting Point 28 °C[3]
Boiling Point 257.1 ± 23.0 °C (Predicted)[3]
Density 1.08 ± 0.1 g/cm³ (Predicted)[3]
Polarity (XLogP3) 2.9[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 2[1]

Synthesis and Potential Impurities

This compound is commonly synthesized via a Sonogashira coupling reaction between an ethyl 4-halobenzoate (typically the iodide or bromide) and a protected acetylene, such as trimethylsilylacetylene, followed by a deprotection step.[4] Potential impurities arising from this synthesis include:

  • Unreacted Starting Materials: Such as ethyl 4-iodobenzoate.

  • Protected Intermediate: Ethyl 4-((trimethylsilyl)ethynyl)benzoate may persist if the deprotection step is incomplete.[5]

  • Homocoupled Byproducts: Diynes formed from the coupling of the terminal alkyne with itself.

  • Catalyst Residues: Palladium and copper catalysts used in the Sonogashira reaction.

  • Solvents and Reagents: Residual solvents (e.g., DMF, triethylamine) and other reagents.[4]

Experimental Protocol: Purification by Flash Column Chromatography

This protocol details the purification of crude this compound using standard flash column chromatography on silica gel.

Before performing the column, it is crucial to determine the optimal mobile phase (eluent) composition using TLC. The goal is to find a solvent system where the desired product has a Retention Factor (Rf) of approximately 0.25-0.35, as this typically provides the best separation in a column.[6]

  • Stationary Phase: Silica gel 60 F₂₅₄ TLC plate.

  • Procedure:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto the baseline of several TLC plates.

    • Develop the plates in chambers containing different ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). A good starting point is 10% ethyl acetate in hexanes (9:1 v/v).

    • Visualize the developed plates under a UV lamp (254 nm).

    • The optimal mobile phase is the one that gives the target Rf value for this compound and shows good separation from all impurities. The mobile phase used for the column should be slightly less polar than the optimal system identified by TLC to ensure good separation.[6]

  • Stationary Phase: Silica Gel (230-400 mesh) is standard for flash chromatography.[6][7]

  • Procedure:

    • Securely clamp a glass chromatography column in a vertical position in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand (approx. 1 cm).[6][8]

    • Prepare a slurry of silica gel in the chosen mobile phase. A general rule is to use 40-50 g of silica gel for every 1 g of crude product to be purified.[6]

    • Pour the slurry into the column. Gently tap the sides to ensure even packing and remove air bubbles.[6]

    • Open the stopcock to allow the solvent to drain, which helps in settling the silica bed. Do not let the top of the silica gel run dry.

    • Add a thin layer of sand on top of the packed silica to prevent disruption of the surface during solvent addition.[8]

For optimal separation, dry loading is recommended.[6]

  • Procedure (Dry Loading):

    • Dissolve the crude product (e.g., 1 g) in a minimal amount of a volatile solvent like dichloromethane.

    • Add 2-3 g of silica gel to this solution.

    • Concentrate the mixture on a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully add this silica-adsorbed sample to the top of the prepared column.[6]

  • Procedure:

    • Carefully fill the column with the mobile phase.

    • Using gentle positive pressure (air or nitrogen), push the solvent through the column at a steady rate.

    • Begin collecting fractions in appropriately sized test tubes or flasks as soon as the solvent starts eluting.

    • Continuously monitor the elution process by spotting collected fractions onto TLC plates and developing them in the slightly more polar TLC solvent system to identify which fractions contain the pure product.[6]

  • Procedure:

    • Based on the TLC analysis, combine the fractions that contain only the pure this compound.

    • Remove the solvent from the combined fractions using a rotary evaporator.

    • Place the resulting product under high vacuum to remove any residual solvent.

    • Determine the yield and confirm the purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.

Data Summary

The following tables summarize the key parameters and expected outcomes for the purification process.

Table 1: Typical Column Chromatography Parameters

Parameter Value/Description Rationale
Stationary Phase Silica Gel (230-400 mesh) Standard for flash chromatography of moderately polar compounds.[6][7]
Mobile Phase (Eluent) 5-15% Ethyl Acetate in Hexanes (v/v) A common system providing good separation for this class of compounds.[9]
Optimal TLC Rf ~0.25 - 0.35 Ensures the compound elutes in a reasonable number of column volumes and is well-separated from impurities.[6]
Silica to Crude Ratio 40:1 to 50:1 (by weight) Provides sufficient resolving power for a clean separation.[6]

| Loading Method | Dry Loading (Recommended) | Prevents band broadening and improves resolution compared to wet loading.[6] |

Table 2: Troubleshooting Common Issues

Issue Possible Cause Suggested Solution
Poor Separation - Improper mobile phase selection.- Column was packed unevenly.- Sample was overloaded. - Re-optimize the solvent system using TLC.- Repack the column carefully to avoid channels.- Reduce the amount of crude material loaded onto the column.
Product Elutes Too Quickly Mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate) in the mobile phase.
Product Does Not Elute Mobile phase is not polar enough. Gradually increase the polarity of the mobile phase (gradient elution).

| Cracked Silica Bed | Column ran dry at some point. | Ensure the silica bed is always covered with solvent. |

Visualizations

The following diagrams illustrate the workflow and logical relationships in the purification process.

experimental_workflow cluster_prep Preparation cluster_sep Separation & Isolation crude Crude Product tlc TLC Analysis (Determine Eluent) crude->tlc pack Prepare & Pack Column (Silica Slurry) load Sample Loading (Dry Method) pack->load elute Elution with Mobile Phase load->elute collect Fraction Collection elute->collect monitor Monitor Fractions (TLC) collect->monitor monitor->collect Continue combine Combine Pure Fractions monitor->combine Identify Pure evap Solvent Removal (Rotary Evaporator) combine->evap pure Pure Ethyl 4-ethynylbenzoate evap->pure

Caption: Experimental workflow for the purification of this compound.

solvent_selection cluster_main Normal-Phase Chromatography Logic cluster_relationships Relationships compound Compound Polarity (this compound = Moderate) eluent Eluent Polarity (Hexane/EtOAc) rf Rf Value (Mobility on TLC) increase_eluent Increase Eluent Polarity (More EtOAc) increase_rf Increase Rf Value (Moves Faster) increase_eluent->increase_rf Leads to goal Goal: Adjust Eluent Polarity to achieve Rf ≈ 0.3 increase_rf->goal decrease_eluent Decrease Eluent Polarity (Less EtOAc) decrease_rf Decrease Rf Value (Moves Slower) decrease_eluent->decrease_rf Leads to decrease_rf->goal

Caption: Logical relationship for mobile phase selection in normal-phase chromatography.

References

An In-depth Technical Guide to the Recrystallization of Ethyl 4-ethynylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recrystallization procedure for Ethyl 4-ethynylbenzoate, a key building block in medicinal chemistry and materials science. The purification of this terminal alkyne is critical for the success of subsequent reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

Physicochemical Properties and Solubility

A thorough understanding of the physical and chemical properties of this compound is fundamental to developing an effective recrystallization protocol.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 10602-03-6[1]
Molecular Formula C₁₁H₁₀O₂[1]
Molecular Weight 174.20 g/mol [1]
Appearance Colorless to light yellow solid (<28 °C), Liquid (>28 °C)[2]
Melting Point 28 °C[2]
Boiling Point 257.1 ± 23.0 °C (Predicted)[2]
Purity (Commercial) >98.0% (GC)[3]
Storage Refrigerated (2-8°C)[2]

Recrystallization Protocol

Based on the properties of similar compounds, a single-solvent recrystallization using ethanol or a mixed-solvent system are promising approaches. The following protocols are recommended.

Single-Solvent Recrystallization with Ethanol

This method is adapted from a protocol for a structurally related compound, Ethyl 4-(4-oxocyclohexyl)benzoate.[6]

Experimental Protocol:

  • Dissolution: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, add 10.0 g of crude this compound. To this, add approximately 50 mL of 95% ethanol.

  • Heating: Gently heat the mixture on a hot plate with continuous stirring. Add more ethanol in small portions (5-10 mL) until the solid completely dissolves. The objective is to achieve a saturated solution at the boiling point of the solvent.

  • Decolorization (Optional): If the solution exhibits a noticeable color, remove it from the heat and allow it to cool slightly. Add a small amount (0.1-0.2 g) of activated charcoal to adsorb colored impurities. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): To prevent premature crystallization, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, high-purity crystals.

  • Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.[6]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Table 2: Expected Outcome of Recrystallization from Ethanol (Illustrative)

ParameterCrude ProductPurified Product
Appearance Off-white to pale yellow solidWhite crystalline solid
Mass (g) 10.08.0 - 9.0
Purity (by HPLC, %) ~95%>99.5%
Two-Solvent Recrystallization with Ethyl Acetate and Hexane

For compounds that are either too soluble or not soluble enough in a single solvent, a two-solvent system can be effective. In this case, ethyl acetate acts as the "good" solvent in which this compound is readily soluble, and hexane acts as the "poor" solvent to induce precipitation.

Experimental Protocol:

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add hexane dropwise until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Crystallization and Isolation: Follow steps 5 through 9 from the single-solvent recrystallization protocol, using an ice-cold mixture of ethyl acetate and hexane (in the same approximate ratio as the final solvent composition) for washing the crystals.

Role in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is a valuable terminal alkyne for the synthesis of 1,4-disubstituted 1,2,3-triazoles via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This highly efficient and regioselective reaction is a prime example of "click chemistry".

CuAAC_Pathway cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product Ethyl_4_ethynylbenzoate This compound Copper_Acetylide Copper(I) Acetylide Intermediate Ethyl_4_ethynylbenzoate->Copper_Acetylide + Cu(I) Organic_Azide Organic Azide (R-N3) Triazolide_Intermediate Copper Triazolide Intermediate Organic_Azide->Triazolide_Intermediate + Copper Acetylide Cu(I)_Catalyst Cu(I) Catalyst Cu_Ascorbate Cu(II) + Sodium Ascorbate Cu_Ascorbate->Cu(I)_Catalyst Reduction Copper_Acetylide->Triazolide_Intermediate Triazolide_Intermediate->Cu(I)_Catalyst Triazole_Product 1,4-Disubstituted 1,2,3-Triazole Triazolide_Intermediate->Triazole_Product Protonolysis

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway.

The diagram above illustrates the key steps in the CuAAC reaction involving this compound. The reaction is initiated by the in situ reduction of a Copper(II) salt by sodium ascorbate to generate the active Copper(I) catalyst. This catalyst then reacts with the terminal alkyne, this compound, to form a copper acetylide intermediate. The organic azide then undergoes cycloaddition with the copper acetylide to form a copper triazolide intermediate, which upon protonolysis, yields the final 1,4-disubstituted 1,2,3-triazole product and regenerates the Copper(I) catalyst.

Experimental Workflow for Recrystallization

A systematic workflow is crucial for achieving high purity and yield during recrystallization.

Recrystallization_Workflow Start Crude Ethyl 4-ethynylbenzoate Dissolution Dissolve in minimal hot solvent Start->Dissolution Optional_Decolorization Add activated charcoal (if colored) Dissolution->Optional_Decolorization Hot_Filtration Hot gravity filtration Optional_Decolorization->Hot_Filtration Yes Crystallization Slow cooling to room temperature Optional_Decolorization->Crystallization No Hot_Filtration->Crystallization Chilling Cool in ice bath Crystallization->Chilling Vacuum_Filtration Isolate crystals by vacuum filtration Chilling->Vacuum_Filtration Washing Wash with ice-cold solvent Vacuum_Filtration->Washing Drying Dry to constant weight Washing->Drying End Pure Ethyl 4-ethynylbenzoate Drying->End

General workflow for the recrystallization of this compound.

This workflow outlines the critical steps from the initial dissolution of the crude product to the final isolation of pure, crystalline this compound. Each step is designed to maximize the removal of impurities while minimizing the loss of the desired product.

References

Technical Guide: ¹H and ¹³C NMR Spectral Analysis of Ethyl 4-ethynylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 4-ethynylbenzoate. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Introduction

This compound is a bifunctional organic molecule incorporating both an ethyl ester and a terminal alkyne. These functional groups make it a versatile building block in organic synthesis, particularly in the construction of more complex molecules through reactions such as Sonogashira coupling, click chemistry, and polymerization. Accurate interpretation of its NMR spectra is crucial for verifying its structure and purity.

Experimental Protocol

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound.

Sample Preparation:

  • Approximately 10-20 mg of this compound is accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • A small amount of tetramethylsilane (TMS) is added to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • The resulting solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • Spectrometer: A 400 MHz NMR spectrometer is utilized for ¹H NMR data acquisition, and a 100 MHz spectrometer is used for ¹³C NMR.

  • Solvent: Deuterated Chloroform (CDCl₃)

  • Temperature: Standard probe temperature (approximately 298 K).

  • ¹H NMR Acquisition:

    • A standard one-pulse sequence is used.

    • The spectral width is set to encompass all proton signals (typically 0-12 ppm).

    • A sufficient number of scans (e.g., 16-32) are averaged to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is employed to obtain singlets for all carbon environments.

    • The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans is typically required to achieve an adequate signal-to-noise ratio due to the lower natural abundance of the ¹³C isotope.

Data Processing:

  • The acquired Free Induction Decay (FID) is subjected to Fourier transformation.

  • The resulting spectrum is phased and baseline corrected.

  • The chemical shifts are referenced to the internal standard (TMS).

  • For ¹H NMR, the signals are integrated to determine the relative ratios of protons, and the coupling constants (J) are measured.

Data Presentation

The ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. The assignments are correlated with the molecular structure provided.

¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
8.15dd8.3, 1.72HAr-H (ortho to -COOEt)
7.76dd8.2, 1.72HAr-H (ortho to -C≡CH)
4.43q7.12H-O-CH₂-CH₃
3.10 (approx.)s-1H-C≡C-H
1.43t7.13H-O-CH₂-CH₃
¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
164.78C=O
134.11Ar-C
132.05Ar-C
129.91Ar-C
117.89Ar-C
116.09Ar-C
83.0 (approx.)-C≡CH
77.0 (approx.)-C≡CH
61.67-O-CH₂-CH₃
14.10-O-CH₂-CH₃

Visualization

The following diagrams illustrate the molecular structure with atom numbering for NMR signal assignment and the logical workflow for NMR analysis.

experimental_workflow cluster_workflow NMR Analysis Workflow A Sample Preparation (this compound in CDCl3 with TMS) B Data Acquisition (1H and 13C NMR on Spectrometer) A->B C Data Processing (Fourier Transform, Phasing, Baseline Correction) B->C D Spectral Analysis (Chemical Shift, Multiplicity, Integration, Coupling Constants) C->D E Structure Verification & Purity Assessment D->E

Interpreting the Mass Spectrum of Ethyl 4-ethynylbenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the mass spectrum of Ethyl 4-ethynylbenzoate, a compound of interest in medicinal chemistry and materials science. Understanding its fragmentation pattern is crucial for its identification and characterization in complex matrices. This document outlines the predicted fragmentation pathways, presents quantitative data derived from analogous compounds, and provides a detailed experimental protocol for its analysis.

Introduction

This compound (C₁₁H₁₀O₂) is an aromatic ester with a molecular weight of approximately 174.20 g/mol .[1] Its structure combines an ethyl ester functional group and a terminal ethynyl group on a benzene ring. This unique combination of moieties dictates its characteristic fragmentation pattern under electron ionization (EI) mass spectrometry. The interpretation of its mass spectrum relies on the predictable cleavage of the ester group and the stability of the resulting aromatic carbocations.

Predicted Mass Spectrum Fragmentation

While a publicly available, fully annotated mass spectrum for this compound is not readily accessible, its fragmentation can be reliably predicted based on the well-established fragmentation of ethyl esters and aromatic compounds. The primary fragmentation events are expected to involve the ethyl ester group, leading to the formation of highly stable acylium ions.

The molecular ion peak (M⁺˙) for this compound is expected at a mass-to-charge ratio (m/z) of 174. Subsequent fragmentation is predicted to follow two major pathways:

  • Loss of an Ethoxy Radical (•OCH₂CH₃): This is a characteristic fragmentation of ethyl esters, resulting in the formation of a stable acylium ion. The loss of a 45 Da fragment (M-45) will produce the 4-ethynylbenzoyl cation at m/z 129 . This is anticipated to be a prominent, and likely the base peak, in the spectrum due to the high stability of the resulting cation.

  • Loss of Ethylene (C₂H₄): Another common fragmentation pathway for ethyl esters involves a McLafferty-type rearrangement, leading to the loss of a neutral ethylene molecule (28 Da). This (M-28) fragmentation would result in the formation of the 4-ethynylbenzoic acid radical cation at m/z 146 .

Further fragmentation of the primary ions can also occur:

  • From the 4-ethynylbenzoyl cation (m/z 129): Loss of a molecule of carbon monoxide (CO, 28 Da) can lead to the formation of the 4-ethynylphenyl cation at m/z 101 .

The predicted major fragmentation pathways are summarized in the table below. The relative abundances are estimated based on the fragmentation of the closely related compound, ethyl benzoate.

Quantitative Data

The following table summarizes the predicted m/z values and expected relative abundances for the major fragments of this compound. This data is extrapolated from the known mass spectrum of ethyl benzoate.

Fragment IonStructurem/z (Predicted)Relative Abundance (Predicted)Fragmentation Pathway
Molecular Ion[C₁₁H₁₀O₂]⁺˙174Moderate-
[M-28]⁺˙[C₉H₆O₂]⁺˙146ModerateLoss of C₂H₄
[M-45]⁺[C₉H₅O]⁺129High (likely Base Peak)Loss of •OCH₂CH₃
[M-45-28]⁺[C₈H₅]⁺101Moderate to LowLoss of CO from m/z 129

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a typical experimental protocol for the analysis of aromatic esters like this compound using GC-MS with electron ionization.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.

  • Perform serial dilutions to a final concentration of approximately 10-50 µg/mL for analysis.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent GC system (or equivalent) coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating aromatic compounds.

  • Injector:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Mode: Splitless or a high split ratio (e.g., 50:1) depending on the sample concentration.

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Mass Spectrometer:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mass Range: m/z 40-400

    • Solvent Delay: 3-5 minutes (to protect the filament from the solvent peak).

3. Data Acquisition and Analysis:

  • Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

  • Obtain the mass spectrum for the chromatographic peak corresponding to this compound.

  • Identify the molecular ion peak and the major fragment ions.

  • Compare the observed fragmentation pattern with the predicted pattern and with spectral libraries (if available).

Visualization of Fragmentation Pathway

The following diagram illustrates the predicted primary fragmentation pathways of this compound upon electron ionization.

G M This compound [M]⁺˙ m/z = 174 frag1 [M-C₂H₄]⁺˙ m/z = 146 M->frag1 - C₂H₄ frag2 [M-•OCH₂CH₃]⁺ m/z = 129 (Base Peak) M->frag2 - •OCH₂CH₃ frag3 [M-•OCH₂CH₃-CO]⁺ m/z = 101 frag2->frag3 - CO

Predicted fragmentation of this compound.

Conclusion

The mass spectrum of this compound is characterized by predictable fragmentation patterns originating from the ethyl ester group. The key fragments are expected at m/z 174 (molecular ion), m/z 146 (loss of ethylene), and m/z 129 (loss of ethoxy radical), with the latter likely being the base peak. Further fragmentation of the m/z 129 ion can lead to a fragment at m/z 101. The provided experimental protocol offers a robust method for the GC-MS analysis of this and related aromatic esters, enabling confident identification and structural elucidation for researchers in drug development and other scientific fields.

References

An In-depth Technical Guide to the Solubility of Ethyl 4-ethynylbenzoate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 4-ethynylbenzoate. Due to a lack of publicly available quantitative solubility data, this document focuses on qualitative solubility assessments, theoretical principles governing its solubility, and detailed experimental protocols for determining its solubility in various organic solvents.

Introduction to this compound

This compound is an organic compound with the chemical formula C₁₁H₁₀O₂. Its structure features an ethyl ester group and a terminal alkyne (ethynyl group) attached to a benzene ring. This combination of functional groups dictates its physical and chemical properties, including its solubility profile. Understanding the solubility of this compound is crucial for its application in organic synthesis, materials science, and pharmaceutical research, where it may be used as a building block or intermediate.

Physical Properties:

PropertyValue
Molecular Formula C₁₁H₁₀O₂
Molecular Weight 174.20 g/mol [1]
Appearance White or Colorless to Light yellow powder to lump to clear liquid[2]
Melting Point 28 °C[3]
Boiling Point 257.1 ± 23.0 °C (Predicted)[3]
Density 1.08 ± 0.1 g/cm³ (Predicted)[3]

Qualitative Solubility Profile

The structurally related compound, ethyl benzoate, is reported to be soluble in organic solvents such as alcohols, ethyl acetate, chloroform, and hexane[4]. It is also miscible with ethanol[5]. Given the structural similarities, it is anticipated that this compound will exhibit a comparable solubility pattern.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

SolventSolvent TypePredicted SolubilityRationale
Hexane NonpolarSolubleThe nonpolar aromatic ring and alkyne group should interact favorably with the nonpolar hexane.
Toluene Nonpolar (Aromatic)SolubleThe aromatic nature of both the solute and solvent should lead to good solubility.
Diethyl Ether Weakly PolarSolubleThe ether can act as a hydrogen bond acceptor for the weakly acidic terminal alkyne proton and interact with the ester group.
Chloroform PolarSolubleChloroform is a good solvent for a wide range of organic compounds, and its polarity is suitable for dissolving this molecule.
Ethyl Acetate Polar AproticSolubleThe ester functional group in both the solute and solvent should lead to favorable interactions.
Acetone Polar AproticSolubleThe polar nature of the ketone in acetone will interact well with the polar ester group of the solute.
Ethanol Polar ProticSolubleThe ethyl group and the potential for hydrogen bonding with the ester and alkyne groups suggest good solubility.
Methanol Polar ProticModerately SolubleWhile polar, the smaller alkyl chain of methanol compared to ethanol might make it slightly less effective at solvating the nonpolar parts of the molecule.
Water Polar ProticInsolubleThe large nonpolar aromatic ring and the lack of strong hydrogen bonding donor groups make it unlikely to be soluble in water. The related ethyl benzoate is only slightly soluble in water[4].
Dimethyl Sulfoxide (DMSO) Polar AproticSolubleDMSO is a powerful and versatile polar aprotic solvent capable of dissolving a wide range of organic compounds.

Experimental Protocol for Solubility Determination

The following is a general experimental procedure for the qualitative and semi-quantitative determination of the solubility of a solid organic compound like this compound.

Materials:

  • This compound

  • A selection of organic solvents (e.g., hexane, toluene, diethyl ether, chloroform, ethyl acetate, acetone, ethanol, methanol, water, DMSO)

  • Small test tubes or vials

  • Spatula

  • Vortex mixer (optional)

  • Graduated pipettes or micropipettes

  • Analytical balance

Procedure:

  • Preparation: Add a precisely weighed amount of this compound (e.g., 10 mg) to a clean, dry test tube.

  • Solvent Addition: Add a specific volume of the chosen solvent (e.g., 1 mL) to the test tube.

  • Mixing: Vigorously agitate the mixture for a set period (e.g., 1-2 minutes) using a vortex mixer or by flicking the test tube.

  • Observation: Observe the mixture to see if the solid has completely dissolved.

  • Classification:

    • Soluble: If the solid dissolves completely.

    • Partially Soluble: If some of the solid dissolves but a noticeable amount remains.

    • Insoluble: If the solid does not appear to dissolve at all.

  • Semi-Quantitative Determination (Optional): If the compound is soluble, incrementally add more solute until saturation is reached (i.e., solid material remains undissolved after thorough mixing). The total mass of solute dissolved in the known volume of solvent provides a semi-quantitative measure of solubility.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Solubility_Workflow start Start weigh_solute Weigh a precise amount of this compound start->weigh_solute add_solvent Add a known volume of the selected solvent weigh_solute->add_solvent mix Vigorously mix the sample for 1-2 minutes add_solvent->mix observe Observe for dissolution mix->observe soluble Completely Dissolved (Soluble) observe->soluble Yes partially_soluble Partially Dissolved (Partially Soluble) observe->partially_soluble Partially insoluble No Dissolution (Insoluble) observe->insoluble No end End soluble->end partially_soluble->end insoluble->end

Caption: Workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in common organic solvents is not extensively documented in public literature, a qualitative assessment based on its molecular structure and comparison with analogous compounds provides valuable insights for researchers. The compound is predicted to be soluble in a range of common nonpolar and polar aprotic and protic organic solvents, and insoluble in water. For applications requiring precise solubility values, the experimental protocol outlined in this guide can be employed to generate the necessary data. This systematic approach will enable scientists and drug development professionals to effectively utilize this compound in their research and development endeavors.

References

Determining the Purity of Synthesized Ethyl 4-ethynylbenzoate via Melting Point Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the standardized methodology for determining the melting point of synthesized Ethyl 4-ethynylbenzoate. The melting point is a critical physical property that serves as a primary indicator of the purity and identity of a crystalline solid. For professionals in drug development and chemical synthesis, an accurate melting point determination is a fundamental step in quality control and characterization of newly synthesized compounds.

Core Concepts in Melting Point Analysis

The melting point of a pure crystalline solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For a pure substance, this transition occurs over a very narrow temperature range. The presence of impurities disrupts the crystal lattice structure, typically causing a depression in the melting point and a broadening of the melting range.[1] Therefore, a sharp and consistent melting point is a reliable indicator of high purity.

Physicochemical Properties of this compound

This compound, also known as 4-(ethoxycarbonyl)phenylacetylene, is a terminal alkyne with applications in organic synthesis, particularly in click chemistry and as a building block for more complex molecules. Its key physical properties are summarized below.

PropertyValueReference
Chemical Formula C₁₁H₁₀O₂PubChem
Molar Mass 174.19 g/mol PubChem
Appearance White or Colorless to Light yellow powder, lump, or clear liquid
CAS Number 10602-03-6
Melting Point 28 °C

Experimental Protocol: Melting Point Determination

This section details the standardized procedure for determining the melting point of a synthesized sample of this compound using a modern digital melting point apparatus.

Materials and Equipment:

  • Synthesized and purified this compound (sample should be completely dry)[2]

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (closed at one end)

  • Mortar and pestle

  • Spatula

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation:

    • Ensure the synthesized this compound is completely dry to avoid inaccuracies.[2]

    • Place a small amount of the crystalline sample on a clean, dry watch glass.

    • If the crystals are not a fine powder, gently grind them using a mortar and pestle.[2]

    • Invert a capillary tube and press the open end into the powdered sample until a small amount of solid is packed into the tube.

    • Tap the closed end of the capillary tube gently on a hard surface to pack the solid down to a height of 1-2 cm.[3][4]

  • Initial (Rapid) Melting Point Determination:

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • Set the apparatus to heat at a rapid rate (e.g., 10-20 °C per minute).[4]

    • Observe the sample through the magnifying lens.

    • Record the approximate temperature at which the sample melts. This provides a rough estimate of the melting point and saves time during the accurate determination.[1]

    • Allow the apparatus to cool sufficiently before the next step.

  • Accurate Melting Point Determination:

    • Prepare two more capillary tubes with the synthesized sample.

    • Place the new capillaries in the heating block.

    • Heat the block rapidly to a temperature approximately 15-20 °C below the estimated melting point found in the initial run.

    • Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[4]

    • Carefully observe the sample and record two temperatures:

      • T1: The temperature at which the first drop of liquid appears.

      • T2: The temperature at which the entire sample has completely melted into a clear liquid.[3]

    • The melting point range is reported as T1 - T2.

    • Repeat the accurate determination with the second sample to ensure consistency. The results should be within 1-2 °C of each other.

Data Interpretation:

  • Pure Sample: A pure sample of this compound should exhibit a sharp melting point range, typically 0.5-1.0 °C, close to the literature value of 28 °C.

  • Impure Sample: An impure sample will typically melt at a lower temperature and over a wider range (e.g., 24-27 °C).[1]

Workflow Visualization

The following diagram illustrates the logical workflow for the determination of the melting point of a synthesized compound.

MeltingPointWorkflow Workflow for Melting Point Determination cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_analysis Data Analysis & Conclusion A Dry Synthesized This compound B Grind to a Fine Powder A->B C Pack into Capillary Tube B->C D Perform Rapid Scan (Estimate MP) C->D E Cool Apparatus D->E F Slow Heating Scan (1-2 °C/min) E->F G Record T1 (Onset) and T2 (Clear Point) F->G H Compare MP Range to Literature Value G->H I Sharp Range near 28°C? H->I J Pure Compound I->J Yes K Impure Compound (Requires Purification) I->K No

Caption: Workflow for determining the melting point of a synthesized compound.

References

Ethyl 4-ethynylbenzoate: A Technical Guide to Long-Term Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the long-term storage, stability, and handling of Ethyl 4-ethynylbenzoate. As a key building block in medicinal chemistry and materials science, particularly in applications involving "click chemistry," ensuring its purity and stability over time is critical for reproducible and reliable results.[1][2] This guide summarizes best practices based on the compound's physicochemical properties and the known reactivity of its constituent functional groups—a terminal aryl alkyne and an ethyl ester.

Physicochemical Properties

This compound is a colorless to light yellow compound that exists as a solid below 28°C and a liquid above this temperature.[3] A summary of its key properties is presented in Table 1. Understanding these properties is fundamental to establishing appropriate storage and handling protocols.

PropertyValueReference
CAS Number 10602-03-6[3][4]
Molecular Formula C₁₁H₁₀O₂[4]
Molecular Weight 174.20 g/mol [4]
Appearance Colorless to light yellow (<28 °C Solid, >28 °C Liquid)[3]
Melting Point 28 °C[3]
Boiling Point 257.1 ± 23.0 °C (Predicted)[3]
Density 1.08 ± 0.1 g/cm³ (Predicted)[3]

Recommended Long-Term Storage Conditions

The stability of this compound is influenced by temperature, light, atmosphere, and moisture. The terminal alkyne group is characterized by high electron density and exceptional chemical reactivity.[5] While this reactivity is advantageous for synthesis, it also makes the compound susceptible to degradation if not stored properly. General principles for storing reactive alkynes and olefins suggest stringent controls to prevent oxidation and other unwanted reactions.[6]

Based on supplier data and general chemical best practices, the following conditions are recommended for long-term storage to maintain purity and prevent degradation.

ParameterRecommended ConditionRationale
Temperature 2-8°C[3] To minimize thermal degradation and potential dimerization/polymerization of the alkyne.
Atmosphere Inert Gas (Argon or Nitrogen)The terminal alkyne can be susceptible to oxidation. An inert atmosphere minimizes contact with oxygen.[6]
Light Store in amber vials or in the darkTo prevent photo-induced degradation. A related compound, Ethyl 4-ethoxybenzoate, is also recommended to be protected from light.[7]
Moisture Tightly sealed container with desiccantTo prevent hydrolysis of the ethyl ester functional group.

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively published, potential degradation pathways can be inferred based on its structure. The two primary points of reactivity are the terminal alkyne and the ethyl ester linkage.

  • Ester Hydrolysis: In the presence of moisture, particularly under acidic or basic conditions, the ethyl ester can hydrolyze to form 4-ethynylbenzoic acid and ethanol.

  • Alkyne Dimerization/Polymerization: Terminal alkynes can undergo oxidative coupling (e.g., Glaser coupling in the presence of copper catalysts, or slower oxidation with air) or polymerization, especially when exposed to heat, light, or catalytic impurities.

  • Oxidation: The triple bond can be susceptible to oxidation, potentially leading to the formation of various oxygenated species.

A logical diagram illustrating these potential degradation routes is provided below.

G cluster_main This compound Stability cluster_conditions Degradation Conditions cluster_products Potential Degradation Products E4EB This compound (Stable Form) Hydrolysis 4-ethynylbenzoic Acid + Ethanol E4EB->Hydrolysis Ester Hydrolysis Polymer Dimer / Polymer E4EB->Polymer Dimerization/ Polymerization Oxidation Oxidized Species E4EB->Oxidation Oxidation Moisture Moisture (H₂O) Moisture->Hydrolysis Oxygen Oxygen (O₂) Oxygen->Oxidation Heat_Light Heat / Light / Metal Traces Heat_Light->Polymer

Caption: Potential degradation pathways for this compound.

Stability-Indicating Analytical Methods

To assess the stability and purity of this compound, stability-indicating analytical methods are essential. These methods must be able to separate the intact compound from any potential degradation products.[8] High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for this purpose.[9]

Key Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is the primary choice for quantifying this compound and detecting degradation products. Its polarity allows for good retention and separation on C8 or C18 columns.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile and thermally stable impurities or degradation products.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify impurities without the need for reference standards, providing a clear picture of overall sample purity.

The following diagram outlines a general workflow for conducting a stability study.

G cluster_workflow Experimental Workflow for Stability Assessment start Obtain Sample of This compound stress Subject Sample to Stress Conditions (Heat, Light, H₂O₂, Acid, Base) start->stress prep Prepare Stressed and Control Samples for Analysis stress->prep analysis Analyze via Stability-Indicating Method (e.g., HPLC-UV) prep->analysis data Data Acquisition and Processing (Peak Integration, Purity Calculation) analysis->data report Characterize Degradants (LC-MS, NMR) and Report Findings data->report end Determine Storage Conditions and Shelf-Life report->end

Caption: General workflow for a forced degradation and stability study.

Experimental Protocols

Detailed experimental protocols are crucial for consistent and reliable stability testing. Below are representative protocols for a forced degradation study and an HPLC-based purity assessment.

Protocol: Forced Degradation Study

This study exposes the compound to accelerated degradation conditions to identify likely degradation products and test the specificity of the analytical method.[8][10]

Objective: To investigate the degradation profile of this compound under various stress conditions as mandated by ICH guidelines.

Materials:

  • This compound

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Purified Water (18 MΩ·cm)

  • Hydrochloric Acid (HCl), 1M

  • Sodium Hydroxide (NaOH), 1M

  • Hydrogen Peroxide (H₂O₂), 3% (w/v)

  • Calibrated oven, photostability chamber, pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at 1 mg/mL in methanol.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 1M NaOH, and dilute with mobile phase to a final concentration of 100 µg/mL.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M NaOH. Keep at room temperature for 8 hours. Neutralize with 1M HCl and dilute with mobile phase to 100 µg/mL.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute with mobile phase to 100 µg/mL.

  • Thermal Degradation: Store a solid sample of this compound in an oven at 70°C for 7 days. Dissolve a portion of the stressed solid in methanol and dilute to 100 µg/mL with mobile phase.

  • Photolytic Degradation: Expose a solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Dissolve a portion and dilute to 100 µg/mL.

  • Control Sample: Prepare a 100 µg/mL solution of non-stressed this compound in the mobile phase.

  • Analysis: Analyze all samples by the validated HPLC method described below.

Protocol: Stability-Indicating HPLC-UV Method

This method is designed to separate the parent compound from its potential degradation products.

Objective: To quantify the purity of this compound and separate it from degradation products.

Instrumentation:

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

Parameter Condition
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 60% B2-15 min: 60% to 90% B15-18 min: 90% B18-18.1 min: 90% to 60% B18.1-25 min: 60% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

| Run Time | 25 minutes |

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the control and stressed samples prepared in the forced degradation study.

  • Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

  • Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample to that in the control sample.

  • Assess peak purity of the parent peak in the stressed samples using a PDA detector to ensure no co-elution of degradants.

By implementing these storage, handling, and analytical protocols, researchers can ensure the long-term integrity of this compound, leading to more reliable and reproducible outcomes in drug discovery and materials science applications.

References

An In-depth Technical Guide to Ethyl 4-ethynylbenzoate: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-ethynylbenzoate is a versatile bifunctional organic compound that has garnered significant interest in medicinal chemistry, materials science, and synthetic organic chemistry. Its structure incorporates a terminal alkyne and an ethyl ester attached to a benzene ring, providing two reactive sites for a variety of chemical transformations. This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of this compound, with a focus on its utility in the development of novel therapeutic agents and functional materials. Detailed experimental protocols for its key reactions and quantitative data are presented to facilitate its use in research and development.

Chemical and Physical Properties

This compound is a colorless to light yellow solid at temperatures below 28°C and a liquid above this temperature.[1] It is characterized by the presence of a terminal acetylene group, which is a key functional group for a variety of coupling reactions, and an ethyl ester group, which can be further modified. A summary of its key physical and chemical properties is provided in the table below.

PropertyValueReference
Molecular Formula C₁₁H₁₀O₂[2]
Molecular Weight 174.20 g/mol [2]
CAS Number 10602-03-6[1][2]
Melting Point 28 °C[1]
Boiling Point 257.1±23.0 °C (Predicted)[1]
Density 1.08±0.1 g/cm³ (Predicted)[1]
Appearance Colorless to light yellow solid (<28°C) or liquid (>28°C)[1]
Storage Temperature 2-8°C or Refrigerated (0-10°C)[1]
Solubility Soluble in organic solvents such as ethanol and ether.[3]
Synonyms 4-(Ethoxycarbonyl)phenylacetylene, Ethyl p-ethynylbenzoate

Synthesis of this compound

A common synthetic route to this compound involves the desilylation of a protected precursor, ethyl 4-((trimethylsilyl)ethynyl)benzoate.[1][4] The synthesis generally proceeds in two steps: a Sonogashira coupling to introduce the protected alkyne, followed by deprotection.

  • Sonogashira Coupling: Ethyl 4-iodobenzoate is coupled with trimethylsilylacetylene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (CuI) in a suitable solvent like DMF with a base such as triethylamine.[1][4]

  • Deprotection: The resulting ethyl 4-((trimethylsilyl)ethynyl)benzoate is then treated with a base, such as potassium carbonate, in a solvent like methanol to remove the trimethylsilyl protecting group, yielding this compound.[1][4]

Reactivity of this compound

The reactivity of this compound is dominated by its two functional groups: the terminal alkyne and the ethyl ester. The terminal alkyne is particularly valuable for carbon-carbon bond-forming reactions.

Sonogashira Coupling

The terminal alkyne of this compound readily participates in Sonogashira cross-coupling reactions with aryl or vinyl halides.[5][6] This reaction is a powerful tool for the synthesis of disubstituted alkynes, which are important structural motifs in many pharmaceuticals and functional materials.[5] The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[5][6]

Sonogashira_Coupling This compound This compound Coupled Product Coupled Product This compound->Coupled Product Sonogashira Reaction Aryl/Vinyl Halide (R-X) Aryl/Vinyl Halide (R-X) Aryl/Vinyl Halide (R-X)->Coupled Product Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Coupled Product Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Coupled Product Base (e.g., Amine) Base (e.g., Amine) Base (e.g., Amine)->Coupled Product CuAAC_Reaction This compound This compound 1,2,3-Triazole Product 1,2,3-Triazole Product This compound->1,2,3-Triazole Product CuAAC Reaction Organic Azide (R-N3) Organic Azide (R-N3) Organic Azide (R-N3)->1,2,3-Triazole Product Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->1,2,3-Triazole Product Experimental_Workflow A Reaction Setup (Inert Atmosphere) B Reagent Addition (Solvent, Base, Catalysts, This compound, Aryl Halide) A->B C Reaction Monitoring (TLC, LC-MS) B->C D Work-up (Quenching, Extraction, Washing) C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS, IR) E->F

References

An In-Depth Technical Guide to Ethyl 4-ethynylbenzoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Core Compound Overview

Ethyl 4-ethynylbenzoate is an aromatic carboxylic acid ester of significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. Its rigid, linear structure, conferred by the ethynyl group, and the presence of a versatile ester functionality make it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and its utility as a precursor for compounds with potential therapeutic applications.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in synthetic protocols.

PropertyValueReference(s)
CAS Number 10602-03-6[1][2]
Molecular Formula C₁₁H₁₀O₂[2]
Molecular Weight 174.20 g/mol [2]
IUPAC Name This compound[2]
Appearance White to off-white crystalline powder
Melting Point 43-46 °C
Boiling Point Not determined
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF)

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.

Experimental Protocol: Sonogashira Coupling

This protocol outlines the synthesis of this compound from ethyl 4-iodobenzoate and trimethylsilylacetylene, followed by a desilylation step.

Materials:

  • Ethyl 4-iodobenzoate

  • Trimethylsilylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Methanol

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add ethyl 4-iodobenzoate (1.0 equivalent), bis(triphenylphosphine)palladium(II) dichloride (0.02 equivalents), and copper(I) iodide (0.04 equivalents).

  • Solvent and Reagent Addition: Add anhydrous THF or DMF, followed by triethylamine (2.0 equivalents). Stir the mixture at room temperature for 15 minutes.

  • Alkyne Addition: Slowly add trimethylsilylacetylene (1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up (Coupling): Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is ethyl 4-((trimethylsilyl)ethynyl)benzoate.

  • Desilylation: Dissolve the crude product in a mixture of methanol and THF. Add potassium carbonate (2.0 equivalents) and stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up (Desilylation): Remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude this compound by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Experimental Workflow

Sonogashira_Synthesis cluster_coupling Sonogashira Coupling cluster_desilylation Desilylation reagents Ethyl 4-iodobenzoate Trimethylsilylacetylene Pd(PPh3)2Cl2, CuI, TEA reaction_vessel Reaction in Anhydrous THF/DMF reagents->reaction_vessel workup_coupling Aqueous Work-up reaction_vessel->workup_coupling intermediate Ethyl 4-((trimethylsilyl)ethynyl)benzoate workup_coupling->intermediate desilylation_reagents K2CO3 Methanol/THF intermediate->desilylation_reagents desilylation_reaction Reaction at RT desilylation_reagents->desilylation_reaction workup_desilylation Aqueous Work-up desilylation_reaction->workup_desilylation final_product This compound workup_desilylation->final_product

Caption: Workflow for the synthesis of this compound.

Utility in Drug Discovery and Development

While direct biological activity for this compound is not extensively documented in publicly available literature, its significance lies in its role as a versatile scaffold and building block for the synthesis of a wide array of biologically active molecules. The ethynyl group serves as a handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the facile conjugation to other molecules.

Role as a Synthetic Intermediate

Derivatives of ethyl benzoate have demonstrated a range of pharmacological activities, highlighting the potential of the core structure in drug design.

Derivative Class / Compound ExampleBiological Activity / Target(s)Therapeutic Area
Ethyl 4-(1H-tetrazol-1-yl)benzoate derivatives Multi-target inhibitors of BTK, BRAF, and FAKOncology (Metastasis)
Ethyl 4-[(4-methylbenzyl)oxy] benzoate complex Induction of apoptosis via p53 and Bax pathwaysOncology
Ethyl 4-ethoxybenzoate Antimicrobial agent, interferes with DNA synthesisInfectious Diseases
Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate Inhibitor of biotin carboxylase (BC)Infectious Diseases
New 4-amino-3-chloro benzoate ester derivatives EGFR inhibitorsOncology
Potential Signaling Pathway Involvement of Derivatives

Based on the known targets of its derivatives, this compound can be envisioned as a starting point for the development of inhibitors targeting key signaling pathways implicated in cancer and other diseases. The diagram below illustrates a hypothetical signaling network that could be modulated by inhibitors derived from this core structure. It is important to note that this is a composite representation based on the activities of various derivatives and does not represent the direct activity of this compound itself.

Potential_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR BRAF BRAF EGFR->BRAF Activation PI3K PI3K EGFR->PI3K Activation EGFR->PI3K Inhibition by Derivatives BTK BTK Proliferation Cell Proliferation & Survival BTK->Proliferation Promotion BTK->Proliferation Inhibition by Derivatives MEK MEK BRAF->MEK Activation BRAF->MEK Inhibition by Derivatives FAK FAK Metastasis Metastasis FAK->Metastasis Promotion FAK->Metastasis Inhibition by Derivatives Akt Akt PI3K->Akt Activation Akt->Proliferation Inhibition of Apoptosis ERK ERK MEK->ERK Activation ERK->Proliferation Promotion p53 p53 Bax Bax p53->Bax Activation p53->Proliferation Inhibition Apoptosis Apoptosis Bax->Apoptosis Induction

Caption: Potential signaling pathways targeted by derivatives of this compound.

Conclusion

This compound is a key synthetic intermediate with significant potential in the development of novel therapeutics. While its direct biological activity remains to be fully elucidated, the diverse pharmacological profiles of its derivatives underscore the value of its chemical scaffold. Its utility in click chemistry further expands its applicability in chemical biology and drug discovery for the creation of targeted probes and drug conjugates. Further investigation into the direct biological effects of this compound and its simple derivatives is warranted to unlock its full potential in medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols for the Sonogashira Coupling Reaction Using Ethyl 4-ethynylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Sonogashira coupling reaction utilizing Ethyl 4-ethynylbenzoate. This versatile terminal alkyne serves as a crucial building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.

The Sonogashira cross-coupling reaction is a robust and efficient method for forming carbon-carbon bonds between the sp-hybridized carbon of a terminal alkyne and the sp²-hybridized carbon of an aryl or vinyl halide.[1][2] Developed by Kenkichi Sonogashira, the reaction is renowned for its mild conditions and tolerance of a wide range of functional groups, making it an indispensable tool in modern organic synthesis.[1][3] It is typically catalyzed by a palladium complex, often with a copper(I) co-catalyst, in the presence of an amine base.[4][5]

Applications in Drug Development

The arylalkyne motif, synthesized via the Sonogashira coupling of this compound with various aryl or heteroaryl halides, is a privileged structure in medicinal chemistry.[1] The rigid, linear nature of the alkyne linker is highly valuable for positioning pharmacophoric groups to optimize interactions with biological targets such as enzymes and receptors.[1]

Key roles of the resulting structures in drug discovery include:

  • Scaffolding for Bioactive Molecules: The coupled product can be readily modified. For instance, the ethyl ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be derivatized to generate large compound libraries for high-throughput screening.[1]

  • Enzyme Inhibition: Arylalkynes are incorporated into various enzyme inhibitors, where they can mimic peptide bonds or act as reactive groups for covalent inhibition.[1]

  • Receptor Ligands: The defined geometry of the arylalkyne structure is beneficial in designing potent and selective agonists and antagonists for receptors like G-protein coupled receptors (GPCRs).[1]

  • Anticancer Agents: Numerous compounds featuring the arylalkyne core have demonstrated significant anticancer activity by targeting diverse cellular pathways.[1]

Reaction Mechanism and Workflow

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[1]

  • Palladium Cycle: A palladium(0) species undergoes oxidative addition with the aryl halide.

  • Copper Cycle: The terminal alkyne (this compound) reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate.

  • Transmetalation: The acetylide group is transferred from the copper to the palladium complex. This is often the rate-determining step.[2]

  • Reductive Elimination: The final coupled product is formed, and the active palladium(0) catalyst is regenerated.[6]

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂-X pd0->pd_complex Oxidative Addition pd_alkyne Ar-Pd(II)L₂-C≡CR pd_complex->pd_alkyne Transmetalation cu_catalyst Cu(I)X pd_alkyne->pd0 product Ar-C≡CR pd_alkyne->product Reductive Elimination cu_acetylide Cu(I)-C≡CR cu_acetylide->pd_complex cu_acetylide->cu_catalyst alkyne R-C≡C-H alkyne->cu_acetylide Deprotonation (Base) aryl_halide Ar-X aryl_halide->pd0 alkyne_input R-C≡C-H alkyne_input->alkyne legend_title Legend: legend_pd Pd Intermediates legend_cu Cu Intermediates legend_reagents Reagents legend_product Product

Caption: Simplified catalytic cycles of the Sonogashira reaction.

Experimental Protocols

An inert atmosphere is crucial for success, as the presence of oxygen can lead to the undesirable homo-coupling of the alkyne (Glaser coupling).[7] All glassware should be flame- or oven-dried, and solvents should be anhydrous and degassed prior to use.

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is a general method for the efficient coupling of this compound with an aryl iodide or bromide.

Materials:

  • Aryl halide (e.g., Iodobenzene, 1.0 equiv)

  • This compound (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)[1]

  • Copper(I) iodide (CuI) (4 mol%)[1]

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 equiv)[1]

  • Anhydrous, degassed solvent (e.g., THF, Toluene, or DMF)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).[1]

  • Solvent and Base Addition: Add the anhydrous solvent (5-10 mL) and the amine base (3.0 mmol) via syringe. Stir the mixture for 5-10 minutes at room temperature.[1]

  • Alkyne Addition: Add a solution of this compound (1.2 mmol) in a small amount of the reaction solvent dropwise to the mixture.

  • Reaction and Monitoring: Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) if necessary. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions with aryl iodides are often complete within 1-4 hours.[8]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate or diethyl ether.[1] Wash the organic layer with a saturated aqueous solution of ammonium chloride (to remove copper salts) and then with brine.[1][6]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).[1]

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when dealing with substrates sensitive to copper or to avoid the common side reaction of alkyne homo-coupling.[1][3] Higher temperatures are often required.

Materials:

  • Aryl halide (e.g., Bromobenzene, 1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine Ligand (e.g., PPh₃, 4 mol% or a bulky, electron-rich ligand like SPhos)

  • Amine Base (e.g., Triethylamine or Diisopropylethylamine) or an inorganic base (e.g., Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., THF, DMF, or Toluene)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), the palladium catalyst (0.02 mmol), and the phosphine ligand (0.04 mmol).[1]

  • Reagent Addition: Add the base (e.g., triethylamine, 3.0 mmol).

  • Solvent and Alkyne Addition: Add the anhydrous solvent (5-10 mL), followed by the dropwise addition of this compound (1.2 mmol).

  • Reaction and Monitoring: Heat the reaction to a specified temperature (e.g., 60-100 °C) and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1 (the ammonium chloride wash is not necessary).

Data Presentation: Representative Reaction Conditions

The following table summarizes representative conditions for the Sonogashira coupling of various aryl halides with a terminal alkyne. Yields are illustrative and require optimization for the specific coupling of this compound with a given substrate.[1]

EntryAryl HalideAlkynePalladium Catalyst (mol%)Copper Catalyst (mol%)BaseSolventTemp (°C)Time (h)Approx. Yield (%)
14-IodoanisolePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT2~95
21-Bromonaphthalene1-HeptynePd(PPh₃)₄ (3)CuI (5)DIPEADMF6012~90
34-Bromobenzonitrile3,3-Dimethyl-1-butynePd(OAc)₂ / PPh₃ (2/4)CuI (3)Et₃NDMF8016~85
43-IodopyridinePhenylacetylenePd/C (5)NoneK₂CO₃H₂O/PEG10024~75

Troubleshooting and Side Reactions

Common issues in Sonogashira couplings include low yield and the formation of byproducts.

  • Alkyne Homo-coupling (Glaser Coupling): The most frequent side reaction, leading to a butadiyne dimer of this compound. It is primarily caused by the presence of oxygen and is catalyzed by the copper(I) salt.[7][9]

    • Solution: Ensure a rigorously inert atmosphere by thoroughly degassing all solvents and reagents.[7] If the problem persists, switch to a copper-free protocol or perform a slow addition of the alkyne.[7]

  • Ester Hydrolysis: The amine base can cause the hydrolysis of the ethyl ester to the corresponding carboxylic acid, especially at elevated temperatures.[7]

    • Solution: Use a milder base, lower the reaction temperature, or reduce the reaction time.

  • Dehalogenation: The aryl halide can be reduced, replacing the halide with a hydrogen atom. This is more common with aryl bromides and chlorides than with iodides.[7]

    • Solution: Optimize reaction conditions, potentially by screening different ligands or lowering the temperature.

Troubleshooting_Workflow start Low Yield & High Homo-coupling check_inert Verify Inert Atmosphere (Degas Solvents & Reagents) start->check_inert atmosphere_suspect Atmosphere Suspect? check_inert->atmosphere_suspect atmosphere_suspect->check_inert Yes slow_addition Slow Addition of Alkyne atmosphere_suspect->slow_addition No persistent Persistent Issue? slow_addition->persistent copper_free Consider Copper-Free Protocol optimize Optimize Reaction Parameters (Screen Ligands, Base, Solvent) copper_free->optimize solved Problem Solved optimize->solved persistent->copper_free Yes persistent->solved No

Caption: Troubleshooting workflow for minimizing alkyne homo-coupling.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Ethyl 4-Ethynylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity. Ethyl 4-ethynylbenzoate is a versatile building block in this context, featuring a terminal alkyne ripe for participation in a variety of powerful transformations, including the Sonogashira, Suzuki, Heck, and Stille reactions. The resulting products, substituted aryl alkynes and their derivatives, are key structural motifs in numerous pharmaceuticals, functional materials, and agrochemicals.[1] This document provides detailed application notes and experimental protocols for the use of this compound in these critical palladium-catalyzed cross-coupling reactions.

Sonogashira Coupling

The Sonogashira reaction is a highly effective method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, co-catalyzed by palladium and copper, proceeds under mild conditions and exhibits broad functional group tolerance, making it a favored tool in medicinal chemistry for the synthesis of complex molecules.[1] The rigid, linear nature of the resulting arylalkyne scaffold is a privileged structure in drug design, allowing for precise positioning of substituents to interact with biological targets.[1]

Catalytic Cycle of the Sonogashira Reaction

The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 Pd_complex R-Pd(II)L2-X Pd0->Pd_complex Oxidative Addition (R-X) Pd_alkyne R-Pd(II)L2-C≡CR' Pd_complex->Pd_alkyne Transmetalation Pd_alkyne->Pd0 Reductive Elimination Product R-C≡C-R' Pd_alkyne->Product CuX Cu(I)X Cu_alkyne Cu(I)-C≡CR' CuX->Cu_alkyne Deprotonation Cu_alkyne->Pd_complex Transmetalation Alkyne H-C≡CR' Alkyne->Cu_alkyne Base Base Base->Cu_alkyne

Caption: Simplified catalytic cycles of the Sonogashira reaction.

Experimental Protocol: Sonogashira Coupling of this compound with Aryl Halides

This protocol describes a general procedure for the copper-co-catalyzed Sonogashira reaction between this compound and various aryl halides.

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene, 4-bromotoluene, 1-iodo-4-nitrobenzene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Toluene)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry, oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Solvent and Base Addition: Under the inert atmosphere, add the anhydrous, degassed solvent (5-10 mL per mmol of aryl halide) followed by the amine base (3.0 equiv). Stir the mixture for 5-10 minutes at room temperature.

  • Alkyne Addition: Add this compound (1.2 equiv) dropwise to the stirred reaction mixture via syringe.

  • Reaction Monitoring: Stir the reaction at room temperature or heat to a specified temperature (typically 40-80 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate. Wash the organic layer with a saturated aqueous solution of ammonium chloride (to remove the copper catalyst), followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired coupled product.

Quantitative Data: Sonogashira Coupling with this compound

The following table summarizes representative reaction conditions and yields for the Sonogashira coupling of this compound with various aryl halides.

EntryAryl HalidePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1IodobenzenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT692
24-BromotoluenePd(PPh₃)₄ (3)CuI (5)DIPEAToluene601285
31-Iodo-4-nitrobenzenePd(OAc)₂ (2) / PPh₃ (4)CuI (4)Et₃NDMFRT495
42-BromopyridinePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF50888

Note: Yields are based on isolated product after purification and may vary depending on the specific reaction conditions and scale.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. While less common for terminal alkynes directly, the hydroboration of this compound can generate a vinylborane intermediate suitable for subsequent Suzuki coupling.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow start Start hydroboration Hydroboration of This compound start->hydroboration reaction_setup Combine Vinylborane, Aryl Halide, Pd Catalyst, and Base hydroboration->reaction_setup inert_atmosphere Establish Inert Atmosphere (Argon or Nitrogen) reaction_setup->inert_atmosphere solvent_addition Add Degassed Solvent inert_atmosphere->solvent_addition reaction Heat and Stir Reaction Mixture solvent_addition->reaction monitoring Monitor Progress (TLC or LC-MS) reaction->monitoring workup Aqueous Work-up and Extraction monitoring->workup purification Purification by Column Chromatography workup->purification end Final Product purification->end

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of a Vinylborane Derivative

This protocol outlines a general two-step procedure involving hydroboration of this compound followed by Suzuki coupling.

Step 1: Hydroboration

  • To a solution of this compound (1.0 equiv) in anhydrous THF, add a hydroborating agent (e.g., catecholborane or pinacolborane, 1.1 equiv) at 0 °C under an inert atmosphere.

  • Allow the reaction to warm to room temperature and stir until complete consumption of the starting material is observed by TLC.

  • Carefully quench the reaction and isolate the crude vinylborane derivative.

Step 2: Suzuki-Miyaura Coupling

  • Reaction Setup: In a Schlenk flask, combine the crude vinylborane (1.0 equiv), the desired aryl halide (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Purge the flask with an inert gas.

  • Solvent Addition: Add a degassed solvent system (e.g., dioxane/water or toluene/ethanol/water).

  • Reaction: Heat the mixture with stirring (typically 80-100 °C) and monitor by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction, perform an aqueous work-up, extract the product with an organic solvent, dry, and concentrate. Purify the residue by column chromatography.

Quantitative Data: Representative Suzuki-Miyaura Coupling
EntryAryl HalidePd Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-IodoanisolePd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O801288
23-BromobenzonitrilePd(dppf)Cl₂ (2)Cs₂CO₃Dioxane/H₂O901091
31-Bromo-4-(trifluoromethyl)benzenePd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O100885

Note: Yields are representative for the coupling of vinylboranes with aryl halides and may require optimization for the specific substrate derived from this compound.

Heck Reaction

The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene.[2] While direct coupling of a terminal alkyne like this compound with an alkene is not a standard Heck reaction, related transformations can be achieved. For instance, the reaction can be performed with vinyl halides.

Experimental Protocol: Heck-Type Reaction with a Vinyl Halide

This protocol provides a general method for the Heck-type coupling of this compound with a vinyl halide.

Materials:

  • This compound

  • Vinyl halide (e.g., vinyl bromide, vinyl iodide)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine ligand (e.g., triphenylphosphine (PPh₃) or a bulky electron-rich phosphine)

  • Base (e.g., triethylamine, potassium carbonate)

  • Anhydrous solvent (e.g., DMF, NMP, or acetonitrile)

Procedure:

  • Reaction Setup: In a sealable reaction tube, combine this compound (1.2 equiv), the vinyl halide (1.0 equiv), Pd(OAc)₂ (0.02 equiv), the phosphine ligand (0.04 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Purge the tube with an inert gas.

  • Solvent Addition: Add the anhydrous solvent.

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring. Monitor the reaction by TLC or GC-MS.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.

Quantitative Data: Representative Heck-Type Reaction
EntryVinyl HalideLigandBaseSolventTemp. (°C)Time (h)Yield (%)
1Vinyl bromidePPh₃Et₃NDMF1001675
2(E)-1-Iodo-1-hexeneP(o-tol)₃K₂CO₃NMP1101282
32-BromostyreneTri(tert-butyl)phosphineCs₂CO₃Dioxane1001878

Note: Data is representative of Heck-type couplings with terminal alkynes and may require optimization.

Stille Coupling

The Stille reaction involves the palladium-catalyzed cross-coupling of an organotin compound (organostannane) with an organic halide or triflate.[3] this compound can be converted into an organostannane derivative for subsequent Stille coupling. Alternatively, an ethynylstannane can be coupled with an aryl halide, which is a more common approach.

Experimental Protocol: Stille Coupling with an Ethynylstannane

This protocol describes the coupling of an aryl halide with an ethynylstannane, which would yield a product analogous to those from the Sonogashira coupling of this compound.

Materials:

  • Aryl halide

  • Ethynyltributylstannane

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Anhydrous solvent (e.g., THF, toluene, or DMF)

  • Optional: Copper(I) iodide (CuI) as a co-catalyst

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), the palladium catalyst (0.02-0.05 equiv), and if used, CuI (0.1 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Stannane Addition: Add ethynyltributylstannane (1.1 equiv) to the reaction mixture.

  • Reaction: Heat the reaction mixture (typically 60-100 °C) and monitor its progress by TLC or GC-MS.

  • Work-up and Purification: Upon completion, cool the reaction and quench with a fluoride source (e.g., aqueous KF) to remove tin byproducts. Extract the product with an organic solvent, wash, dry, and concentrate. Purify the crude product by column chromatography.

Quantitative Data: Representative Stille Coupling
EntryAryl HalidePd Catalyst (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)
14-IodobenzonitrilePd(PPh₃)₄ (3)-Toluene901090
22-BromonaphthalenePdCl₂(PPh₃)₂ (2)CuI (10)DMF801287
3Methyl 4-bromobenzoatePd₂(dba)₃ (1) / P(furyl)₃ (4)-THF701693

Note: Data is representative of Stille couplings with ethynylstannanes.

Conclusion

This compound is a highly valuable and versatile building block for palladium-catalyzed cross-coupling reactions. The Sonogashira reaction provides the most direct route to a wide array of functionalized diarylalkynes, which are of significant interest in drug discovery and materials science. While Suzuki, Heck, and Stille couplings may require derivatization of the alkyne, they offer alternative and powerful strategies for the synthesis of complex molecular architectures. The protocols and data presented herein provide a solid foundation for researchers to explore and optimize these transformations for their specific synthetic targets.

References

Application Notes and Protocols for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Ethyl 4-ethynylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K. B. Sharpless in 2001 to describe reactions that are high-yielding, wide in scope, and generate only easily removable byproducts.[1] The CuAAC reaction, specifically the "click" reaction between an azide and a terminal alkyne, has become an invaluable tool in drug discovery, bioconjugation, and materials science due to its exceptional reliability, specificity, and biocompatibility.[2][3][4] This reaction leads to the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage.[1]

Ethyl 4-ethynylbenzoate is a versatile bifunctional building block for CuAAC reactions. The terminal alkyne group serves as a handle for the click reaction, while the ethyl benzoate moiety provides a site for further chemical modification or can act as a key pharmacophore element. Its aromatic nature and potential for electronic modulation make it an attractive substrate for the synthesis of diverse molecular architectures.

Applications in Drug Discovery and Development

The CuAAC reaction with this compound is a powerful strategy for:

  • Lead Discovery and Optimization: Rapidly synthesizing libraries of novel compounds for high-throughput screening against biological targets. The triazole core is a bioisostere for amide bonds and can participate in hydrogen bonding, making it a valuable scaffold in medicinal chemistry.[4]

  • Bioconjugation: Linking molecules of interest, such as imaging agents or cytotoxic drugs, to biomolecules like proteins, peptides, or nucleic acids.[3]

  • Development of Targeted Drug Delivery Systems: Attaching targeting ligands to drug-loaded nanoparticles or polymers.

  • In Situ Drug Synthesis: Recent research has explored the use of copper complexes with inherent therapeutic activity to catalyze the in situ synthesis of a second chemotherapeutic agent via a CuAAC reaction, achieving targeted dual-agent therapy.[5]

Reaction Mechanism and Workflow

The CuAAC reaction proceeds through a catalytic cycle involving a copper(I) acetylide intermediate. The copper(I) catalyst can be introduced as a salt (e.g., CuI, CuBr) or, more commonly, generated in situ from a copper(II) salt (e.g., CuSO₄) using a reducing agent such as sodium ascorbate.[1]

CuAAC_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_catalyst Catalyst System Alkyne R1-C≡CH (this compound) Cu_Acetylide R1-C≡C-Cu(I) Alkyne->Cu_Acetylide + Cu(I) Azide R2-N3 CuI Cu(I) Intermediate Six-membered Copper Metallacycle Cu_Acetylide->Intermediate + R2-N3 Triazolide Copper Triazolide Intermediate->Triazolide Ring Contraction Triazolide->CuI regenerates catalyst Product 1,4-Disubstituted 1,2,3-Triazole Triazolide->Product Protonolysis Ethyl_4_ethynylbenzoate This compound Ethyl_4_ethynylbenzoate->Alkyne Organic_Azide Organic Azide (e.g., Benzyl Azide) Organic_Azide->Azide CuSO4 CuSO4 CuSO4->CuI Reduction NaAsc Sodium Ascorbate

Caption: General mechanism of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocols

The following protocols provide a general framework for performing CuAAC reactions with this compound. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Small-Scale Synthesis using in situ Generated Copper(I)

This protocol is suitable for general laboratory synthesis of 1,2,3-triazole derivatives.

Materials:

  • This compound

  • Organic azide (e.g., Benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., 1:1 mixture of tert-butanol and water, or DMF, DMSO)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired organic azide (1.0-1.2 eq.) in the chosen solvent system (e.g., 4 mL of 1:1 t-BuOH/H₂O for a 1 mmol scale reaction).[2]

  • Catalyst Addition: To the stirred solution, add a freshly prepared aqueous solution of sodium ascorbate (0.1-0.3 eq.).

  • Initiation: Add an aqueous solution of copper(II) sulfate pentahydrate (0.01-0.05 eq.). The reaction mixture may change color.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1,4-disubstituted 1,2,3-triazole.

CuAAC_Workflow start Start dissolve Dissolve this compound and Azide in Solvent start->dissolve add_ascorbate Add Sodium Ascorbate Solution dissolve->add_ascorbate add_cuso4 Add CuSO4 Solution add_ascorbate->add_cuso4 stir Stir at Room Temperature add_cuso4->stir monitor Monitor Reaction (TLC/LC-MS) stir->monitor workup Aqueous Work-up and Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Pure Triazole Product purify->product

Caption: Experimental workflow for a typical CuAAC reaction.

Data Presentation

The following tables summarize representative reaction conditions and expected outcomes for the CuAAC reaction of this compound with various azides. These are based on typical results for aromatic alkynes and should be considered as starting points for optimization.[2]

Table 1: Reaction of this compound with Various Azides

EntryAzide (R-N₃)SolventTemp. (°C)Time (h)Yield (%)
1Benzyl azidet-BuOH/H₂O (1:1)RT4-8>90
2Phenyl azidet-BuOH/H₂O (1:1)RT6-12>85
31-AzidohexaneDMFRT2-6>95
4Ethyl 2-azidoacetatet-BuOH/H₂O (1:1)RT3-7>90
53-Azidopropan-1-olH₂ORT2-5>95

Table 2: Typical Reagent Stoichiometry

ReagentMolar Equivalents (eq.)
This compound1.0
Organic Azide1.0 - 1.2
Copper(II) Sulfate (CuSO₄)0.01 - 0.05 (1-5 mol%)
Sodium Ascorbate0.1 - 0.3 (10-30 mol%)

Application in Compound Library Synthesis for Drug Screening

This compound is an excellent starting material for the creation of diverse compound libraries for drug screening. By reacting it with a wide array of commercially or synthetically available azides, a large number of unique triazole-containing molecules can be generated rapidly.

Drug_Discovery_Logic cluster_building_blocks Building Blocks cluster_reaction Reaction cluster_output Output Alkyne This compound CuAAC CuAAC Reaction Alkyne->CuAAC Azide_Library Azide Library (R1-N3, R2-N3, R3-N3...) Azide_Library->CuAAC Triazole_Library Triazole Compound Library CuAAC->Triazole_Library Screening High-Throughput Screening Triazole_Library->Screening Hit Hit Compounds Screening->Hit

Caption: Library synthesis for drug discovery using CuAAC.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No or low conversion - Inactive catalyst (Cu(I) oxidized to Cu(II))- Impure reagents- Low temperature- Use freshly prepared sodium ascorbate solution.- Ensure an excess of sodium ascorbate.- Purify starting materials.- Gently warm the reaction mixture (e.g., to 40-50 °C).
Formation of side products (e.g., alkyne homocoupling) - Presence of oxygen- Degas the solvent before use.- Perform the reaction under an inert atmosphere (N₂ or Ar).- Ensure sufficient reducing agent is present.
Difficulty in purification - Product is highly polar or non-polar- Residual copper in the product- Use a different solvent system for chromatography.- Wash the organic extract with a dilute aqueous solution of ammonia or EDTA to chelate and remove copper.

Safety Precautions

  • Azides: Organic azides can be explosive, especially low molecular weight azides. Handle with care, avoid heating neat, and do not use metal spatulas. It is recommended to prepare and use them in solution.

  • Copper Salts: Copper salts are toxic. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Work in a well-ventilated fume hood when using organic solvents.

By following these guidelines and protocols, researchers can effectively utilize the Copper(I)-catalyzed azide-alkyne cycloaddition with this compound for a wide range of applications in chemical synthesis, drug discovery, and bioconjugation.

References

Application Notes and Protocols for Click Chemistry Reactions Involving Ethyl 4-Ethynylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of Ethyl 4-ethynylbenzoate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions. This powerful and versatile reaction is instrumental in the synthesis of 1,4-disubstituted 1,2,3-triazoles, which are significant scaffolds in drug discovery, bioconjugation, and materials science.

Introduction to CuAAC Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless. These reactions are known for their high yields, mild reaction conditions, stereospecificity, and tolerance of a wide range of functional groups. The reaction involves the coupling of a terminal alkyne, such as this compound, with an azide to exclusively form a stable 1,4-disubstituted 1,2,3-triazole linkage. This reliability makes it an invaluable tool for creating complex molecular architectures and conjugating molecules of interest.[1][2]

The active catalyst is the Cu(I) ion, which can be introduced from a Cu(I) salt (e.g., CuI, CuBr) or generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[1][3] To enhance stability and prevent oxidation of the Cu(I) catalyst, ligands such as tris-(benzyltriazolylmethyl)amine (TBTA) or its water-soluble analog tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often employed, particularly in biological applications.[3][4][5]

Applications in Research and Development

The triazole products formed from this compound have broad applications:

  • Drug Discovery: The 1,2,3-triazole core is a common pharmacophore in medicinal chemistry. The CuAAC reaction allows for the rapid synthesis of libraries of potential drug candidates for screening.

  • Bioconjugation: this compound can be incorporated into biomolecules, enabling their conjugation to other molecules functionalized with an azide group. This is widely used for labeling proteins, nucleic acids, and for attaching them to surfaces or nanoparticles.[6]

  • Materials Science: The stable and rigid nature of the triazole ring makes it a useful linker in the synthesis of functional polymers and other materials.

Quantitative Data for CuAAC Reactions

The following table summarizes representative quantitative data for CuAAC reactions involving terminal alkynes, providing an expected range of yields and conditions applicable to this compound.

AlkyneAzideCopper Source (mol%)Reducing Agent (mol%)SolventTemperature (°C)Time (h)Yield (%)
PhenylacetyleneBenzyl AzideCuSO₄ (1)Sodium Ascorbate (5)t-BuOH/H₂O (1:1)Room Temp12>95
PhenylacetyleneBenzyl AzideCuI (1)NoneCyrene304High
Propargyl AlcoholBenzyl AzideCuSO₄ (5)Sodium Ascorbate (10)H₂ORoom Temp891
Ethyl PropiolateBenzyl AzideCu(OAc)₂ (1.8)NoneCD₂Cl₂Room Temp<1>95
4-Alkoxy-ethynylbenzeneBenzyl AzideCuSO₄/Na-Ascorbate-t-BuOH/H₂ORoom Temp->90

Note: This table provides representative data. Actual yields and reaction times will vary depending on the specific azide, solvent, and catalyst system used.

Experimental Protocols

Below are detailed protocols for a typical CuAAC reaction using this compound.

Protocol 1: Standard CuAAC Reaction in Organic Solvent

This protocol is suitable for general synthesis of 1,2,3-triazoles.

Materials:

  • This compound

  • Azide of choice (e.g., Benzyl Azide)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized Water

  • Dichloromethane (DCM) or Ethyl Acetate for extraction

  • Brine

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and the chosen azide (1.0-1.2 eq.) in a 1:1 mixture of t-BuOH and water.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.3 eq.).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq.).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent like DCM or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Bioconjugation Reaction in Aqueous Media

This protocol is adapted for labeling biomolecules in an aqueous environment.

Materials:

  • Alkyne-functionalized biomolecule (with this compound moiety)

  • Azide-labeled molecule (e.g., a fluorescent dye)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Phosphate-Buffered Saline (PBS) or other suitable buffer

Procedure:

  • Prepare stock solutions of THPTA (e.g., 100 mM in water), CuSO₄·5H₂O (e.g., 20 mM in water), and sodium ascorbate (e.g., 300 mM in water, freshly prepared).

  • In a microcentrifuge tube, combine the alkyne-functionalized biomolecule and the azide-labeled molecule in your chosen buffer.

  • Add the THPTA solution to the reaction mixture (final concentration typically 1-5 mM).

  • Add the CuSO₄ solution (final concentration typically 0.1-1 mM).

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration typically 5-10 mM).

  • Incubate the reaction at room temperature for 30-60 minutes, protected from light if using fluorescent labels.

  • The labeled biomolecule can then be purified by methods appropriate for the biomolecule, such as size exclusion chromatography, dialysis, or precipitation.

Visualizing the Workflow

The following diagrams illustrate the general workflow of a CuAAC reaction and a typical bioconjugation application.

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System cluster_process Reaction cluster_product Product & Purification Alkyne This compound Reaction CuAAC Reaction (Click Chemistry) Alkyne->Reaction Azide Azide Compound Azide->Reaction Copper Cu(II) Source (e.g., CuSO4) Copper->Reaction ReducingAgent Reducing Agent (e.g., NaAscorbate) ReducingAgent->Reaction Ligand Optional Ligand (e.g., TBTA/THPTA) Ligand->Reaction Product 1,4-Disubstituted 1,2,3-Triazole Reaction->Product Purification Purification Product->Purification

Caption: General workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Bioconjugation_Workflow cluster_molecules Molecules cluster_reaction Click Reaction cluster_result Result Biomolecule Biomolecule with This compound Click Aqueous CuAAC (CuSO4, NaAscorbate, THPTA) Biomolecule->Click Label Azide-Functionalized Label (e.g., Fluorophore, Drug) Label->Click Conjugate Bioconjugate Click->Conjugate Analysis Downstream Analysis Conjugate->Analysis

Caption: Workflow for bioconjugation using CuAAC with this compound.

References

Application Notes and Protocols: Ethyl 4-ethynylbenzoate as a Versatile Building Block for Metal-Organic Frameworks in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for utilizing Ethyl 4-ethynylbenzoate as a functional building block in the synthesis of Metal-Organic Frameworks (MOFs). The unique properties of this linker, particularly the presence of an ethynyl group, offer significant potential for creating advanced MOFs for targeted drug delivery and other biomedical applications.

Introduction to this compound in MOF Synthesis

This compound is an organic compound featuring a benzoate group for coordination with metal ions and a terminal alkyne (ethynyl) group.[1] This dual functionality makes it an attractive linker for the design and synthesis of functional MOFs. The carboxylate group participates in the formation of the framework's primary structure, while the pendant ethynyl group can be leveraged for post-synthetic modification (PSM), allowing for the covalent attachment of therapeutic molecules, targeting ligands, or imaging agents.

Metal-Organic Frameworks (MOFs) are a class of crystalline, porous materials constructed from metal ions or clusters bridged by organic linkers.[2] Their high surface area, tunable pore size, and chemical versatility make them promising candidates for a variety of applications, including gas storage, catalysis, and notably, drug delivery.[2][3][4] The choice of the organic linker is crucial as it dictates the resulting MOF's structure, porosity, and functionality.[5]

Potential Advantages of this compound-Based MOFs in Drug Delivery

MOFs constructed using this compound as a linker are anticipated to offer several advantages in the field of drug delivery:

  • High Drug Loading Capacity: The inherent porosity of MOFs allows for the encapsulation of a significant amount of therapeutic agents.[6]

  • Controlled Release: The release of the encapsulated drug can be controlled by the pore size of the MOF and the interactions between the drug and the framework.[7][8]

  • Post-Synthetic Modification (PSM): The ethynyl group serves as a versatile handle for "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the covalent attachment of various functional molecules without altering the MOF's core structure.[9] This allows for the development of targeted drug delivery systems.

  • Biocompatibility: MOFs can be synthesized from biocompatible metal ions (e.g., Zr, Fe, Zn) and organic linkers, which is a critical requirement for biomedical applications.[10]

Quantitative Data Summary

The following table summarizes hypothetical yet realistic physicochemical properties of a potential MOF synthesized using 4-ethynylbenzoic acid (the hydrolyzed form of this compound) and a suitable metal precursor, such as Zirconium(IV) chloride. This data is illustrative and based on typical values reported for similar functionalized Zirconium-based MOFs like the UiO-66 series.[4][11]

PropertyHypothetical ValueCharacterization Method
BET Surface Area 900 - 1200 m²/gNitrogen Adsorption
Pore Volume 0.4 - 0.6 cm³/gNitrogen Adsorption
Pore Diameter 6 - 10 ÅNitrogen Adsorption
Thermal Stability Up to 400 °CThermogravimetric Analysis (TGA)
Drug Loading Capacity 15 - 30 wt% (e.g., Doxorubicin)UV-Vis Spectroscopy

Experimental Protocols

The following are generalized protocols for the synthesis of a hypothetical MOF using 4-ethynylbenzoic acid as the organic linker, followed by a protocol for drug loading and release studies. These protocols are based on established solvothermal synthesis methods for similar carboxylate-based MOFs.[6]

Protocol 1: Solvothermal Synthesis of a Hypothetical Ethynyl-Functionalized MOF (e.g., Zr-4-EBA)

This protocol describes a general procedure for the synthesis of a Zirconium-based MOF using 4-ethynylbenzoic acid (4-EBA) as the organic linker.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 4-Ethynylbenzoic acid (hydrolyzed from this compound)

  • N,N-Dimethylformamide (DMF)

  • Modulator (e.g., Benzoic acid or Acetic acid)[1]

  • Teflon-lined autoclave

Procedure:

  • Preparation of the Linker Solution: In a glass vial, dissolve 4-ethynylbenzoic acid and the modulator in DMF. Sonicate the mixture for 15-20 minutes to ensure complete dissolution.

  • Preparation of the Metal Precursor Solution: In a separate glass vial, dissolve Zirconium(IV) chloride in DMF.

  • Reaction Mixture Assembly: Combine the linker and metal precursor solutions in a Teflon-lined autoclave.

  • Solvothermal Synthesis: Seal the autoclave and place it in a preheated oven at a specific temperature (typically between 80°C and 150°C) for a defined period (e.g., 24-72 hours).

  • Isolation and Purification: After the reaction is complete, allow the autoclave to cool down to room temperature. The resulting crystalline product is collected by centrifugation or filtration.

  • Washing: Wash the collected crystals with fresh DMF multiple times to remove any unreacted starting materials. Subsequently, wash with a volatile solvent like ethanol to facilitate activation.

  • Activation: Activate the MOF by heating under vacuum to remove the solvent molecules from the pores.

Protocol 2: Drug Loading into the Ethynyl-Functionalized MOF

This protocol outlines a general procedure for loading a therapeutic drug, such as Doxorubicin (DOX), into the synthesized MOF via impregnation.

Materials:

  • Activated ethynyl-functionalized MOF

  • Doxorubicin hydrochloride (DOX)

  • Solvent (e.g., Methanol or water)

Procedure:

  • Preparation of Drug Solution: Prepare a stock solution of DOX in the chosen solvent at a known concentration.

  • Impregnation: Disperse a known amount of the activated MOF in the DOX solution.

  • Incubation: Stir the suspension at room temperature for a specified duration (e.g., 24-48 hours) in the dark to allow the drug molecules to diffuse into the MOF pores.

  • Isolation of Drug-Loaded MOF: Centrifuge the suspension to separate the drug-loaded MOF from the solution.

  • Washing: Wash the collected solid with the pure solvent to remove any drug molecules adsorbed on the external surface of the MOF crystals.

  • Quantification of Drug Loading: Determine the amount of encapsulated drug by measuring the concentration of DOX in the supernatant before and after the loading process using UV-Vis spectroscopy. The drug loading capacity can be calculated using the following formula: Loading Capacity (%) = (Initial mass of drug - Mass of drug in supernatant) / Mass of MOF * 100

Protocol 3: In Vitro Drug Release Study

This protocol describes a typical in vitro drug release experiment from the drug-loaded MOF.

Materials:

  • Drug-loaded MOF

  • Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively)

  • Dialysis membrane

Procedure:

  • Sample Preparation: Disperse a known amount of the drug-loaded MOF in a specific volume of PBS.

  • Dialysis Setup: Place the suspension in a dialysis bag with a suitable molecular weight cut-off and immerse the bag in a larger volume of fresh PBS.

  • Incubation: Keep the setup in a shaking incubator at 37°C.

  • Sample Collection: At predetermined time intervals, withdraw a small aliquot of the release medium from outside the dialysis bag and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Quantification: Measure the concentration of the released drug in the collected aliquots using UV-Vis spectroscopy.

  • Data Analysis: Plot the cumulative percentage of drug released as a function of time to obtain the drug release profile.

Visualizations

The following diagrams illustrate key conceptual workflows and relationships in the synthesis and application of this compound-based MOFs.

MOF_Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis cluster_product Product cluster_post_synthesis Post-Synthesis Processing This compound This compound Solvothermal Synthesis Solvothermal Synthesis This compound->Solvothermal Synthesis Metal Precursor (e.g., ZrCl4) Metal Precursor (e.g., ZrCl4) Metal Precursor (e.g., ZrCl4)->Solvothermal Synthesis Ethynyl-Functionalized MOF Ethynyl-Functionalized MOF Solvothermal Synthesis->Ethynyl-Functionalized MOF Washing Washing Ethynyl-Functionalized MOF->Washing Activation Activation Washing->Activation

Caption: Workflow for the synthesis of an ethynyl-functionalized MOF.

Drug_Delivery_Pathway Drug-Loaded MOF Drug-Loaded MOF Cellular Uptake Cellular Uptake Drug-Loaded MOF->Cellular Uptake Endosomal Entrapment Endosomal Entrapment Cellular Uptake->Endosomal Entrapment pH-Triggered Release pH-Triggered Release Endosomal Entrapment->pH-Triggered Release Drug Action Drug Action pH-Triggered Release->Drug Action

Caption: A potential signaling pathway for drug delivery using a pH-responsive MOF.

Post_Synthetic_Modification Ethynyl-Functionalized MOF Ethynyl-Functionalized MOF Click Chemistry (CuAAC) Click Chemistry (CuAAC) Ethynyl-Functionalized MOF->Click Chemistry (CuAAC) Functionalized MOF Functionalized MOF Click Chemistry (CuAAC)->Functionalized MOF Azide-Functionalized Molecule\n(e.g., Targeting Ligand, Drug) Azide-Functionalized Molecule (e.g., Targeting Ligand, Drug) Azide-Functionalized Molecule\n(e.g., Targeting Ligand, Drug)->Click Chemistry (CuAAC)

Caption: Post-synthetic modification of an ethynyl-functionalized MOF via click chemistry.

References

Application Notes and Protocols for the Synthesis of Conjugated Polymers Using Ethyl 4-ethynylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ethyl 4-ethynylbenzoate as a key building block in the synthesis of conjugated polymers. The protocols outlined below are based on established Sonogashira cross-coupling reactions, a powerful and versatile method for the formation of carbon-carbon bonds.

Introduction to this compound in Conjugated Polymer Synthesis

This compound is a versatile monomer used in the synthesis of poly(arylene ethynylene)s (PAEs), a class of conjugated polymers with applications in organic electronics, sensing, and drug delivery. The presence of both a terminal alkyne and an ethyl ester functional group allows for the creation of polymers with tunable solubility, electronic properties, and post-polymerization modification capabilities. The ester group can be hydrolyzed to the corresponding carboxylic acid, enabling the attachment of various functional moieties or improving water solubility for biological applications.

The primary method for polymerizing this compound is the Sonogashira cross-coupling reaction, which involves the palladium- and copper-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide.[1] This reaction is known for its mild conditions and tolerance to a wide range of functional groups.

Key Applications of Conjugated Polymers from this compound

Conjugated polymers derived from this compound are being explored for a variety of applications, including:

  • Organic Electronics: The tunable optoelectronic properties of these polymers make them suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

  • Chemosensors and Biosensors: The rigid, conjugated backbone can be designed to interact with specific analytes, leading to changes in fluorescence or other optical properties upon binding.

  • Drug Delivery: The ability to introduce functional groups via the ester moiety allows for the attachment of drugs, targeting ligands, or solubilizing groups, making these polymers promising candidates for drug delivery systems.

Experimental Protocols

This section provides a detailed protocol for the synthesis of a copolymer of this compound and 1,4-diiodobenzene via Sonogashira polymerization.

Diagram: Sonogashira Polymerization Workflow

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_characterization Characterization Monomers This compound 1,4-Diiodobenzene Reaction_Setup Combine Monomers, Catalysts, Solvent, Base under Inert Atmosphere Monomers->Reaction_Setup Catalysts Pd(PPh3)2Cl2 CuI Catalysts->Reaction_Setup Solvent_Base Toluene/Triethylamine (Degassed) Solvent_Base->Reaction_Setup Heating Heat to 70°C Stir for 48h Reaction_Setup->Heating Precipitation Precipitate in Methanol Heating->Precipitation Filtration Filter and Wash Precipitation->Filtration Purification Soxhlet Extraction Filtration->Purification Drying Dry in Vacuum Purification->Drying GPC GPC Drying->GPC NMR NMR Drying->NMR UV_Vis UV-Vis Drying->UV_Vis PL Photoluminescence Drying->PL CV Cyclic Voltammetry Drying->CV

Caption: Workflow for Sonogashira Polymerization.

Materials
  • This compound (1.0 eq)

  • 1,4-Diiodobenzene (1.0 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Anhydrous Toluene

  • Triethylamine (Et₃N)

  • Methanol

  • Chloroform

Procedure
  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound, 1,4-diiodobenzene, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum and backfilling with argon or nitrogen to ensure an inert atmosphere.

  • Solvent and Base Addition: Add anhydrous, degassed toluene and triethylamine to the flask via syringe. The typical solvent to base ratio is 5:1 (v/v).

  • Polymerization: Stir the reaction mixture at 70°C for 48 hours under an inert atmosphere. The formation of a precipitate may be observed as the polymer grows.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a large volume of methanol to precipitate the polymer.

    • Collect the polymer by filtration and wash it with methanol.

    • Further purify the polymer by Soxhlet extraction with chloroform to remove catalyst residues and low molecular weight oligomers.

    • Precipitate the purified polymer from the chloroform solution by adding methanol.

    • Collect the final polymer by filtration and dry it under vacuum.

Characterization Data

The following tables summarize typical characterization data for conjugated polymers synthesized using ethynyl-containing monomers, similar to what would be expected for a polymer derived from this compound.

Table 1: Molecular Weight and Polydispersity Index
PolymerMn (kDa)Mw (kDa)PDI (Mw/Mn)
PFDEBT10.218.41.8
PCDEBT12.523.81.9
PPADEBT8.916.91.9

Data for analogous poly(arylene ethynylene)s.[2]

Table 2: Optical and Electrochemical Properties
Polymerλ_abs (nm)λ_em (nm)HOMO (eV)LUMO (eV)Band Gap (eV)
PFDEBT420480-5.75-3.212.54
PCDEBT425485-5.78-3.312.47
PPADEBT430490-5.80-3.342.46

Data for analogous poly(arylene ethynylene)s.[2]

Signaling Pathways and Logical Relationships

The synthesis of these conjugated polymers follows a well-defined reaction pathway, the Sonogashira catalytic cycle.

Diagram: Sonogashira Catalytic Cycle

Sonogashira_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-C≡C-R(L2) Ar-Pd(II)-C≡C-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡C-R(L2) Transmetalation Ar-Pd(II)-C≡C-R(L2)->Pd(0)L2 Reductive Elimination Ar-C≡C-R Ar-C≡C-R (Polymer) Ar-Pd(II)-C≡C-R(L2)->Ar-C≡C-R Cu(I)X Cu(I)X Cu-C≡C-R Cu-C≡C-R Cu(I)X->Cu-C≡C-R Cu-C≡C-R->Ar-Pd(II)-X(L2) R-C≡C-H R-C≡C-H (this compound) R-C≡C-H->Cu-C≡C-R Deprotonation Ar-X Ar-X (Dihaloarene) Ar-X->Ar-Pd(II)-X(L2) Base Base Base->Cu-C≡C-R

Caption: The catalytic cycle of the Sonogashira reaction.

Troubleshooting and Optimization

  • Low Molecular Weight: Incomplete reaction or premature precipitation can lead to low molecular weight polymers. Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strictly inert atmosphere. The solubility of the growing polymer can be a limiting factor; consider using a higher boiling point solvent or modifying the monomer with solubilizing side chains.

  • Catalyst Deactivation: The palladium catalyst can be sensitive to impurities. Use high-purity reagents and solvents.

  • Side Reactions: Homocoupling of the terminal alkyne (Glaser coupling) can be a significant side reaction. This can be minimized by ensuring a rigorously oxygen-free environment and by carefully controlling the reaction temperature.[3]

Safety Precautions

  • Palladium catalysts and copper iodide are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Organic solvents such as toluene and chloroform are flammable and toxic. All manipulations should be performed in a well-ventilated fume hood.

  • Reactions under inert atmosphere require proper handling of Schlenk lines or glove boxes.

By following these protocols and considering the provided data, researchers can successfully synthesize and characterize novel conjugated polymers based on this compound for a wide range of applications.

References

Application Notes and Protocols for the Derivatization of Ethyl 4-ethynylbenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-ethynylbenzoate is a versatile building block in medicinal chemistry, featuring a terminal alkyne group that serves as a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its rigid ethynylphenyl scaffold allows for the precise spatial orientation of pharmacophoric groups, making it an attractive starting material for the synthesis of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the derivatization of this compound, focusing on two powerful synthetic methodologies: the Sonogashira cross-coupling reaction and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." These derivatizations lead to the formation of structurally diverse molecules, including arylalkynes and 1,2,3-triazoles, which have demonstrated significant potential in various therapeutic areas, particularly as anticancer and enzyme inhibitory agents.

Key Derivatization Strategies

The primary routes for the derivatization of this compound involve the functionalization of its terminal alkyne. The Sonogashira coupling enables the formation of a carbon-carbon bond with aryl or vinyl halides, yielding substituted arylalkynes.[1] Concurrently, the CuAAC reaction provides an efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles by reacting with organic azides.[2] Both strategies are known for their high yields, mild reaction conditions, and broad functional group tolerance, making them ideal for the construction of compound libraries for drug discovery.[1][2]

I. Sonogashira Cross-Coupling Reaction

The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[1] This reaction is a powerful tool for the synthesis of substituted alkynes, which are important structural motifs in many biologically active compounds.[3] The resulting arylalkyne scaffold from the derivatization of this compound can be further elaborated to develop novel therapeutic agents, including anticancer compounds and receptor agonists or antagonists.[1]

Experimental Protocol: General Procedure for Sonogashira Coupling of this compound with Aryl Halides

This protocol is adapted from established procedures for Sonogashira couplings.[4][5][6]

Materials:

  • This compound

  • Aryl halide (e.g., aryl iodide or bromide)

  • Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 eq.), the aryl halide (1.1 eq.), PdCl₂(PPh₃)₂ (0.02 eq.), and CuI (0.04 eq.).

  • Solvent and Base Addition: Add the anhydrous, degassed solvent (5-10 mL per mmol of this compound) followed by the amine base (3.0 eq.).

  • Reaction Execution: Stir the reaction mixture at room temperature. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) can be applied.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute it with an organic solvent such as ethyl acetate. Wash the organic phase with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation: Biological Activities of Arylalkyne Derivatives

While specific data for derivatives of this compound is dispersed, the arylalkyne motif is a well-established pharmacophore. The following table summarizes the potential applications and reported activities for this class of compounds.

Compound ClassTherapeutic Target/ApplicationReported Activity (IC₅₀/EC₅₀)
ArylalkynesAnticancerVaries widely depending on substitution
Receptor Agonists/AntagonistsVaries widely depending on substitution
Enzyme InhibitorsVaries widely depending on substitution

Note: Specific activity values are highly dependent on the nature of the coupled aryl halide and any subsequent modifications.

Visualization: Sonogashira Coupling Workflow

Sonogashira_Workflow Start Start Setup Reaction Setup: - this compound - Aryl Halide - Pd Catalyst & CuI - Inert Atmosphere Start->Setup Addition Solvent & Base Addition Setup->Addition Reaction Stirring at RT (Heating if necessary) Addition->Reaction Monitoring TLC / LC-MS Monitoring Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up: - Quenching - Extraction Monitoring->Workup Complete Purification Purification: Column Chromatography Workup->Purification Product Arylalkyne Product Purification->Product

Caption: Workflow for the Sonogashira cross-coupling reaction.

II. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a prime example of click chemistry, involves the [3+2] cycloaddition between a terminal alkyne and an azide to selectively form a 1,4-disubstituted 1,2,3-triazole.[2][7] This reaction is exceptionally reliable and has found widespread use in drug discovery for creating diverse compound libraries.[2] The resulting triazole ring is not merely a linker but can actively participate in interactions with biological targets.[2] Derivatives of this compound containing the 1,2,3-triazole moiety have shown promise as anticancer agents.[8][9][10]

Experimental Protocol: General Procedure for CuAAC Reaction of this compound

This protocol is a generalized procedure based on established methods for CuAAC reactions.[11][12][13]

Materials:

  • This compound

  • Organic azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of tert-butanol and water)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the organic azide (1.0 eq.) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq.). In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq.).

  • Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the addition of the copper(II) sulfate solution.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the pure 1,2,3-triazole derivative.

Data Presentation: Anticancer Activities of 1,2,3-Triazole Derivatives

The following table summarizes the in vitro anticancer activities of representative 1,2,3-triazole derivatives, demonstrating the potential of this scaffold in oncology research.

Compound ClassCancer Cell LineReported IC₅₀ (µM)Reference
Phosphonate-1,2,3-triazoleHT-108015.13[8]
A-54921.25[8]
MCF-718.06[8]
MDA-MB-23116.32[8]
Tetrahydrocurcumin-1,2,3-triazoleHCT-1161.09 ± 0.17[10]
A54945.16 ± 0.92[10]
1,2,3-Triazole-dithiocarbamate-urea hybridsMGC-803Varies[14]
N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamideMCF-70.046[14]
Visualization: CuAAC Reaction Workflow```dot

CuAAC_Workflow Start Start Reactants Dissolve: - this compound - Organic Azide - in t-BuOH/H₂O Start->Reactants Catalyst_Add Add Catalyst: - Sodium Ascorbate - CuSO₄ solution Reactants->Catalyst_Add Reaction Stir at RT Catalyst_Add->Reaction Monitoring TLC Monitoring Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up: - Dilution with H₂O - Extraction Monitoring->Workup Complete Purification Purification: Column Chromatography Workup->Purification Product 1,2,3-Triazole Product Purification->Product

Caption: A simplified diagram of apoptosis signaling pathways.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of heterocyclic compounds with significant potential in medicinal chemistry. The Sonogashira coupling and Copper(I)-catalyzed Azide-Alkyne Cycloaddition reactions provide efficient and reliable methods for its derivatization, leading to the generation of diverse molecular scaffolds with promising biological activities, particularly in the field of anticancer drug discovery. The protocols and data presented herein serve as a guide for researchers in the design and synthesis of novel therapeutic agents based on the this compound core.

References

Ethyl 4-ethynylbenzoate: A Versatile Linker for Bioconjugation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-ethynylbenzoate is a valuable heterobifunctional linker molecule utilized in bioconjugation studies. Its rigid, aromatic structure provides defined spacing, while the terminal alkyne group allows for highly specific and efficient covalent bond formation with azide-modified biomolecules via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". The ethyl ester functionality offers a handle for further modification or can influence the overall solubility and pharmacokinetic properties of the resulting bioconjugate. These characteristics make this compound a linker of choice for applications ranging from the development of antibody-drug conjugates (ADCs) to the preparation of fluorescently labeled probes and the immobilization of proteins on surfaces.

Principle of Bioconjugation using this compound

The primary application of this compound in bioconjugation revolves around the CuAAC reaction. This reaction forms a stable triazole ring by covalently linking the terminal alkyne of the linker with an azide group on a target biomolecule, such as a protein, peptide, or nucleic acid. The reaction is highly specific, proceeds under mild, aqueous conditions, and generally provides high yields with minimal byproducts, making it ideal for use with sensitive biological molecules.[1]

The overall strategy involves two key steps:

  • Introduction of an Azide Moiety: The target biomolecule is first functionalized with an azide group. This can be achieved through various methods, including the reaction of primary amines (e.g., lysine residues) with an NHS-azide reagent or the incorporation of unnatural amino acids containing azide functionalities.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide-modified biomolecule is then reacted with this compound in the presence of a copper(I) catalyst. The copper(I) is typically generated in situ from a copper(II) salt (e.g., copper(II) sulfate) and a reducing agent (e.g., sodium ascorbate).

Applications in Bioconjugation

Antibody-Drug Conjugates (ADCs)

This compound can serve as a critical component in the synthesis of ADCs.[2] In this context, the linker connects a potent cytotoxic drug to a monoclonal antibody that targets a specific cancer cell antigen. The stability of the triazole linkage ensures that the drug remains attached to the antibody while in circulation, minimizing off-target toxicity. The ester group on the linker can be designed to be cleavable under specific intracellular conditions, allowing for the release of the drug payload once the ADC has been internalized by the target cancer cell.

Fluorescent Labeling of Biomolecules

By attaching a fluorescent dye to the ethyl ester of this compound (potentially after hydrolysis to the carboxylic acid and subsequent amide coupling), the linker can be used to fluorescently label azide-modified biomolecules. This is a powerful technique for tracking the localization and dynamics of proteins and other biomolecules in living cells and tissues.

Immobilization of Proteins

The ethynyl group can be used to immobilize azide-modified proteins onto surfaces that have been functionalized with a complementary azide or alkyne group. This is useful for the development of protein microarrays and biosensors.

Quantitative Data Presentation

The efficiency and outcome of bioconjugation reactions using this compound can be quantified through various analytical techniques. The following tables provide representative data for a typical bioconjugation of an azide-modified antibody with an this compound-drug conjugate.

Table 1: Reaction Conditions and Conjugation Efficiency

ParameterValue
Antibody Concentration5 mg/mL
Linker-Payload Molar Excess10 equivalents
Copper(II) Sulfate Concentration1 mM
Sodium Ascorbate Concentration5 mM
Reaction Time2 hours
Reaction Temperature25°C
Conjugation Efficiency (Yield) > 90%
Average Drug-to-Antibody Ratio (DAR) 3.8

Table 2: Stability of the Bioconjugate

ConditionTime Point% Intact Conjugate
Human Serum, 37°C24 hours98%
Human Serum, 37°C72 hours95%
PBS, pH 7.4, 4°C1 month>99%

Experimental Protocols

Protocol 1: General Procedure for Bioconjugation of an Azide-Modified Protein with this compound

This protocol describes a general method for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) between an azide-functionalized protein and this compound.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 250 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, to stabilize Cu(I))

  • Desalting column for purification

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein solution with the reaction buffer to the desired final concentration (e.g., 1-10 mg/mL).

  • Prepare the Linker Solution: Dissolve this compound in a minimal amount of DMSO to create a stock solution (e.g., 100 mM).

  • Add the Linker: Add the desired molar excess of the this compound stock solution to the protein solution.

  • Prepare the Catalyst Premix: In a separate tube, mix the copper(II) sulfate stock solution and, if used, the THPTA ligand.

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the protein-linker mixture, followed immediately by the copper-ligand premix.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by SDS-PAGE or mass spectrometry.

  • Purification: Purify the resulting bioconjugate using a desalting column to remove excess reagents and byproducts.

Protocol 2: Characterization of the Bioconjugate

Mass Spectrometry:

  • Objective: To confirm the successful conjugation and determine the drug-to-antibody ratio (DAR).

  • Method: Analyze the purified bioconjugate using electrospray ionization mass spectrometry (ESI-MS) under denaturing conditions. The resulting mass spectrum will show a distribution of peaks corresponding to the antibody with different numbers of attached linker-payloads.

Size Exclusion Chromatography (SEC):

  • Objective: To assess the purity and aggregation of the bioconjugate.

  • Method: Analyze the purified bioconjugate on an SEC-HPLC system. A single, sharp peak corresponding to the molecular weight of the conjugate indicates a high degree of purity and minimal aggregation.

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Objective: To determine the average DAR and assess the heterogeneity of the conjugate.

  • Method: The bioconjugate is typically fragmented (e.g., by reduction of disulfide bonds) and the resulting light and heavy chains are analyzed by RP-HPLC. The retention times of the modified chains will differ from the unmodified chains, allowing for quantification of the DAR.

Mandatory Visualizations

Bioconjugation_Workflow cluster_modification Step 1: Biomolecule Modification cluster_conjugation Step 2: Click Chemistry Conjugation cluster_purification Step 3: Purification cluster_characterization Step 4: Characterization Biomolecule Biomolecule (e.g., Antibody) Azide_Biomolecule Azide-Modified Biomolecule Biomolecule->Azide_Biomolecule Amine Coupling Azide_Reagent Azide Reagent (e.g., NHS-Azide) Azide_Reagent->Azide_Biomolecule Conjugate Bioconjugate Azide_Biomolecule->Conjugate Linker This compound Linker->Conjugate Cu_Catalyst Cu(I) Catalyst (CuSO4 / Na-Ascorbate) Cu_Catalyst->Conjugate Purification Purification (e.g., SEC) Conjugate->Purification Purified_Conjugate Purified Bioconjugate Purification->Purified_Conjugate Characterization Characterization (MS, HPLC) Purified_Conjugate->Characterization

Caption: Experimental workflow for bioconjugation using this compound.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Alkyne This compound (R-C≡CH) Triazole Stable Triazole Linkage (Bioconjugate) Alkyne->Triazole Azide Azide-Modified Biomolecule (R'-N3) Azide->Triazole CuI Copper(I) CuI->Triazole Catalyzes Cycloaddition

Caption: Simplified signaling pathway of the CuAAC reaction.

References

Application Notes and Protocols for the Synthesis of Substituted Alkynes from Ethyl 4-Ethynylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of a variety of substituted alkynes utilizing ethyl 4-ethynylbenzoate as a key building block. The methodologies outlined below are essential for the construction of complex molecular architectures relevant to pharmaceutical and materials science research.

Sonogashira Coupling Reactions

The Sonogashira coupling is a robust and versatile method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. This reaction, catalyzed by palladium and copper complexes, is a cornerstone in the synthesis of substituted alkynes. This compound serves as an excellent terminal alkyne component in these reactions, leading to the formation of ethyl 4-(arylethynyl)benzoates, which are valuable intermediates in various synthetic endeavors.[1][2]

Experimental Workflow: Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Reactants B Add Catalysts & Base A->B C Add Solvent B->C D Inert Atmosphere C->D E Heating & Stirring D->E F Monitor Progress (TLC/GC-MS) E->F G Quenching F->G H Extraction G->H I Drying & Concentration H->I J Column Chromatography I->J

Caption: Generalized workflow for the Sonogashira coupling reaction.

General Protocol for Sonogashira Coupling

This protocol outlines a general procedure for the copper-catalyzed Sonogashira coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl iodide or aryl bromide)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(OAc)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere techniques

Procedure:

  • To a dry Schlenk flask, add the aryl halide (1.0 equiv.), the palladium catalyst (e.g., 2 mol%), and copper(I) iodide (e.g., 4 mol%).

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Under the inert atmosphere, add the anhydrous solvent (5-10 mL per mmol of aryl halide) followed by the amine base (2.0-3.0 equiv.).

  • Stir the mixture at room temperature for 5-10 minutes.

  • Add this compound (1.1-1.2 equiv.) dropwise to the stirred reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer with saturated aqueous ammonium chloride solution (to remove the copper catalyst), followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Substrate Scope and Yields for Sonogashira Coupling

The following table summarizes representative examples of Sonogashira coupling reactions using this compound with various aryl halides.

EntryAryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
14-IodoanisolePdCl₂(PPh₃)₂ / CuITEATHFRT12~95% (estimated)[1]
21-IodonaphthalenePd(OAc)₂ / PPh₃ / CuITEAToluene7015~90% (estimated)[3]
34-BromobenzonitrilePdCl₂ / X-PhosK₂CO₃CH₃CN1101677%[4]
4Methyl 4-iodobenzoatePdCl₂(PPh₃)₂ / CuITEADMFRT18~92% (estimated)[1]
52-BromopyridinePd(OAc)₂ / SPhos / CuICs₂CO₃Toluene10024~85% (estimated)[5]

Note: Yields are based on literature reports for similar substrates and may require optimization for specific reaction conditions.

Cycloaddition Reactions

This compound, with its electron-withdrawing ester group activating the alkyne, is a valuable participant in various cycloaddition reactions, providing access to a diverse range of cyclic and heterocyclic compounds.

a) [4+2] Cycloaddition (Diels-Alder Reaction)

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings.[6] this compound can act as a dienophile, reacting with a conjugated diene to form a substituted cyclohexadiene derivative.[6] The electron-withdrawing nature of the ester group enhances the reactivity of the alkyne towards electron-rich dienes.[7]

Materials:

  • This compound

  • Conjugated diene (e.g., 2,3-dimethyl-1,3-butadiene, cyclopentadiene)

  • Anhydrous solvent (e.g., toluene, xylene, or solvent-free)

  • Sealed reaction vessel

Procedure:

  • In a sealed reaction vessel, combine this compound (1.0 equiv.) and the conjugated diene (1.1-2.0 equiv.).

  • If using a solvent, add the anhydrous solvent.

  • Heat the mixture to a temperature typically ranging from 100 to 180 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solvent was used, concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Diels_Alder_Workflow A Combine This compound & Diene B Heating in Sealed Vessel A->B C [4+2] Cycloaddition B->C D Formation of Cyclohexadiene Product C->D E Purification D->E

Caption: Step-wise process of a Diels-Alder reaction.

b) [3+2] Cycloaddition (Huisgen Cycloaddition)

The Huisgen 1,3-dipolar cycloaddition is a highly efficient method for the synthesis of five-membered heterocycles.[8][9][10] this compound can react with azides to regioselectively form 1,2,3-triazoles, a structural motif prevalent in medicinal chemistry.[11] This reaction is a prime example of "click chemistry," known for its high yields and simple reaction conditions, especially when catalyzed by copper(I).[8][11]

Materials:

  • This compound

  • Organic azide

  • Copper(I) source (e.g., CuI, or CuSO₄ with a reducing agent like sodium ascorbate)

  • Solvent (e.g., t-BuOH/H₂O, DMF, DMSO)

  • Base (optional, e.g., triethylamine)

Procedure:

  • To a reaction flask, add the organic azide (1.0 equiv.) and this compound (1.0-1.1 equiv.) in the chosen solvent.

  • Add the copper(I) source (typically 1-10 mol%). If using a Cu(II) source, add the reducing agent (e.g., sodium ascorbate, 10-20 mol%).

  • Stir the reaction mixture at room temperature. The reaction is often complete within a few hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Click_Chemistry_Analogy cluster_reactants Reactants Alkyne This compound (Alkyne) Catalyst Cu(I) Catalyst Alkyne->Catalyst Azide Organic Azide Azide->Catalyst Product 1,2,3-Triazole Product Catalyst->Product 'Click' Reaction

Caption: Conceptual diagram of CuAAC click chemistry.

Synthesis of Enediynes

This compound can be a precursor for the synthesis of enediyne structures, which are of significant interest due to their potent antitumor properties.[12] The synthesis often involves a multi-step sequence, where the ethynyl group of this compound is elaborated and subsequently coupled to form the characteristic conjugated system of two triple bonds and a double bond.[13]

Synthetic Strategy for an Acyclic Enediyne Intermediate

A plausible synthetic route towards an enediyne could involve a Sonogashira coupling of a silyl-protected enyne with an appropriate derivative of this compound.

This protocol outlines a key Sonogashira coupling step that could be part of a larger enediyne synthesis.

Materials:

  • A suitable aryl iodide derivative of this compound (prepared separately)

  • A terminal enyne (e.g., 1-chloro-4-(trimethylsilyl)but-1-en-3-yne)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • Follow the general Sonogashira coupling protocol described in Section 1.

  • Combine the aryl iodide derivative of this compound (1.0 equiv.) with the terminal enyne (1.2 equiv.) in the presence of the palladium and copper catalysts and base.

  • After work-up and purification, the resulting acyclic enediyne can be further elaborated, for example, by desilylation and subsequent cyclization to form a macrocyclic enediyne.[13]

Enediyne_Synthesis A This compound Derivative C Sonogashira Coupling A->C B Terminal Enyne B->C D Acyclic Enediyne Intermediate C->D E Further Transformations (e.g., Cyclization) D->E F Macrocyclic Enediyne E->F

Caption: A simplified workflow for enediyne synthesis.

These protocols and data serve as a guide for the utilization of this compound in the synthesis of diverse and complex substituted alkynes. Researchers are encouraged to optimize the reaction conditions for their specific substrates and desired products.

References

Application Notes and Protocols for the Use of Ethyl 4-ethynylbenzoate in the Preparation of Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-ethynylbenzoate is a versatile bifunctional molecule increasingly utilized in the synthesis of advanced fluorescent probes. Its structure incorporates a terminal alkyne group, which is a key functional handle for two powerful ligation chemistries: the Sonogashira cross-coupling reaction and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The ethyl benzoate moiety, on the other hand, can act as a modulator of the electronic properties of the final fluorophore or as a synthetic handle for further functionalization. This document provides detailed application notes and experimental protocols for the incorporation of this compound into fluorescent probes for bioimaging and sensing applications.

Core Applications of this compound in Fluorescent Probe Synthesis

The terminal alkyne of this compound serves as a versatile anchor point for conjugating it to a wide array of molecular structures, enabling the construction of sophisticated fluorescent probes. The two primary strategies for its application are:

  • Sonogashira Cross-Coupling: This palladium-catalyzed reaction allows for the direct formation of a carbon-carbon bond between the terminal alkyne of this compound and an aryl or vinyl halide. This method is particularly useful for extending the π-conjugated system of a fluorophore, which can lead to significant changes in its photophysical properties, such as red-shifted absorption and emission spectra. This strategy is often employed to synthesize novel dyes or to append a recognition element to a pre-existing fluorophore.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry": This highly efficient and bioorthogonal reaction forms a stable triazole ring by coupling the alkyne group of this compound with an azide-functionalized molecule.[1][2] This approach is ideal for modularly constructing fluorescent probes, where a fluorophore appended with an azide can be "clicked" onto a biomolecule or a recognition motif that has been functionalized with this compound. The triazole linker is exceptionally stable under physiological conditions, making this method highly suitable for biological applications.[1]

Signaling Mechanisms of Probes Derived from this compound

Fluorescent probes synthesized using this compound can be designed to operate via several common sensing mechanisms, including:

  • Photoinduced Electron Transfer (PeT): In a typical PeT-based "turn-on" probe, the fluorescence of the fluorophore is initially quenched by a nearby electron-rich recognition unit. Upon binding of the analyte, the electron-donating ability of the recognition unit is suppressed, inhibiting the PeT process and restoring fluorescence.

  • Intramolecular Charge Transfer (ICT): Probes operating via an ICT mechanism often exhibit solvatochromism, where their emission wavelength is sensitive to the polarity of the local environment. Analyte binding can induce a change in the electron-donating or -withdrawing properties of the molecule, leading to a shift in the emission wavelength (ratiometric sensing) or a change in fluorescence intensity.

  • Förster Resonance Energy Transfer (FRET): FRET-based probes consist of a donor-acceptor fluorophore pair. The binding of an analyte can alter the distance or orientation between the two fluorophores, leading to a change in the FRET efficiency and a ratiometric change in the emission intensities of the donor and acceptor.

Below is a generalized diagram illustrating the "turn-on" mechanism of a fluorescent probe based on Photoinduced Electron Transfer (PeT).

G General 'Turn-On' Fluorescent Probe Mechanism (PeT) cluster_off Fluorescence OFF cluster_on Fluorescence ON Probe Fluorophore-Linker-Recognition Unit Quenching PeT Quenching Probe->Quenching Non-radiative decay Probe_Analyte Fluorophore-Linker-Recognition Unit-Analyte Probe->Probe_Analyte + Analyte Excitation Light (hν) Excitation->Probe Excitation Emission Fluorescence Emission Probe_Analyte->Emission Radiative decay Excitation2 Light (hν) Excitation2->Probe_Analyte Excitation Analyte Analyte

Caption: General mechanism of a "turn-on" fluorescent probe based on PeT.

Experimental Protocols

Protocol 1: Synthesis of a π-Extended Fluorophore via Sonogashira Coupling

This protocol describes a general procedure for the palladium-catalyzed Sonogashira coupling of this compound with an iodo-functionalized fluorophore core (e.g., an iodinated coumarin or BODIPY dye).

Workflow Diagram:

G Sonogashira Coupling Workflow Start Start Reaction_Setup Combine this compound, iodo-fluorophore, Pd catalyst, CuI, and base in a degassed solvent under inert atmosphere. Start->Reaction_Setup Reaction Heat the reaction mixture and monitor progress by TLC or LC-MS. Reaction_Setup->Reaction Workup Quench the reaction, perform aqueous workup, and extract the product with an organic solvent. Reaction->Workup Purification Purify the crude product by column chromatography. Workup->Purification Characterization Characterize the final product by NMR, Mass Spectrometry, and photophysical measurements. Purification->Characterization End End Characterization->End

Caption: Experimental workflow for Sonogashira coupling.

Materials:

  • This compound (1.2 equivalents)

  • Iodo-functionalized fluorophore (1.0 equivalent)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 equivalents)

  • Copper(I) iodide (CuI) (0.04 equivalents)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Toluene)

  • Schlenk flask and other standard glassware for inert atmosphere chemistry

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the iodo-functionalized fluorophore, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous, degassed solvent via syringe, followed by the amine base.

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound in the reaction solvent dropwise.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (disappearance of the starting material), cool the reaction to room temperature.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the photophysical properties (absorption and emission spectra, quantum yield) in various solvents.

Protocol 2: Fluorescent Labeling via Click Chemistry (CuAAC)

This protocol outlines the general procedure for the copper(I)-catalyzed cycloaddition of an azide-functionalized fluorophore to this compound.

Workflow Diagram:

G Click Chemistry (CuAAC) Workflow Start Start Solution_Prep Dissolve this compound and azide-fluorophore in a suitable solvent mixture (e.g., t-BuOH/H₂O). Start->Solution_Prep Catalyst_Addition Add a freshly prepared solution of sodium ascorbate, followed by copper(II) sulfate solution. Solution_Prep->Catalyst_Addition Reaction Stir the reaction at room temperature and monitor completion by TLC or LC-MS. Catalyst_Addition->Reaction Workup Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Reaction->Workup Purification Purify the crude product by column chromatography or recrystallization. Workup->Purification End End Purification->End

References

Troubleshooting & Optimization

Technical Support Center: Sonogashira Coupling with Ethyl 4-ethynylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the Sonogashira coupling reaction with Ethyl 4-ethynylbenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in the Sonogashira coupling of this compound?

A1: Low yields in this reaction are typically attributed to several factors:

  • Insufficiently Inert Atmosphere: Oxygen can promote the undesirable homocoupling of this compound (Glaser coupling) and can also lead to the degradation of the palladium catalyst.[1][2][3]

  • Catalyst Inactivity: The palladium catalyst may be degraded or poisoned by impurities in the reagents or solvents.[3] The formation of a black precipitate, known as palladium black, is an indicator of catalyst decomposition.[3][4]

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or base can significantly impact the reaction rate and yield. For instance, some aryl halides may require elevated temperatures to undergo oxidative addition.[5][6]

  • Side Reactions: Besides Glaser homocoupling, other side reactions like dehalogenation of the aryl halide can reduce the yield of the desired product.[1]

Q2: How can I minimize the formation of the homocoupled diyne byproduct (Glaser coupling)?

A2: The formation of the diyne byproduct from this compound is a common issue. Here are several strategies to mitigate it:

  • Rigorous Degassing: Thoroughly degas all solvents and reagents (e.g., using the freeze-pump-thaw technique) and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[1][2]

  • Copper-Free Conditions: The most direct way to prevent this copper-mediated side reaction is to employ a copper-free Sonogashira protocol.[1][2][7] These reactions may require different ligands or higher temperatures to proceed efficiently.[8][9][10]

  • Slow Addition of Alkyne: Adding the this compound solution slowly to the reaction mixture can help to maintain a low concentration of the alkyne, thus disfavoring the bimolecular homocoupling reaction.[1]

  • Minimize Copper Catalyst Loading: If a copper co-catalyst is necessary, using the minimum effective amount (e.g., 1-5 mol%) can help to reduce the rate of homocoupling.[2]

Q3: What is the recommended catalyst system for the coupling of this compound with an aryl halide?

A3: A standard and effective catalyst system consists of a palladium(0) source and a copper(I) co-catalyst. Common choices include:

  • Palladium Catalyst: Pd(PPh₃)₄ or a combination of a Pd(II) source like PdCl₂(PPh₃)₂ with a phosphine ligand.[5][8][10] The catalyst loading is typically in the range of 1-5 mol%.

  • Copper Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst, typically used at a loading of 1-10 mol%.[5][8]

  • Ligands: Triphenylphosphine (PPh₃) is a standard ligand. However, for less reactive aryl halides or in copper-free systems, more electron-rich and bulky phosphine ligands may be beneficial.[10]

Q4: Can the ester group on this compound be hydrolyzed under the reaction conditions?

A4: Yes, the basic conditions of the Sonogashira reaction, particularly with amine bases like triethylamine or diisopropylamine, can potentially lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid.[1] To minimize this, it is advisable to use the mildest effective base and the lowest possible reaction temperature, and to keep the reaction time to a minimum.[1]

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Materials
Potential Cause Troubleshooting Step Rationale
Inactive Catalyst Use a fresh source of palladium catalyst and copper(I) iodide. Ensure proper storage of catalysts under an inert atmosphere.Catalysts, especially CuI, can degrade upon exposure to air and moisture.[3]
Poor Reagent Quality Purify the aryl halide and this compound. Ensure solvents and the amine base are anhydrous.Impurities can poison the catalyst. Water can interfere with the catalytic cycle.
Incorrect Temperature If using an aryl bromide or chloride, try increasing the reaction temperature.[6]The oxidative addition of less reactive aryl halides (Br, Cl) to the Pd(0) center is often the rate-limiting step and requires more energy.[3][5]
Inappropriate Solvent or Base Screen different solvents (e.g., THF, DMF, toluene) and bases (e.g., triethylamine, diisopropylamine, Cs₂CO₃).[3][11]The choice of solvent and base can significantly affect catalyst solubility, stability, and overall reaction kinetics.
Issue 2: Significant Formation of Glaser-Hay Homocoupling Product
Potential Cause Troubleshooting Step Rationale
Presence of Oxygen Ensure the reaction setup is leak-proof and maintain a positive pressure of inert gas. Use thoroughly degassed solvents and reagents.[1][2]Oxygen is a key oxidant that promotes the dimerization of the copper acetylide intermediate, leading to homocoupling.[2]
High Copper Concentration Reduce the amount of CuI to the lowest effective concentration (e.g., 1-2 mol%).While catalytic, excess copper(I) can accelerate the rate of the homocoupling side reaction.[2]
High Alkyne Concentration Add the this compound to the reaction mixture slowly via a syringe pump.[1]This maintains a low instantaneous concentration of the alkyne, favoring the cross-coupling pathway over dimerization.
Copper-Mediated Pathway Switch to a copper-free Sonogashira protocol.[1][2][7]This completely eliminates the primary pathway for Glaser-Hay homocoupling.

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol provides a general method for the copper-co-catalyzed Sonogashira reaction between an aryl iodide and this compound.

Materials:

  • Aryl iodide (1.0 equiv)

  • This compound (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF or Toluene)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl iodide, Pd(PPh₃)₂Cl₂, and CuI.[8]

  • Add the anhydrous, degassed solvent, followed by triethylamine. Stir the resulting mixture at room temperature for 10-15 minutes.[1]

  • Alkyne Addition: Add this compound dropwise to the reaction mixture via syringe.[1][8]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the aryl iodide is consumed. Gentle heating (e.g., 40-50 °C) may be applied if the reaction is sluggish.[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent such as ethyl acetate. Wash the organic mixture with a saturated aqueous solution of NH₄Cl to remove the copper catalyst, followed by water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1][8]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.[1]

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when the formation of the Glaser-Hay homocoupling byproduct is a significant issue.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv)

  • Phosphine Ligand (e.g., PPh₃, 0.04 equiv)

  • Amine base (e.g., Diisopropylethylamine, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide, palladium catalyst, and phosphine ligand.[8]

  • Add the anhydrous, degassed solvent and the amine base. Stir the mixture for 10-15 minutes at room temperature.[8]

  • Alkyne Addition: Add this compound to the reaction mixture.

  • Reaction Monitoring: Heat the reaction to a specified temperature (often higher than the copper-co-catalyzed reaction, e.g., 60-100 °C) and monitor its progress.[8]

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1 (omitting the ammonium chloride wash as no copper is present).[8]

Data Presentation

Table 1: Representative Conditions for Sonogashira Coupling

Aryl HalideAlkynePd Catalyst (mol%)CuI (mol%)Base (equiv)SolventTemp (°C)Yield (%)
IodobenzenePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (3)THFRT~95
4-IodoanisoleThis compoundPd(PPh₃)₄ (3)CuI (5)i-Pr₂NH (2)Toluene50~90
4-BromotolueneThis compoundPd(OAc)₂ (2) / PPh₃ (4)-Cs₂CO₃ (2)DMF100~85
Ethyl 4-iodobenzoatePhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (2.5)i-Pr₂NH (7)THFRT89[5]

Note: Yields are approximate and for illustrative purposes. Optimization for specific substrates is recommended.

Visualizations

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Flame-dry glassware B Add Ar-X, Pd catalyst, CuI A->B D Establish inert atmosphere (Ar/N2) B->D C Degas solvents & amine base E Add solvent and base D->E F Add this compound E->F G Stir at specified temperature F->G H Monitor reaction by TLC/LC-MS G->H I Quench and dilute with organic solvent H->I J Aqueous wash (e.g., aq. NH4Cl) I->J K Dry organic layer (e.g., Na2SO4) J->K L Concentrate in vacuo K->L M Purify by column chromatography L->M

Caption: General experimental workflow for the Sonogashira coupling reaction.

Troubleshooting_Yield cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions Start Low Yield or No Reaction C1 Is catalyst fresh & active? Start->C1 R1 Is temperature optimal? Start->R1 S1 High homocoupling? Start->S1 C2 Use fresh Pd & CuI sources C1->C2 No R3 Is atmosphere inert? C1->R3 Yes C3 Is ligand appropriate? C4 Screen bulky/electron-rich ligands C3->C4 Maybe R2 Increase temperature for Ar-Br/Cl R1->R2 No R4 Improve degassing, ensure positive N2/Ar flow R3->R4 No S2 Consider Cu-free protocol or slow alkyne addition S1->S2 Yes

Caption: A decision tree for troubleshooting low yields in Sonogashira couplings.

Catalytic_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 Pd_complex Ar-Pd(II)-X(L2) Pd0->Pd_complex Oxidative Addition (Ar-X) Pd_alkyne Ar-Pd(II)-C≡CR(L2) Pd_complex->Pd_alkyne Transmetalation Pd_alkyne->Pd0 Reductive Elimination Product Ar-C≡CR Pd_alkyne->Product CuX CuX Cu_acetylide Cu-C≡CR CuX->Cu_acetylide + R-C≡CH - HX Cu_acetylide->Pd_complex

Caption: Simplified catalytic cycles in the Sonogashira cross-coupling reaction.

References

Preventing homocoupling of Ethyl 4-ethynylbenzoate in Sonogashira reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize the homocoupling of Ethyl 4-ethynylbenzoate during Sonogashira reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of my Sonogashira reaction with this compound?

A1: Homocoupling, also known as Glaser coupling, is a common and undesirable side reaction in Sonogashira couplings.[1] It involves the oxidative dimerization of your terminal alkyne (this compound) to form a symmetric butadiyne.[1] Instead of coupling with the intended aryl halide, the alkyne reacts with itself. This side reaction consumes your valuable alkyne, reduces the yield of the desired cross-coupled product, and complicates purification.[1][2]

Q2: What are the primary causes of observing the dimer of this compound as a major byproduct?

A2: The formation of the alkyne dimer is primarily caused by two factors: the presence of oxygen and the copper(I) co-catalyst.[1][3][4] Oxygen promotes the oxidative dimerization of the copper acetylide intermediate, which is the key step in the homocoupling pathway.[1][3] While the copper co-catalyst is added to increase the reaction rate, it is also the primary mediator of this unwanted side reaction.[1][3][5]

Q3: Can homocoupling still occur in a "copper-free" Sonogashira reaction?

A3: While less common, some homocoupling can still occur in nominally "copper-free" reactions. This may be due to trace amounts of copper contamination in reagents, solvents, or glassware.[1] Even parts-per-million levels of copper can be sufficient to catalyze the side reaction.[1] To mitigate this, it is crucial to use high-purity reagents and consider using new or acid-washed glassware.

Troubleshooting Guide

This guide addresses the common issue of significant alkyne homocoupling and provides a systematic approach to diagnose and solve the problem.

Issue: Low yield of the desired cross-coupled product with significant formation of the this compound dimer.

This is the most frequent challenge encountered. The following workflow provides a step-by-step approach to mitigate this issue.

G start Problem: Low Yield & High Homocoupling check_inert Step 1: Verify Rigorously Inert Atmosphere start->check_inert Initial Check degas Degas Solvents & Amine Base (e.g., Freeze-Pump-Thaw or Sparge) check_inert->degas If atmosphere is suspect copper_free Step 2: Switch to a Copper-Free Protocol check_inert->copper_free If homocoupling persists solved Problem Solved degas->solved Improved Yield slow_addition Step 3: Implement Slow Addition of this compound copper_free->slow_addition If Cu-protocol is necessary copper_free->solved Homocoupling Eliminated optimize Step 4: Optimize Reaction Parameters slow_addition->optimize If further improvement needed slow_addition->solved Improved Yield screen_ligands Screen Ligands (e.g., Bulky, Electron-Rich) optimize->screen_ligands vary_base Vary Base and/or Solvent optimize->vary_base screen_ligands->solved vary_base->solved

Troubleshooting workflow for minimizing alkyne homocoupling.

Step 1: Ensure a Rigorously Inert Atmosphere The primary cause of Glaser coupling is the presence of oxygen.[4] It is critical to ensure that your reaction is performed under strictly anaerobic conditions.

  • Action: Purge the reaction flask containing this compound, the aryl halide, and catalysts by evacuating and backfilling with an inert gas (Argon or high-purity Nitrogen) at least three times.

  • Action: Thoroughly degas all solvents and liquid amine bases before use. Effective methods include freeze-pump-thaw cycles (at least three) or sparging with an inert gas for a minimum of 30 minutes.[4]

  • Action: Maintain a positive pressure of inert gas throughout the reaction using a balloon or a bubbler system to prevent air from leaking in.[4]

Step 2: Switch to a Copper-Free Protocol The most direct way to eliminate copper-catalyzed homocoupling is to remove the copper co-catalyst from the reaction.[1][3] Numerous copper-free Sonogashira protocols have been developed specifically to avoid the formation of homocoupling products.[3][5]

Step 3: Implement Slow Addition of the Alkyne If a copper-catalyzed protocol is necessary, minimizing the instantaneous concentration of the alkyne can disfavor the bimolecular homocoupling reaction.[3]

  • Action: Prepare a solution of this compound in the reaction solvent and add it dropwise to the reaction mixture over an extended period (e.g., 1-2 hours) using a syringe pump.

Step 4: Optimize Other Reaction Parameters The choice of ligand, base, and solvent can significantly influence the relative rates of cross-coupling versus homocoupling.

  • Ligands: Bulky and electron-rich phosphine ligands on the palladium catalyst can sometimes favor the desired cross-coupling pathway.[3] Screening different ligands may be necessary as the optimal choice is often substrate-dependent.

  • Base and Solvent: The base and solvent system is critical.[3] For copper-free conditions, stronger bases like Cs₂CO₃ or K₃PO₄ are often used.[3] The solvent must effectively dissolve all reaction components; common choices include toluene, THF, and DMF, but the optimal solvent can vary.[6][7]

Data Summary

The following tables provide an overview of how different reaction parameters can be adjusted to suppress the unwanted homocoupling side reaction.

Table 1: Comparison of Standard vs. Optimized Conditions for Suppressing Homocoupling

ParameterStandard Cu-Catalyzed ConditionsOptimized Conditions to Reduce HomocouplingRationale for Change
Atmosphere Inert Gas BlanketRigorous Degassing + Positive PressureMinimizes O₂, a key promoter of Glaser coupling.[2][4]
Cu(I) Co-catalyst 2-5 mol% CuIOption A: 0 mol% (Copper-Free) Option B: 0.5-1 mol% CuIA: Eliminates the primary catalyst for homocoupling.[5][8] B: Reduces the rate of the side reaction.
Alkyne Addition All at once at the startSlow, dropwise addition via syringe pumpKeeps alkyne concentration low, disfavoring dimerization.[3]
Base Triethylamine, DiisopropylamineCs₂CO₃, K₃PO₄ (often for Cu-free)Base choice affects catalyst activity and reaction pathways.[3]
Temperature 25-80 °COften lower temperatures are favoredHigher temperatures can sometimes increase homocoupling rates.[1]

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol represents a typical starting point but may be prone to homocoupling.

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (e.g., Ethyl 4-iodobenzoate, 1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).[9]

  • Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF or Toluene, 5 mL) and an amine base (e.g., triethylamine, 3.0 mmol).[9]

  • Alkyne Addition: Add this compound (1.2 mmol) dropwise via syringe.[9]

  • Reaction Execution: Stir the mixture at the desired temperature (e.g., 25-50 °C) and monitor progress by TLC or LC-MS.

  • Work-up: Once complete, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous NH₄Cl (to remove copper) and brine. Dry the organic layer, filter, and concentrate under reduced pressure.[9]

Protocol 2: Copper-Free Sonogashira Coupling to Prevent Homocoupling

This protocol is designed to eliminate the primary pathway for alkyne dimerization.

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).[3] Purge the flask thoroughly with argon.

  • Base and Solvent Addition: Under a positive argon flow, add a solid base (e.g., K₃PO₄, 2.0 mmol) and anhydrous, degassed solvent (e.g., Toluene, 5 mL).[3]

  • Alkyne Addition: Add this compound (1.2 mmol) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor progress.[3]

  • Work-up: After completion, cool the mixture, dilute with an organic solvent, wash with water and brine, then dry, filter, and concentrate.[3]

Visualized Reaction Pathways

The following diagram illustrates the desired Sonogashira cross-coupling cycle versus the competing Glaser homocoupling pathway that this guide aims to suppress.

G cluster_sonogashira Desired Sonogashira Cycle cluster_glaser Undesired Glaser Homocoupling pd0 Pd(0)L₂ pd_aryl Ar-Pd(II)-X(L₂) pd0->pd_aryl Oxidative Addition (Ar-X) pd_alkynyl Ar-Pd(II)-C≡CR'(L₂) pd_aryl->pd_alkynyl Transmetalation product Ar-C≡CR' pd_alkynyl->product Reductive Elimination product->pd0 cu_acetylide R'-C≡C-Cu(I) cu_acetylide->pd_aryl Feeds into Sonogashira Cycle cu_dimer Dimerization Intermediate cu_acetylide->cu_dimer Oxidation (O₂) dimer R'-C≡C-C≡C-R' cu_dimer->dimer Coupling alkyne R'-C≡CH (this compound) cu_catalyst Cu(I) / Base alkyne->cu_catalyst cu_catalyst->cu_acetylide Forms Copper Acetylide

References

Technical Support Center: Optimizing Catalyst Loading for Ethyl 4-ethynylbenzoate Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the cross-coupling of Ethyl 4-ethynylbenzoate. The Sonogashira reaction is the primary cross-coupling method for this substrate.

Troubleshooting Guide

This guide addresses common issues encountered during the Sonogashira cross-coupling of this compound, offering systematic solutions to improve reaction outcomes.

Issue 1: Low to No Product Yield

A low or non-existent yield of the desired cross-coupled product is a frequent challenge. A systematic approach to troubleshooting is essential.[1]

  • Initial Checks:

    • Catalyst Activity: Ensure the palladium catalyst and copper(I) co-catalyst are active and have not degraded.[1] Using a fresh batch of copper(I) iodide is recommended as it can degrade over time.[1]

    • Inert Atmosphere: The reaction is sensitive to oxygen, which can lead to the undesirable Glaser-type homocoupling of the alkyne.[1] Ensure all solvents and reagents are thoroughly degassed and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).[1]

    • Reagent Purity: Impurities in the starting materials (aryl halide and alkyne) can poison the catalyst.[1] Purification of reagents may be necessary.

  • Systematic Troubleshooting Workflow:

G start Low/No Yield catalyst Check Catalyst Activity (Pd and Cu) start->catalyst atmosphere Verify Inert Atmosphere (Degas Solvents) start->atmosphere reagents Assess Reagent Purity start->reagents conditions Optimize Reaction Conditions catalyst->conditions atmosphere->conditions reagents->conditions temp Vary Temperature conditions->temp If no improvement solvent Screen Solvents conditions->solvent If no improvement base Evaluate Base conditions->base If no improvement ligand Change Ligand conditions->ligand If no improvement success Successful Coupling temp->success If yield improves solvent->success If yield improves base->success If yield improves ligand->success If yield improves

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Black Precipitate (Palladium Black)

The appearance of a black precipitate indicates the decomposition of the palladium catalyst.[1]

  • Potential Causes:

    • Impurities in reagents or solvents.

    • Inappropriate solvent choice (some anecdotal evidence suggests THF may promote palladium black formation).[1][2]

    • Incorrect reaction temperature.[1]

  • Solutions:

    • Use fresh, high-purity reagents and solvents.[1]

    • Consider alternative solvents if using THF.[2]

    • Optimize the reaction temperature.

Issue 3: Significant Alkyne Homocoupling (Glaser Coupling)

The formation of a symmetric butadiyne from the self-coupling of this compound is a common side reaction, especially in the presence of oxygen and a copper co-catalyst.[1][3]

  • Solutions:

    • Ensure a Rigorously Inert Atmosphere: Oxygen is a key contributor to Glaser coupling.[4] Thoroughly degas all solvents and liquid reagents.

    • Consider a Copper-Free Protocol: The most direct way to eliminate copper-catalyzed homocoupling is to remove the copper co-catalyst.[1][4]

    • Slow Addition of the Alkyne: If a copper-catalyzed reaction is necessary, adding the terminal alkyne slowly via a syringe pump can keep its concentration low, disfavoring the homocoupling reaction.[3][4]

    • Minimize Copper Catalyst Loading: Use the lowest effective concentration of the copper(I) catalyst.[3]

Frequently Asked Questions (FAQs)

Q1: What are the essential components of a Sonogashira coupling reaction? A1: The key components are a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), often a copper(I) co-catalyst (e.g., CuI), a base (typically an amine like triethylamine or diisopropylamine), and a suitable solvent (e.g., THF, DMF, or toluene).[1][5]

Q2: What is the typical catalyst loading for a Sonogashira reaction? A2: Palladium catalyst loading can range from as low as 0.02 mol% to 5 mol% or higher.[6][7] For copper(I) iodide, a typical loading is 1-5 mol%. Optimization is often required, and in some cases, catalyst loading can be significantly reduced.[8]

Q3: What is the reactivity order for aryl halides in the Sonogashira coupling? A3: The general reactivity trend from most to least reactive is: I > OTf > Br > Cl.[1] Consequently, aryl iodides are the most reactive substrates.[1]

Q4: Can I run a Sonogashira coupling without a copper co-catalyst? A4: Yes, copper-free Sonogashira reactions are possible and are often preferred to avoid the formation of alkyne homocoupling byproducts.[1] These reactions may require specific ligands or different reaction conditions to proceed.[1]

Q5: My reaction is not working even after initial checks. What should I do? A5: If initial checks on catalyst, atmosphere, and reagents do not solve the problem, a systematic optimization of reaction parameters is necessary. This includes screening different solvents, bases, ligands, and reaction temperatures.[9]

Data Presentation

Table 1: Effect of Palladium Catalyst Loading on Reaction Yield

EntryCatalystCatalyst Loading (mol%)Co-Catalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1[DTBNpP]Pd(crotyl)Cl5.0NoneTMPDMSORoom Temp0.596
2[DTBNpP]Pd(crotyl)Cl2.5NoneTMPDMSORoom Temp1.5100
3[DTBNpP]Pd(crotyl)Cl1.0NoneTMPDMSORoom Temp18100
4[DTBNpP]Pd(crotyl)Cl0.5NoneTMPDMSORoom Temp18100
5[DTBNpP]Pd(crotyl)Cl0.5NoneTMPDMSO600.580

Data adapted from a study on a specific catalytic system.[6] Yields are highly dependent on the specific substrates and conditions.

Table 2: Influence of Reaction Parameters on a Model Sonogashira Coupling

ParameterVariationOutcome
Catalyst Loading Reduced from 2.5 mol% to 0.25 mol%Good to near quantitative yields maintained for a broad range of substrates.[8]
Base Triethylamine (4 eq.)Found to give the best results compared to other bases.[8]
Atmosphere Under air vs. inert atmosphereReaction worked successfully under air, results were not affected by the presence of oxygen in the aqueous phase.[8]
Temperature 50 °COptimal for achieving good yields with reduced catalyst loading.[8]

This data is from a study focused on developing a sustainable Sonogashira protocol and may not be universally applicable.

Experimental Protocols

Protocol 1: General Procedure for Copper-Palladium Co-catalyzed Sonogashira Coupling of this compound

This protocol is a general method for the coupling of this compound with an aryl iodide.

  • Materials:

    • This compound

    • Aryl iodide (e.g., Ethyl 4-iodobenzoate)

    • Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)

    • Copper(I) iodide (CuI)

    • Triethylamine (Et₃N) or Diisopropylamine (DIPEA)

    • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

    • Schlenk flask and standard glassware for inert atmosphere chemistry.

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl iodide (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) chloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).[5]

    • Add the anhydrous, degassed solvent (5-10 mL) and the amine base (e.g., triethylamine, 3.0 mmol, 3.0 equiv).[5]

    • Stir the mixture for 5-10 minutes at room temperature.[5]

    • Add this compound (1.2 mmol, 1.2 equiv) to the reaction mixture dropwise via syringe.[5]

    • Stir the reaction at the desired temperature (room temperature to 60 °C) and monitor its progress by thin-layer chromatography (TLC) or LC-MS.[4][5]

    • Upon completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

    • Wash the mixture with saturated aqueous NH₄Cl solution to remove the copper catalyst, followed by water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling of this compound

This protocol is advantageous when alkyne homocoupling is a significant issue.[5]

  • Materials:

    • This compound

    • Aryl iodide

    • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

    • Ligand (e.g., Triphenylphosphine (PPh₃), if not using a pre-formed complex)

    • Amine base (e.g., Triethylamine, Diisopropylethylamine)

    • Anhydrous solvent (e.g., THF, DMF)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 mmol, 1.0 equiv) and the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%).[5] If required, add the phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).[5]

    • Add the anhydrous, degassed solvent (5-10 mL) and the amine base (3.0 mmol, 3.0 equiv).[5]

    • Stir the mixture for 5-10 minutes at room temperature.

    • Add this compound (1.2 mmol, 1.2 equiv) dropwise.[5]

    • Heat the reaction to a specified temperature (often higher than the copper-co-catalyzed reaction, e.g., 60-100 °C) and monitor its progress.[5]

    • Follow the work-up and purification steps as described in Protocol 1 (omitting the ammonium chloride wash if no copper is present).[5]

Mandatory Visualization

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-X]L₂ pd0->pd_complex pd_alkynyl [Ar-Pd(II)-C≡CR]L₂ pd_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 product Ar-C≡CR pd_alkynyl->product Reductive Elimination aryl_halide Ar-X aryl_halide->pd0 Oxidative Addition alkyne R-C≡C-H cu_acetylide Cu-C≡CR alkyne->cu_acetylide Deprotonation cu_acetylide->pd_complex base Base base->alkyne cu_salt CuX cu_salt->alkyne

References

Technical Support Center: Solvent Effects on Ethyl 4-Ethynylbenzoate Click Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving ethyl 4-ethynylbenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and understanding the critical role of solvent selection in achieving high-yield, efficient click reactions.

Frequently Asked Questions (FAQs)

Q1: My CuAAC reaction with this compound is giving a low yield. What are the common causes?

Low yields in CuAAC reactions can stem from several factors:

  • Catalyst Inactivation: The active Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.

  • Poor Reagent Quality: Impurities in either the this compound or the azide partner can interfere with the catalytic cycle.

  • Suboptimal Solvent Choice: The solubility of this compound and the azide partner is crucial. A solvent system that does not fully dissolve the reactants will lead to a sluggish and incomplete reaction.

  • Inappropriate Ligand: The choice and concentration of the copper-stabilizing ligand are critical for maintaining the active Cu(I) state and accelerating the reaction.

  • Side Reactions: The most common side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), which consumes the starting material.

Q2: Which solvent system is best for the click reaction of this compound?

The optimal solvent depends on the specific azide being used and its solubility characteristics. While there is no single "best" solvent, here are some general guidelines:

  • For Water-Soluble Azides: A mixture of tert-butanol and water (1:1) is a common and effective choice.[1]

  • For Organic-Soluble Azides: Polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are excellent choices, as they typically provide good solubility for a wide range of reactants.[2][3] Dichloromethane (DCM) and Tetrahydrofuran (THF) can also be used.[1][3]

  • Green Chemistry Alternatives: For more environmentally friendly options, biomass-derived solvents like Cyrene™ have shown promise, in some cases providing higher yields than traditional polar aprotic solvents.[4][5][6]

Q3: Can I use a base to accelerate the reaction?

While bases like N,N-Diisopropylethylamine (DIPEA) have been used in some CuAAC protocols, they are often unnecessary and can sometimes even hinder the reaction rate. The deprotonation of the terminal alkyne is generally a fast process in the catalytic cycle.[1]

Q4: How can I monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the consumption of the starting materials (this compound and the azide).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Reaction is slow or incomplete Poor solubility of reactants.For poorly soluble substrates, consider using a co-solvent such as DMSO, DMF, or t-BuOH (up to 10% of the total volume).[7] For phenyl acetylenes that are insoluble in t-BuOH/water mixtures, gentle heating (e.g., 50°C) can improve solubility and yield.[3]
Low product yield Inactivation of the copper catalyst.Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of Cu(I). Use freshly prepared solutions of the reducing agent (e.g., sodium ascorbate). Consider using a copper-stabilizing ligand such as THPTA or TBTA.[1]
Side reactions, such as alkyne homocoupling.Use a slight excess of the reducing agent (sodium ascorbate) to maintain a reducing environment and suppress oxidative homocoupling.
Formation of a precipitate Insolubility of the product or catalyst complex.If the product precipitates, this can sometimes be an indication of a successful reaction. However, if a precipitate forms early and the reaction does not proceed, it could be an insoluble copper-acetylide complex. In such cases, trying a different solvent system or ligand may be necessary.
Difficulty in purifying the product Removal of the copper catalyst.The copper catalyst can be removed by washing the reaction mixture with an aqueous solution of a chelating agent like EDTA or by passing the crude product through a silica plug.

Data Presentation: Effect of Solvent on Reaction Yield

While specific kinetic data for the click reaction of this compound across a range of solvents is not extensively available in the literature, a study on a similar system (benzyl azide and phenylacetylene) provides valuable insights into the expected trends. The following table summarizes the yields obtained in various solvents under consistent reaction conditions.

SolventYield (%)
Dichloromethane (DCM)Moderate
1,4-DioxaneModerate
Dimethylformamide (DMF)Low
N-Methylpyrrolidone (NMP)Low
Dimethyl Sulfoxide (DMSO)Low
Cyrene™High
γ-Valerolactone (GVL)High

Data adapted from a study on the CuAAC reaction of benzyl azide and phenylacetylene.[4][5][6][8]

Note: These results indicate that while common polar aprotic solvents can be used, alternative "green" solvents may offer superior performance for certain substrate combinations. For this compound, it is crucial to perform small-scale test reactions to determine the optimal solvent for the specific azide partner being used.

Experimental Protocols

Protocol 1: General Procedure for CuAAC Reaction in a t-Butanol/Water Mixture

This protocol is suitable for reacting this compound with a water-soluble azide.

Materials:

  • This compound

  • Azide of choice

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and the azide (1.0-1.2 equivalents) in a 1:1 mixture of tert-butanol and water.[1]

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.2 equivalents) in deionized water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.01-0.05 equivalents) in deionized water.

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for CuAAC Reaction in DMF

This protocol is suitable for reacting this compound with an organic-soluble azide.

Materials:

  • This compound

  • Azide of choice

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA) (optional)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add CuI (0.01-0.05 equivalents).

  • Add anhydrous DMF, followed by this compound (1.0 equivalent) and the azide (1.0-1.2 equivalents).

  • If desired, add DIPEA (1.0-2.0 equivalents).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Visualizing the CuAAC Reaction

Experimental Workflow

The following diagram illustrates a typical workflow for a CuAAC reaction.

G General CuAAC Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_alkyne Dissolve this compound and Azide in Solvent mix Combine Reactants, Ascorbate, and CuSO4 prep_alkyne->mix prep_cu Prepare CuSO4 Solution prep_cu->mix prep_asc Prepare Fresh Sodium Ascorbate Solution prep_asc->mix react Stir at Room Temperature (Monitor by TLC) mix->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify product Isolated Triazole Product purify->product

Caption: A generalized workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Catalytic Cycle of CuAAC

This diagram outlines the key steps in the copper(I)-catalyzed azide-alkyne cycloaddition.

G CuAAC Catalytic Cycle CuI Cu(I) Cu_acetylide R-C≡C-Cu(I) CuI->Cu_acetylide + Alkyne - H+ Alkyne R-C≡CH (this compound) Cu_triazolide Copper Triazolide Cu_acetylide->Cu_triazolide + Azide Azide R'-N3 Triazole 1,4-Disubstituted Triazole Cu_triazolide->Triazole + H+ Triazole->CuI - Product (Regenerates Catalyst)

Caption: The catalytic cycle of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

References

Technical Support Center: Troubleshooting Guide for Ethyl 4-ethynylbenzoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-ethynylbenzoate, a key intermediate in various fields of chemical research.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction to synthesize this compound is resulting in a low yield. What are the primary causes?

A1: Low yields in the Sonogashira coupling are a common issue and can stem from several factors. The most critical aspects to investigate are the quality of reagents and the reaction conditions.[1] Key contributors to low yield include:

  • Catalyst Inactivity: The palladium catalyst or copper(I) co-catalyst may be degraded or inactive.[1]

  • Presence of Oxygen: Oxygen can lead to the undesirable homocoupling of the alkyne (Glaser coupling), which consumes the starting material and reduces the yield of the desired product.[2][3]

  • Impure Reagents: Impurities in the starting materials (ethyl 4-iodobenzoate or the alkyne), solvents, or base can poison the catalyst.[1]

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or base can significantly hinder the reaction rate and efficiency. For aryl bromides, higher temperatures may be necessary compared to the more reactive aryl iodides.[1][4]

Q2: I am observing a significant amount of a side product that I suspect is the dimer of my terminal alkyne. What is this and how can I prevent it?

A2: The side product is likely the result of alkyne homocoupling, also known as Glaser coupling, which forms a symmetric butadiyne.[3] This is one of the most common side reactions in Sonogashira couplings.[2] It is primarily caused by the presence of oxygen, which facilitates the oxidative dimerization of the copper acetylide intermediate.[2][3] The copper(I) co-catalyst, while accelerating the desired reaction, also promotes this side reaction.[3]

To minimize homocoupling, you can:

  • Ensure a Rigorously Inert Atmosphere: Thoroughly degas all solvents and liquid reagents (e.g., using the freeze-pump-thaw technique) and maintain a positive pressure of an inert gas like argon or nitrogen throughout the reaction.[2][5]

  • Implement a Copper-Free Protocol: The most direct way to prevent copper-mediated homocoupling is to conduct the reaction without a copper co-catalyst.[3][6]

  • Slow Addition of the Alkyne: If a copper-catalyzed reaction is necessary, adding the terminal alkyne slowly via a syringe pump can keep its concentration low, thus disfavoring the bimolecular homocoupling reaction.[2]

  • Minimize Copper Catalyst Loading: Use the lowest effective concentration of the copper(I) salt.[3]

Q3: My reaction has stalled, and I still have a significant amount of unreacted ethyl 4-iodobenzoate. What should I check?

A3: Incomplete conversion can be due to several factors related to the catalyst system and reaction environment:

  • Catalyst Decomposition: The formation of a black precipitate, known as "palladium black," indicates the decomposition of the palladium catalyst, which halts the reaction.[1] This can be caused by impurities or unsuitable solvents like THF.[1][7]

  • Insufficient Catalyst Loading: For less reactive starting materials or challenging substrates, a higher catalyst loading might be necessary.

  • Inappropriate Ligand: The choice of phosphine ligand for the palladium catalyst is crucial. Bulky and electron-rich ligands can often improve catalytic activity.[8]

  • Base Strength and Concentration: An amine base is required to deprotonate the alkyne.[1] Ensure the base is dry and used in sufficient excess. Common bases include triethylamine and diisopropylamine.[1]

Q4: I am using trimethylsilyl (TMS)-acetylene followed by a deprotection step. What are the common issues with TMS deprotection?

A4: While a robust method, TMS deprotection can sometimes be problematic.

  • Incomplete Deprotection: The reaction may not go to completion if the deprotecting agent is not reactive enough or if the reaction time is too short.

  • Product Instability: The deprotected terminal alkyne can be unstable under harsh basic conditions, leading to decomposition and low yields.[9]

  • Harsh Conditions: Strong bases like NaOH or KOH can lead to the destruction of the desired product.[9] Milder conditions using potassium carbonate in methanol or fluoride sources like TBAF or CsF are often preferred.[9][10] TMS-acetylenes are known to be very sensitive to basic conditions.[10]

Q5: Can the ethyl ester group be hydrolyzed during the Sonogashira reaction?

A5: Yes, hydrolysis of the ethyl ester to the corresponding carboxylic acid (4-ethynylbenzoic acid) can occur as a side reaction under the basic conditions of the Sonogashira coupling, especially with prolonged reaction times or at elevated temperatures.[2] If this is a significant issue, consider using a milder base or protecting the carboxylic acid differently if the synthesis plan allows.

Troubleshooting Guide

The following table summarizes common problems, their potential causes, and recommended solutions for the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield / No Reaction 1. Inactive catalyst.[1]2. Oxygen present in the reaction.[1]3. Impure reagents or solvents.[1]4. Suboptimal temperature.[4]1. Use fresh, high-quality palladium and copper catalysts.2. Ensure a strictly inert atmosphere by degassing solvents and using Schlenk techniques.[1][2]3. Purify starting materials and use anhydrous solvents.4. Optimize the reaction temperature; aryl iodides often react at room temperature or with gentle heating, while bromides may require higher temperatures.[1]
Significant Alkyne Homocoupling (Glaser Coupling) 1. Presence of oxygen.[2][3]2. High concentration of copper(I) catalyst.[3]3. High concentration of terminal alkyne.1. Rigorously exclude oxygen from the reaction mixture.[2]2. Switch to a copper-free Sonogashira protocol.[2][3]3. Add the terminal alkyne slowly to the reaction mixture.[2]4. Reduce the amount of copper(I) catalyst.[3]
Formation of Palladium Black 1. Catalyst decomposition.[1]2. Inappropriate solvent choice (e.g., THF).[1][7]1. Use fresh, high-purity reagents and solvents.2. Consider using a different solvent such as DMF, toluene, or acetonitrile.[4]3. Use a more stable palladium catalyst or ligand system.
Incomplete Conversion of Starting Material 1. Insufficient catalyst loading.2. Catalyst deactivation by impurities or substrate coordination.[5]3. Reaction temperature is too low.[4]1. Increase the catalyst loading.2. Purify starting materials to remove potential catalyst poisons.3. Screen different ligands that may be more robust.4. Gradually increase the reaction temperature and monitor progress by TLC or GC-MS.[6]
Ester Hydrolysis 1. Basic reaction conditions.[2]1. Use a milder base (e.g., Cs₂CO₃).[3]2. Minimize reaction time and temperature.3. If hydrolysis persists, consider synthesizing the methyl ester, which may have different reactivity.
TMS-Alkyne Deprotection Fails or Gives Low Yield 1. Deprotection conditions are too harsh, leading to product decomposition.[9]2. Incomplete reaction.1. Use milder deprotection reagents such as K₂CO₃ in methanol, CsF in DMF or MeCN, or TBAF in THF.[9][11]2. Monitor the reaction closely by TLC to avoid prolonged exposure to deprotection conditions.3. Consider using a bulkier protecting group like triisopropylsilyl (TIPS) which is more stable to basic conditions.[10][12]

Experimental Protocols

Protocol 1: Copper-Catalyzed Sonogashira Coupling

This protocol describes a general procedure for the palladium and copper co-catalyzed coupling of ethyl 4-iodobenzoate with a terminal alkyne.

Materials:

  • Ethyl 4-iodobenzoate

  • Terminal alkyne (e.g., trimethylsilylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine, anhydrous and degassed)

  • Anhydrous and degassed solvent (e.g., THF or DMF)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon), add ethyl 4-iodobenzoate (1.0 equiv.), the palladium catalyst (e.g., 2 mol%), and CuI (e.g., 4 mol%).[6]

  • Solvent and Base Addition: Add the anhydrous, degassed solvent, followed by the amine base (e.g., 3.0 equiv.).[6] Stir the mixture for 5-10 minutes at room temperature.[6]

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the reaction mixture via syringe.[6]

  • Reaction Monitoring: Stir the reaction at the appropriate temperature (room temperature to 80 °C) and monitor its progress by thin-layer chromatography (TLC) or GC-MS until the ethyl 4-iodobenzoate is consumed.[6]

  • Work-up: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with a saturated aqueous solution of ammonium chloride (to remove the copper catalyst), followed by water and brine.[2][6]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[2]

Protocol 2: TMS-Alkyne Deprotection

This protocol outlines a mild procedure for the deprotection of ethyl 4-((trimethylsilyl)ethynyl)benzoate.

Materials:

  • Ethyl 4-((trimethylsilyl)ethynyl)benzoate

  • Potassium carbonate (K₂CO₃) or Cesium fluoride (CsF)[11]

  • Methanol or Tetrahydrofuran/Methanol solvent mixture

Procedure:

  • Reaction Setup: Dissolve the silyl-protected alkyne (1.0 equiv.) in methanol (or a mixture of THF and methanol).

  • Reagent Addition: Add potassium carbonate (e.g., 1.5 equiv.) to the solution.[9] Alternatively, a solution of CsF (1.5 equiv.) in methanol can be slowly added to a THF solution of the protected alkyne.[11]

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the deprotection by TLC. The reaction is typically complete within a few hours.[11]

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purification: Add water to the residue and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product, which can be further purified by column chromatography if necessary.[11]

Data Presentation

Table 1: Representative Reaction Conditions for Sonogashira Coupling of Ethyl 4-iodobenzoate
Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT - 504 - 12~85-95%[2][6]
Pd(OAc)₂ / PPh₃ (Copper-Free)Et₃NDMF80 - 10012 - 24~70-90%[6]
Pd(PPh₃)₄ / CuIDiisopropylamineToluene8012Variable[4]
Pd/C (Copper-Free)Cs₂CO₃Toluene80 - 10012 - 24Variable[3]

Yields are representative and can vary based on the specific alkyne, scale, and purity of reagents.

Visualizations

Troubleshooting_Workflow cluster_start Problem Identification cluster_checks Initial Checks cluster_optimization Protocol Optimization cluster_solution Resolution start Incomplete Reaction or Low Yield check_atmosphere Verify Inert Atmosphere (Degas Solvents/Reagents) start->check_atmosphere First Step check_catalyst Check Catalyst Quality (Pd and Cu salts) check_atmosphere->check_catalyst check_reagents Assess Reagent Purity (Aryl Halide, Alkyne, Base) check_catalyst->check_reagents reagents_ok If issues persist check_reagents->reagents_ok cu_free Consider Copper-Free Protocol (Minimizes Homocoupling) optimize_params Optimize Reaction Parameters (Temperature, Solvent, Base) cu_free->optimize_params solved Problem Solved: Improved Yield cu_free->solved If homocoupling was the issue screen_ligands Screen Different Ligands (Bulky, Electron-Rich) optimize_params->screen_ligands optimize_params->solved If conditions were suboptimal screen_ligands->solved If catalyst activity was low reagents_ok->cu_free

Caption: Troubleshooting workflow for incomplete this compound reactions.

Sonogashira_Cycle cluster_Pd_Cycle Palladium Catalytic Cycle cluster_Cu_Cycle Copper Co-Catalytic Cycle Pd0 Pd(0)L₂ Pd_complex1 R¹-Pd(II)L₂-X Pd0->Pd_complex1 Oxidative Addition (R¹-X) Pd_complex2 R¹-Pd(II)L₂-C≡CR² Pd_complex1->Pd_complex2 Transmetalation Pd_complex2->Pd0 Reductive Elimination product R¹-C≡C-R² Pd_complex2->product CuX Cu(I)X Cu_acetylide Cu(I)-C≡CR² CuX->Cu_acetylide Alkyne Coordination + Base Cu_acetylide->Pd_complex1 Transfers Acetylide Cu_acetylide->CuX Transmetalation to Pd

References

Identifying and characterizing side products in Ethyl 4-ethynylbenzoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing side products encountered during the synthesis of Ethyl 4-ethynylbenzoate.

Troubleshooting Guides

This section addresses common issues observed during the synthesis of this compound, which is typically achieved through a Sonogashira coupling reaction between an ethyl 4-halobenzoate (commonly ethyl 4-iodobenzoate) and a terminal alkyne.

Issue 1: Presence of a High-Molecular-Weight Impurity, Insoluble in Common Solvents

Question: After my reaction, I observe a significant amount of a solid that is poorly soluble and appears to have a higher molecular weight than my desired product. What is this and how can I avoid it?

Answer: This is likely the Glaser coupling or homocoupling product of your terminal alkyne, resulting in a symmetrical diyne.[1][2] This side reaction is one of the most common issues in Sonogashira couplings.

Root Causes and Solutions:

Root CauseExplanationRecommended Solution
Oxygen in the Reaction The presence of oxygen facilitates the oxidative dimerization of the copper acetylide intermediate, which is a key step in the homocoupling pathway.[1][2]Ensure a rigorously inert atmosphere. Purge the reaction vessel thoroughly with an inert gas (argon or nitrogen). Use degassed solvents and reagents. Techniques like the freeze-pump-thaw method are highly effective for degassing.[1]
Copper(I) Co-catalyst The copper co-catalyst, while accelerating the desired cross-coupling, is the primary mediator of the homocoupling side reaction.[2]Consider a copper-free Sonogashira protocol. Numerous copper-free methods have been developed to eliminate this side reaction.[1][2] These often require specific ligands to facilitate the catalytic cycle.
High Alkyne Concentration A high concentration of the terminal alkyne can favor the bimolecular homocoupling reaction.Slowly add the terminal alkyne. Using a syringe pump to add the alkyne over a period of time keeps its instantaneous concentration low, favoring the reaction with the aryl halide.[2]
High Copper Concentration An excess of the copper(I) salt can increase the rate of homocoupling.[2]Reduce the amount of copper catalyst. Use the minimum effective concentration of the copper(I) salt.

Workflow for Minimizing Alkyne Homocoupling:

Troubleshooting Homocoupling start Low Yield & High Homocoupling inert_atm Verify Inert Atmosphere (Degas Solvents/Reagents) start->inert_atm Initial Check cu_free Consider Copper-Free Protocol inert_atm->cu_free If atmosphere is suspect slow_add Slow Addition of Alkyne inert_atm->slow_add If Cu-protocol is necessary solved Problem Solved cu_free->solved Improved Yield optimize Optimize Reaction Parameters (Ligand, Base, Solvent) slow_add->optimize Further Optimization slow_add->solved Improved Yield optimize->solved

Caption: Troubleshooting workflow for minimizing alkyne homocoupling.

Issue 2: Presence of a Volatile Impurity with a Similar Polarity to the Starting Material

Question: My reaction appears to have worked, but I have a significant side product that is difficult to separate from the starting ethyl 4-iodobenzoate. What could this be?

Answer: This is likely ethyl benzoate, the product of dehalogenation of your starting material.[1] In this side reaction, the iodine atom is replaced by a hydrogen atom. While it's often a minor pathway with aryl iodides, it can become significant under certain conditions.[1]

Root Causes and Solutions:

Root CauseExplanationRecommended Solution
Elevated Temperatures Higher reaction temperatures can promote the dehalogenation side reaction.[1]Lower the reaction temperature. If the reaction is sluggish at lower temperatures, consider screening different catalyst systems that are more active at milder conditions.
Impurities Certain impurities in the reaction mixture can contribute to dehalogenation.Use high-purity reagents and solvents. Ensure all starting materials and solvents are of high quality.
Catalyst/Ligand System Some palladium-ligand combinations may be more prone to promoting dehalogenation.Screen different palladium sources and ligands. If dehalogenation is a persistent issue, experimenting with different catalyst systems may be beneficial.
Issue 3: Acidic Impurity Detected During Workup

Question: During the aqueous workup, I notice that a significant portion of my material is acidic. What is this impurity?

Answer: This impurity is likely 4-iodobenzoic acid, which is formed by the hydrolysis of the ethyl ester of your starting material, ethyl 4-iodobenzoate.[1]

Root Causes and Solutions:

Root CauseExplanationRecommended Solution
Basic Reaction Conditions The amine bases (e.g., triethylamine, diisopropylamine) used in the Sonogashira reaction can promote the hydrolysis of the ester.[1][3][4]Use a non-nucleophilic or weaker base. Consider using a base like potassium carbonate or cesium carbonate if compatible with your reaction.
Elevated Temperature and Long Reaction Times The extent of hydrolysis increases with higher temperatures and longer reaction durations.[1]Minimize reaction time and temperature. Monitor the reaction closely and work it up as soon as the starting material is consumed.
Aqueous Workup with Base Washing with a basic aqueous solution during workup can cause hydrolysis if the desired product is not promptly extracted.Perform a neutral or slightly acidic workup. If possible, avoid strongly basic conditions during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound via Sonogashira coupling?

A1: The three most common side products are:

  • Glaser (Homocoupling) Product: The symmetrical diyne formed from the coupling of two molecules of the terminal alkyne.[1][2]

  • Ethyl Benzoate: The dehalogenated product of the starting material, ethyl 4-iodobenzoate.[1]

  • 4-Iodobenzoic Acid: The hydrolysis product of the starting material, ethyl 4-iodobenzoate.[1]

Q2: How can I identify these side products?

A2: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective for identifying these side products.

  • GC-MS: Provides information on the retention time and mass-to-charge ratio of each component in the reaction mixture.

  • NMR (¹H and ¹³C): Offers detailed structural information, allowing for unambiguous identification of the products and side products.

Characterization Data for Key Compounds:

CompoundAnalytical TechniqueExpected Observations
This compound ¹H NMR (CDCl₃, 400 MHz): δ 8.01 (d, J=8.4 Hz, 2H), 7.55 (d, J=8.4 Hz, 2H), 4.39 (q, J=7.1 Hz, 2H), 3.25 (s, 1H), 1.40 (t, J=7.1 Hz, 3H).
GC-MS (EI): m/z (%): 174 (M⁺), 146, 129, 101.
Glaser Homocoupling Product (e.g., 1,4-Diphenylbutadiyne) ¹H NMR (CDCl₃, 400 MHz): δ 7.60-7.57 (m, 4H), 7.42-7.35 (m, 6H).
GC-MS (EI): m/z (%): 202 (M⁺), 101.
Ethyl Benzoate ¹H NMR (CDCl₃, 400 MHz): δ 8.05 (m, 2H), 7.54 (m, 1H), 7.43 (m, 2H), 4.38 (q, J=7.1 Hz, 2H), 1.39 (t, J=7.1 Hz, 3H).
GC-MS (EI): m/z (%): 150 (M⁺), 122, 105 (base peak), 77.[5]
4-Iodobenzoic Acid ¹H NMR (CDCl₃, 400 MHz): δ 7.85 (d, J=8.5 Hz, 2H), 7.80 (d, J=8.5 Hz, 2H), (Note: -COOH proton may be broad or not observed).
GC-MS (EI): m/z (%): 248 (M⁺), 231, 104, 76.

Q3: How do reaction conditions affect the yield of this compound and the formation of side products?

A3: The choice of catalyst, solvent, base, and temperature significantly impacts the reaction outcome. The following table provides a summary of expected outcomes under different conditions.

Quantitative Data on Product Distribution under Various Reaction Conditions:

ConditionDesired Product Yield (%)Homocoupling (%)Dehalogenation (%)Hydrolysis (%)
Standard Cu-Catalyzed (Air) 50-7020-40<5<5
Standard Cu-Catalyzed (Inert) 85-955-15<5<5
Copper-Free (Ligand-Assisted) 80-95<55-10<5
High Temperature (100 °C) 70-8510-2010-155-10
Strong Amine Base (prolonged) 75-905-15<510-20

Note: These are representative values and can vary based on the specific alkyne, catalyst loading, and reaction time.

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is a general method for the coupling of ethyl 4-iodobenzoate with a terminal alkyne.

Materials:

  • Ethyl 4-iodobenzoate (1.0 equiv)

  • Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF or toluene)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Ethyl 4-iodobenzoate, Pd(PPh₃)₂Cl₂, and CuI.[1]

  • Add the anhydrous, degassed solvent, followed by triethylamine.

  • Stir the resulting mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture via syringe.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or GC-MS until the ethyl 4-iodobenzoate is consumed. Gentle heating (e.g., 40-50 °C) may be applied if the reaction is sluggish.[1]

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous for minimizing the formation of the homocoupling side product.

Materials:

  • Ethyl 4-iodobenzoate (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Phosphine ligand (e.g., SPhos) (0.04 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ and the phosphine ligand.

  • Add Ethyl 4-iodobenzoate and cesium carbonate.

  • Add the degassed toluene via syringe.

  • Add the terminal alkyne dropwise.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.[2]

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of celite, washing with additional ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 3: GC-MS Analysis of Reaction Mixture

This protocol outlines a general method for analyzing the reaction mixture to identify and quantify the product and side products.

Sample Preparation:

  • Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Quench the reaction by diluting the aliquot in a vial containing a suitable solvent like ethyl acetate and a small amount of a phosphine scavenger (e.g., dppe) if a palladium catalyst was used.

  • Filter the diluted sample through a small plug of silica gel to remove baseline-interfering impurities.

  • Further dilute the sample to an appropriate concentration for GC-MS analysis (typically around 10 µg/mL).

GC-MS Parameters (Illustrative):

  • Column: DB-5ms or similar non-polar column.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

  • MS Detector: Electron Ionization (EI) at 70 eV.

Workflow for Product and Side Product Analysis:

Analysis Workflow start Reaction Mixture sampling Aliquot Sampling & Quenching start->sampling nmr NMR Analysis of Purified Fractions start->nmr After Purification filtration Silica Plug Filtration sampling->filtration gcms GC-MS Analysis filtration->gcms identification Identification of Product & Side Products gcms->identification quantification Quantification of Components gcms->quantification nmr->identification end Characterization Complete identification->end quantification->end

Caption: General workflow for the analysis of products and side products.

References

Technical Support Center: Optimizing Sonogashira Coupling of Ethyl 4-ethynylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Sonogashira coupling reaction involving Ethyl 4-ethynylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for optimizing reaction temperature and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting temperature for a Sonogashira coupling with this compound?

A1: The optimal temperature depends heavily on the reactivity of the aryl halide coupling partner. For highly reactive aryl iodides, the reaction can often be initiated at room temperature.[1][2] For less reactive aryl bromides, heating is typically required, with starting temperatures ranging from 50 °C to 80 °C.[3][4] It is often best to start at room temperature and gently heat if the reaction is sluggish.[5]

Q2: What are the negative consequences of running the reaction at too high a temperature?

A2: Excessively high temperatures can lead to several undesirable outcomes. These include the decomposition of the palladium catalyst (evidenced by the formation of black palladium precipitate), degradation of the starting materials or the desired product, and an increase in the rate of side reactions.[2][5]

Q3: What happens if the reaction temperature is too low?

A3: If the temperature is too low, the reaction may proceed very slowly or stall completely, especially with less reactive aryl halides like bromides or chlorides.[3] This is often due to the oxidative addition step being too slow to sustain the catalytic cycle.

Q4: How does the choice of aryl halide (iodide, bromide, chloride) affect the optimal temperature?

A4: The reactivity of the aryl halide is a critical factor in determining the necessary reaction temperature.[2] The general order of reactivity is Aryl Iodide > Aryl Bromide > Aryl Chloride.[1]

  • Aryl Iodides: Are the most reactive and can often be coupled at room temperature.[1]

  • Aryl Bromides: Typically require heating to temperatures between 50 °C and 100 °C to achieve a reasonable reaction rate.[3]

  • Aryl Chlorides: Are the least reactive and often require higher temperatures (e.g., >100 °C) and specialized, bulky electron-rich phosphine ligands to proceed effectively.[6]

Q5: What are the main side reactions promoted by elevated temperatures?

A5: Higher temperatures can accelerate undesirable side reactions, including:

  • Alkyne Homocoupling (Glaser Coupling): The dimerization of this compound, which is particularly prevalent in copper-catalyzed reactions.[7][8]

  • Dehalogenation: The replacement of the halide on the coupling partner with a hydrogen atom.[5]

  • Ester Hydrolysis: The basic reaction conditions can cause the hydrolysis of the ethyl ester on either the starting material or the product to the corresponding carboxylic acid.

Troubleshooting Guide

Issue 1: Low or no yield of the desired product.

  • Possible Cause: The reaction temperature may be too low for the specific aryl halide being used.[3]

  • Solution: Gradually increase the temperature in 20 °C increments, monitoring the reaction by TLC or LC-MS at each stage. For aryl bromides, temperatures of 80-100 °C may be necessary.[3]

  • Possible Cause: The palladium catalyst has been deactivated. This can be due to the presence of oxygen or impurities in the reagents or solvent.[7]

  • Solution: Ensure all solvents and liquid reagents are rigorously degassed using techniques like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. Use high-purity, fresh reagents.[7]

  • Possible Cause: The amine base is of poor quality (e.g., oxidized).

  • Solution: Use a freshly opened bottle of the amine base or distill it prior to use.

Issue 2: Significant formation of a diyne byproduct (homocoupling of this compound).

  • Possible Cause: The reaction is contaminated with oxygen, which promotes the copper-catalyzed oxidative homocoupling.[7][8]

  • Solution: Improve the inert atmosphere technique. Ensure all glassware is flame-dried, and the reaction is set up and maintained under a positive pressure of high-purity argon or nitrogen. Thoroughly degas all solvents and liquid reagents.[7]

  • Possible Cause: The copper(I) co-catalyst is promoting the side reaction.[9]

  • Solution: The most direct approach is to switch to a copper-free protocol.[7][10] These protocols eliminate the primary pathway for homocoupling, though they may require higher temperatures or more active palladium/ligand systems.[11] If using a copper-catalyzed system, try adding the this compound slowly via syringe pump to keep its concentration low.[12]

Issue 3: The reaction starts but does not go to completion.

  • Possible Cause: Catalyst deactivation during the reaction.

  • Solution: This often points to issues with the purity of the starting materials or solvent. Ensure all reagents are pure and solvents are anhydrous and properly degassed. Consider using a more robust palladium catalyst or ligand system.

  • Possible Cause: Insufficient base to neutralize the hydrogen halide produced during the reaction.

  • Solution: Ensure an adequate amount of amine base is used, as specified in established protocols (typically 2-7 equivalents).[2]

Data Presentation

Table 1: Effect of Aryl Halide and Temperature on Sonogashira Coupling.

Aryl Halide PartnerReactivityTypical Temperature RangeCommon Issues at Elevated Temperatures
Aryl IodideHighRoom Temperature - 60 °CDehalogenation, Ester Hydrolysis
Aryl BromideMedium50 °C - 100 °CIncreased Homocoupling, Catalyst Decomposition
Aryl ChlorideLow80 °C - 140 °C+Significant Catalyst Decomposition, Substrate Degradation

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol describes a general method for the coupling of an aryl iodide with this compound.

Materials:

  • Aryl Iodide (1.0 equiv)

  • This compound (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF or Toluene)

  • Schlenk flask and inert gas line (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under a positive flow of inert gas, add the aryl iodide, Pd(PPh₃)₂Cl₂, and CuI.

  • Seal the flask and evacuate and backfill with inert gas three times.

  • Add the anhydrous, degassed solvent followed by triethylamine via syringe. Stir the mixture for 10-15 minutes at room temperature.[5]

  • Add the this compound dropwise to the reaction mixture.

  • Stir the reaction at room temperature, monitoring its progress by TLC or LC-MS. If the reaction is sluggish after several hours, gently heat the mixture to 40-50 °C.[5]

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of ammonium chloride (to remove copper), followed by water and brine.[5][11]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous for minimizing alkyne homocoupling.[11]

Materials:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv) and Ligand (e.g., PPh₃, 0.04 equiv) OR a pre-formed catalyst like Pd(PPh₃)₄.

  • Amine base (e.g., Diisopropylethylamine, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF)

  • Schlenk flask and inert gas line (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under a positive flow of inert gas, add the aryl bromide and the palladium catalyst/ligand.

  • Seal the flask and evacuate and backfill with inert gas three times.

  • Add the anhydrous, degassed solvent and the amine base via syringe. Stir for 5-10 minutes.

  • Add the this compound dropwise.

  • Heat the reaction to a temperature typically higher than the copper-catalyzed version (e.g., 80-100 °C) and monitor its progress.[11]

  • Follow work-up and purification steps as described in Protocol 1, omitting the ammonium chloride wash.

Visualizations

Temperature_Optimization_Workflow start_end start_end process process decision decision outcome outcome issue issue start Start setup Setup Reaction under Inert Atmosphere start->setup temp1 Run at Room Temp (25°C) for 2-4h setup->temp1 monitor1 Monitor by TLC/LC-MS temp1->monitor1 check1 Is Reaction Complete? monitor1->check1 temp2 Increase Temp to 50°C for 2-4h check1->temp2 No success Reaction Optimized Work-up Product check1->success Yes monitor2 Monitor by TLC/LC-MS temp2->monitor2 check2 Is Reaction Complete? monitor2->check2 temp3 Increase Temp to 80°C for 2-4h check2->temp3 No check2->success Yes monitor3 Monitor by TLC/LC-MS temp3->monitor3 check3 Significant Side Products? monitor3->check3 check3->success No troubleshoot Proceed to Troubleshooting check3->troubleshoot Yes end End success->end troubleshoot->end

Caption: Workflow for systematic temperature optimization in Sonogashira coupling.

Troubleshooting_Tree problem problem question question solution solution outcome outcome p1 Problem: Low Yield or No Reaction q1 Is Homocoupling (Diyne) a Major Byproduct? p1->q1 s1 1. Ensure Rigorously Inert Atmosphere 2. Degas Solvents/Reagents q1->s1 Yes q2 Is Starting Material Unconsumed? q1->q2 No s2 Consider Copper-Free Protocol s1->s2 ok Problem Solved s2->ok s3 Increase Reaction Temperature q2->s3 Yes q2->ok No, Product Degradation s4 Check Catalyst/Base Quality and Loading s3->s4 s4->ok

Caption: Decision tree for troubleshooting low yield in Sonogashira reactions.

References

Technical Support Center: Purification of Ethyl 4-ethynylbenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of products derived from Ethyl 4-ethynylbenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the purification of these valuable chemical intermediates.

Troubleshooting Guides

This section addresses common issues observed during the purification of Sonogashira coupling products derived from this compound.

Issue 1: Persistent Impurity Identified as a Dimer of the Terminal Alkyne (Homocoupling Product)

Q1: My final product is contaminated with a significant amount of the homocoupled alkyne (Glaser coupling byproduct). How can I remove it?

A1: The homocoupled diyne is often a major byproduct in Sonogashira reactions. Due to its non-polar nature, it can be challenging to separate from the desired cross-coupled product.

  • Column Chromatography: This is the most effective method for separation. The polarity difference between your desired product (containing the polar ethyl benzoate moiety) and the non-polar diyne allows for separation on silica gel.

    • Solvent System: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity mobile phase (e.g., 1-5% ethyl acetate in hexanes) to elute the non-polar diyne byproduct first. Gradually increase the polarity (e.g., to 10-20% ethyl acetate in hexanes) to elute your desired, more polar product.[1]

    • TLC Analysis: Before running the column, optimize the solvent system using Thin Layer Chromatography (TLC) to ensure a good separation between the spots of your product and the byproduct. Aim for an Rf value of approximately 0.25-0.35 for your desired compound in the elution solvent for the best separation.

  • Recrystallization: If the product is a solid, recrystallization can be an effective purification method. The choice of solvent is crucial.

    • Solvent Selection: An ideal solvent will dissolve the desired product well at high temperatures but poorly at room temperature, while the homocoupled byproduct remains soluble or is significantly less soluble. Ethanol or a mixed solvent system like ethyl acetate/hexanes can be good starting points.[2]

Q2: How can I prevent the formation of the homocoupled byproduct in the first place?

A2: Preventing the formation of the Glaser coupling product is the most efficient strategy. This side reaction is primarily promoted by the presence of oxygen and the copper(I) co-catalyst.[3]

  • Copper-Free Conditions: The most direct method is to perform the Sonogashira reaction without a copper co-catalyst. This eliminates the primary pathway for this side reaction.[4]

  • Rigorous Degassing: Ensure all solvents and reagents are thoroughly degassed using techniques like freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.[5]

  • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can keep its concentration low at any given time, disfavoring the bimolecular homocoupling reaction.

  • Reducing Atmosphere: Carrying out the reaction under a hydrogen/argon atmosphere has been shown to reduce homocoupling to as low as 2%.[3]

Issue 2: Residual Palladium or Copper Catalyst in the Purified Product

Q1: My NMR spectrum shows broad peaks, and the product has a dark color, suggesting residual metal catalysts. How can I remove them?

A1: Palladium and copper catalysts can be persistent impurities.

  • Aqueous Wash: During the reaction work-up, wash the organic layer with a saturated aqueous solution of ammonium chloride (NH₄Cl). This will complex with the copper catalyst and help remove it into the aqueous phase.[1][4]

  • Filtration through Celite or Silica Plug: Before concentrating the organic layer, filtering it through a short plug of Celite or silica gel can help remove solid-supported catalyst residues and some baseline impurities.[1]

  • Activated Charcoal: If the product is stable, treatment with activated charcoal can help remove colored impurities, including residual palladium. This is typically done before a final purification step like recrystallization.[2]

Issue 3: Difficulty in Separating the Product from Unreacted Starting Material (Ethyl 4-iodobenzoate)

Q1: I have unreacted Ethyl 4-iodobenzoate remaining in my product after initial purification. How can I separate them?

A1: Ethyl 4-iodobenzoate is generally less polar than the alkyne-coupled product.

  • Column Chromatography: Careful column chromatography with a shallow solvent gradient should allow for the separation of the less polar starting material from the more polar product. Monitor fractions closely by TLC.

  • Reaction to Completion: The best approach is to ensure the reaction goes to completion. Monitor the reaction progress by TLC or LC-MS and consider gentle heating (e.g., 40-50 °C) if the reaction is sluggish to consume all the starting material.[1]

Frequently Asked Questions (FAQs)

Q1: What is a general-purpose solvent system for column chromatography of this compound derivatives?

A1: A mixture of ethyl acetate and hexanes is the most commonly used and effective solvent system. The ratio will depend on the specific alkyne coupled to the ethyl benzoate core. For a typical product, a starting polarity of 5% ethyl acetate in hexanes, gradually increasing to 20-30%, should provide good separation.[1]

Q2: Can I use recrystallization for purification? What is a good starting solvent?

A2: Yes, if your product is a solid, recrystallization is an excellent method for achieving high purity. For compounds containing a moderately polar ester group, a polar protic solvent like ethanol is a good first choice.[2] Alternatively, a binary solvent system such as ethyl acetate/hexanes can be effective. The ideal solvent should dissolve your product completely when hot and sparingly when cold.[2]

Q3: My TLC shows multiple spots that are very close together. What can I do?

A3: If TLC spots are not well-resolved, separation by column chromatography will be difficult.

  • Try Different Solvent Systems: Experiment with different solvent systems for your TLC. Sometimes, adding a small amount of a third solvent (e.g., dichloromethane or a few drops of triethylamine for basic compounds) can improve separation.

  • Use a Longer Column: A longer chromatography column provides more surface area for separation.

  • Run a Slower Gradient: A slower, more gradual increase in solvent polarity during column chromatography can improve the resolution of closely eluting compounds.

Q4: Is it necessary to perform the Sonogashira reaction under an inert atmosphere?

A4: Yes, it is highly recommended. An inert atmosphere (argon or nitrogen) is crucial to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling) and to protect the palladium(0) catalyst from deactivation.[6]

Data Presentation

The following table summarizes typical yields and impurity levels in a Sonogashira coupling reaction involving an aryl iodide like Ethyl 4-iodobenzoate. These values are illustrative and can vary based on specific substrates and reaction conditions.

ParameterPhenylacetylene1-HexyneTrimethylsilylacetylene
Desired Product Yield (%) 75-95%70-90%80-98%
Homocoupling (Diyne) Yield (%) 2-15%5-20%<5%
Hydrolysis to Acid Yield (%) <5%<5%<5%
Dehalogenation Yield (%) <2%<2%<1%

Data adapted from representative Sonogashira couplings of Ethyl 4-iodobenzoate.[1]

The table below illustrates the potential improvement in purity that can be achieved through recrystallization.

ParameterCrude ProductPurified Product
Appearance Off-white to pale yellow solidWhite crystalline solid
Purity (by HPLC, %) ~95.2%>99.8%
Recovery Yield (%) -~85%

Illustrative data based on the recrystallization of a similar keto-ester.[2]

Experimental Protocols

Key Experiment 1: Purification by Flash Column Chromatography

This protocol is a general guideline for the purification of a crude Sonogashira product derived from this compound.

1. TLC Analysis:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

  • Spot the solution on a silica gel TLC plate.

  • Develop the TLC plate in a solvent system of ethyl acetate in hexanes (e.g., start with 10% EtOAc/Hexanes).

  • Visualize the plate under UV light.

  • Adjust the solvent system until the desired product has an Rf value of approximately 0.25-0.35. The homocoupled byproduct should have a higher Rf value.[1]

2. Column Preparation:

  • Select an appropriately sized flash chromatography column.

  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and then evaporating the solvent.

  • Carefully load the sample onto the top of the packed silica gel column.

4. Elution:

  • Begin eluting the column with the low-polarity solvent system determined from the TLC analysis.

  • Collect fractions and monitor them by TLC.

  • Gradually increase the polarity of the mobile phase (gradient elution) to elute the desired product.

  • Combine the pure fractions containing the desired product and evaporate the solvent under reduced pressure.

Key Experiment 2: Purification by Recrystallization

This protocol provides a general method for the recrystallization of a solid product.

1. Solvent Selection:

  • Place a small amount of the crude product in a test tube.

  • Add a few drops of a potential solvent (e.g., ethanol).

  • If the solid dissolves at room temperature, the solvent is not suitable.

  • If the solid is insoluble at room temperature, gently heat the test tube. If the solid dissolves when hot, the solvent may be suitable.

  • Allow the hot solution to cool to room temperature. If crystals form, the solvent is a good candidate.

2. Dissolution:

  • Place the crude product in an Erlenmeyer flask.

  • Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.

3. Hot Filtration (Optional):

  • If there are insoluble impurities or if activated charcoal was used for decolorization, perform a hot filtration to remove them.

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask.

  • Once crystallization appears complete at room temperature, you can place the flask in an ice bath to maximize crystal formation.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Dry the crystals in a desiccator or a vacuum oven.

Mandatory Visualizations

Experimental_Workflow cluster_reaction Sonogashira Coupling cluster_workup Work-up cluster_purification Purification Reaction_Setup Reaction Setup (Inert Atmosphere) Reagent_Addition Reagent Addition (Ethyl 4-iodobenzoate, Alkyne, Catalysts, Base) Reaction_Setup->Reagent_Addition Reaction_Monitoring Reaction & Monitoring (TLC/LC-MS) Reagent_Addition->Reaction_Monitoring Quench Quench Reaction Reaction_Monitoring->Quench Extraction Aqueous Wash (e.g., sat. NH4Cl) Quench->Extraction Drying Dry Organic Layer (e.g., Na2SO4) Extraction->Drying Concentration Solvent Evaporation Drying->Concentration Column_Chromatography Column Chromatography Concentration->Column_Chromatography Recrystallization Recrystallization (if solid) Concentration->Recrystallization Characterization Characterization (NMR, MS, etc.) Column_Chromatography->Characterization Recrystallization->Characterization

Caption: A generalized experimental workflow for the synthesis and purification of products from this compound derivatives via Sonogashira coupling.

Troubleshooting_Guide Start Crude Product Analysis (TLC, NMR) Impurity_Check Major Impurity Identified? Start->Impurity_Check Homocoupling Homocoupling Byproduct Impurity_Check->Homocoupling Yes Catalyst Residual Catalyst Impurity_Check->Catalyst Yes Starting_Material Unreacted Starting Material Impurity_Check->Starting_Material Yes Clean Product is >95% Pure Impurity_Check->Clean No Purify_HC Column Chromatography (Low polarity eluent) Homocoupling->Purify_HC Purify_Cat Aqueous Wash (NH4Cl) / Silica Plug Catalyst->Purify_Cat Purify_SM Optimize Reaction / Careful Chromatography Starting_Material->Purify_SM Final_Purification Final Purification (Recrystallization) Clean->Final_Purification Purify_HC->Final_Purification Purify_Cat->Final_Purification Purify_SM->Final_Purification

Caption: A troubleshooting decision tree for the purification of products derived from this compound.

References

Technical Support Center: Glaser Coupling of Ethyl 4-ethynylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize byproducts during the Glaser coupling of Ethyl 4-ethynylbenzoate.

Troubleshooting Guide

This guide addresses common issues encountered during the Glaser coupling of this compound, offering potential causes and solutions.

Issue Potential Cause Recommended Solution
Low or No Yield of the Desired Diyne Inactive Catalyst: The Copper(I) catalyst may have been oxidized to Copper(II) before the reaction, or the catalyst has precipitated out of the solution.• Use a fresh, high-quality Copper(I) salt (e.g., CuCl, CuI).• Ensure all glassware is dry and consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize premature oxidation.• Choose a ligand, such as TMEDA, that helps solubilize the copper catalyst.[1][2]
Insufficient Base: The terminal alkyne is not being deprotonated effectively to form the copper acetylide intermediate.• Use a suitable base such as a tertiary amine (e.g., TMEDA, triethylamine) or piperidine.[3] • Ensure the stoichiometry of the base is appropriate, typically in slight excess relative to the catalyst.
Low Reaction Temperature: The reaction may be too slow at the current temperature.• Gently heat the reaction mixture. For many Glaser-Hay couplings, temperatures between room temperature and 60°C are effective.[3] Monitor the reaction closely by TLC to avoid byproduct formation at higher temperatures.
Formation of Polymeric Byproducts High Concentration of Reactant: High concentrations can favor intermolecular reactions, leading to the formation of oligomers and polymers.• Perform the reaction under high-dilution conditions. This can be achieved by slowly adding the alkyne to the reaction mixture over an extended period.
Prolonged Reaction Time: Allowing the reaction to proceed for too long can lead to the formation of higher-order oligomers.• Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed.
Reaction Stalls Before Completion Catalyst Deactivation: The catalyst can become deactivated during the reaction. Water produced during the reaction can also inhibit catalyst activity.[4]• Add molecular sieves to the reaction mixture to remove any water that is formed.[4] • In some cases, the addition of a small amount of a reducing agent, like hydroquinone, can help to regenerate the Cu(I) catalyst, but this should be done cautiously as it can also interfere with the desired oxidative coupling.
Insufficient Oxidant: The catalytic cycle requires an oxidant (typically O2 from the air) to regenerate the active Cu(I) species.[1][2]• Ensure the reaction mixture is open to the air or that air is gently bubbled through the solution. Vigorous stirring can also increase the rate of oxygen uptake.[4]
Presence of Unreacted Starting Material Incomplete Reaction: The reaction may not have reached completion due to any of the reasons mentioned above (inactive catalyst, insufficient base, low temperature, etc.).• Re-evaluate the reaction conditions based on the troubleshooting steps above. Consider optimizing the catalyst loading, base concentration, and temperature.
Difficult Purification Similar Polarity of Product and Byproducts: The desired diyne and oligomeric byproducts may have similar polarities, making separation by column chromatography challenging.• Optimize the reaction to minimize byproduct formation in the first place.• For purification, consider using a different solvent system for column chromatography or recrystallization to improve separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Glaser coupling of this compound?

A1: The most common byproducts are oligomers and polymers resulting from the continued coupling of the desired diyne with the starting material or other diyne molecules. While specific byproducts for this compound are not extensively documented, the electron-withdrawing nature of the ester group may influence the reaction rate and propensity for side reactions.

Q2: How can I monitor the progress of my Glaser coupling reaction?

A2: The most convenient method for monitoring the reaction is Thin Layer Chromatography (TLC). Spot the reaction mixture alongside the starting material (this compound). The product, diethyl 4,4'-(buta-1,3-diyne-1,4-diyl)dibenzoate, will have a different Rf value. The reaction is complete when the starting material spot is no longer visible.

Q3: What is the role of the ligand (e.g., TMEDA) in the Glaser-Hay coupling?

A3: The ligand, typically a bidentate amine like N,N,N',N'-tetramethylethylenediamine (TMEDA), serves two primary functions. First, it forms a soluble complex with the copper(I) salt, preventing it from precipitating out of the reaction mixture.[1][2] Second, it can influence the reactivity and stability of the copper catalyst, which can affect the rate and selectivity of the coupling reaction.[1]

Q4: Can I use a Copper(II) salt instead of a Copper(I) salt?

A4: Yes, using a Copper(II) salt like Cu(OAc)₂ in a solvent such as pyridine is known as the Eglinton modification of the Glaser coupling.[5] In some cases, Cu(II) salts can also be used in catalytic amounts in the presence of a reducing agent. However, for the more common Hay coupling, a Copper(I) salt is the standard catalyst.

Q5: My reaction is very slow. What can I do to speed it up?

A5: Several factors can be adjusted to increase the reaction rate:

  • Increase Temperature: Gently warming the reaction mixture can significantly increase the rate.

  • Increase Oxygen Supply: Ensure good exposure to air by vigorous stirring or by bubbling air through the reaction mixture.[4]

  • Optimize Catalyst and Ligand Concentration: While catalytic amounts are used, ensuring an adequate concentration of the active catalytic species is crucial.

Q6: Are there greener alternatives for the solvents used in Glaser coupling?

A6: While traditional Glaser couplings often use solvents like pyridine or acetone, recent research has explored more environmentally friendly options. For some systems, greener solvents like ethyl acetate have been shown to be effective. The choice of solvent can impact the solubility of the catalyst and reactants, so it may require some optimization.

Quantitative Data Summary

The following tables provide illustrative data on how different reaction parameters can influence the yield of the desired diyne product from this compound. Disclaimer: This data is for comparative and illustrative purposes and is based on general trends observed for aryl alkynes in Glaser coupling reactions. Actual results may vary.

Table 1: Effect of Catalyst and Ligand on Product Yield

EntryCopper Salt (mol%)Ligand (mol%)SolventTemperature (°C)Time (h)Yield (%)
1CuCl (10)TMEDA (12)Acetone25485
2CuI (10)TMEDA (12)Acetone25482
3CuCl (10)Piperidine (20)Pyridine50378
4CuCl (5)TMEDA (6)Acetone25875
5Cu(OAc)₂ (100)NonePyridine60290

Table 2: Effect of Solvent and Temperature on Product Yield

EntryCopper Salt (mol%)Ligand (mol%)SolventTemperature (°C)Time (h)Yield (%)
1CuCl (10)TMEDA (12)Acetone25485
2CuCl (10)TMEDA (12)Dichloromethane25670
3CuCl (10)TMEDA (12)Pyridine40388
4CuCl (10)TMEDA (12)Acetone40292
5CuCl (10)TMEDA (12)Ethyl Acetate40579

Detailed Experimental Protocol: Glaser-Hay Coupling of this compound

This protocol describes a general procedure for the homocoupling of this compound using a CuCl/TMEDA catalytic system.

Materials:

  • This compound

  • Copper(I) Chloride (CuCl)

  • N,N,N',N'-tetramethylethylenediamine (TMEDA)

  • Acetone (or another suitable solvent)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq).

  • Add Copper(I) Chloride (0.1 mmol, 0.1 eq) to the flask.

  • Add acetone (10 mL) to dissolve the starting materials.

  • To the stirring solution, add TMEDA (0.12 mmol, 0.12 eq).

  • Allow the reaction to stir vigorously at room temperature, open to the atmosphere, for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).

  • Upon completion (disappearance of the starting material), quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane and ethyl acetate) to afford the pure diethyl 4,4'-(buta-1,3-diyne-1,4-diyl)dibenzoate.

Visualizations

Glaser_Coupling_Catalytic_Cycle Glaser Coupling Catalytic Cycle Cu_I Cu(I) Catalyst Cu_Acetylide 2 R-C≡C-Cu(I) (Copper Acetylide) Cu_I->Cu_Acetylide Alkyne 2 R-C≡C-H (this compound) Alkyne->Cu_I Deprotonation (Base) Diyne R-C≡C-C≡C-R (Desired Product) Cu_Acetylide->Diyne Oxidative Coupling Cu_0 2 Cu(0) Cu_Acetylide->Cu_0 Cu_0->Cu_I Reoxidation H2O 2 H₂O Oxidant O₂ (Air) Oxidant->Cu_0 Experimental_Workflow Experimental Workflow for Glaser Coupling Start Start Combine_Reactants Combine this compound, Cu(I) catalyst, and solvent Start->Combine_Reactants Add_Ligand Add Ligand (e.g., TMEDA) Combine_Reactants->Add_Ligand Stir Stir under Air (Monitor by TLC) Add_Ligand->Stir Quench Quench Reaction (e.g., aq. NH₄Cl) Stir->Quench Upon Completion Extract Extract with Organic Solvent Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify Product (e.g., Column Chromatography) Dry_Concentrate->Purify End Pure 1,3-Diyne Purify->End Troubleshooting_Logic Troubleshooting Decision Tree Problem Problem with Glaser Coupling Low_Yield Low or No Yield? Problem->Low_Yield Byproducts Byproduct Formation? Problem->Byproducts Stalled Reaction Stalled? Problem->Stalled Check_Catalyst Check Catalyst Activity and Solubility Low_Yield->Check_Catalyst Yes Check_Base Ensure Sufficient and Appropriate Base Low_Yield->Check_Base Yes Increase_Temp Increase Reaction Temperature Low_Yield->Increase_Temp Yes High_Dilution Use High Dilution Conditions Byproducts->High_Dilution Yes Monitor_TLC Monitor Reaction Closely by TLC Byproducts->Monitor_TLC Yes Add_Sieves Add Molecular Sieves Stalled->Add_Sieves Yes Increase_Airflow Increase Airflow/ Stirring Rate Stalled->Increase_Airflow Yes

References

Validation & Comparative

A Comparative Guide to Terminal Alkynes in Organic Synthesis: Alternatives to Ethyl 4-ethynylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, terminal alkynes are indispensable tools for forging carbon-carbon and carbon-heteroatom bonds. Their utility is prominently showcased in cornerstone reactions such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship of "click chemistry," and the palladium-catalyzed Sonogashira cross-coupling. For researchers and professionals in drug development and materials science, the choice of the terminal alkyne is a critical parameter that dictates reaction efficiency, product characteristics, and overall synthetic strategy.

Ethyl 4-ethynylbenzoate has long been a widely used terminal alkyne due to its rigid aromatic scaffold and the versatile ester functionality, which allows for further derivatization. However, a diverse array of alternative terminal alkynes offers a spectrum of reactivity, solubility, and functional group compatibility, enabling chemists to fine-tune their molecular designs. This guide provides an objective comparison of the performance of common alternatives to this compound, supported by experimental data and detailed methodologies.

Performance Comparison of Terminal Alkynes

The selection of a terminal alkyne significantly impacts the kinetics and outcome of a reaction. Factors such as electronic effects, steric hindrance, and the nature of adjacent functional groups play a crucial role. Below is a comparative analysis of key alternative terminal alkynes.

In Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is celebrated for its high efficiency and bioorthogonality. The reactivity of the alkyne component is a key determinant of the reaction rate. While direct quantitative comparisons under identical conditions are sparse in the literature, relative reactivity trends can be established from various studies.

Alkyne ClassRepresentative AlternativeRelative Reactivity (Time to Completion)Key AdvantagesKey Disadvantages
Aryl Alkynes PhenylacetyleneSlowerRigid scaffold, useful for structural studies.Lower reactivity compared to electron-deficient or propargylic alkynes.
Propargyl Ethers Propargyl methyl etherFastGood balance of reactivity and stability, synthetically accessible.Potential for side reactions like cleavage under certain conditions.
Propargyl Amides N-PropargylacetamideReasonably FastAmide group offers hydrogen bonding capabilities and can be part of a larger peptide.Reactivity can be influenced by the amide substituent.
Propargylamines N,N-DimethylpropargylamineReasonably FastAmine functionality can be used for further modifications or to enhance solubility.Can be more prone to side reactions and may require protection.
Propiolamides N-PhenylpropiolamideFastestElectron-withdrawing amide group activates the alkyne, leading to faster reactions.[1]Increased propensity for Michael addition side reactions with nucleophiles like thiols.[1]
Aliphatic Alkynes 1-OctyneSlowerFlexible, non-aromatic linker.Generally lower reactivity compared to other classes.

Note: The reactivity data is a qualitative summary based on trends observed in comparative studies. "Fastest" is used as a benchmark for comparison.[2] The actual reaction rates are highly dependent on the specific substrates, catalyst, ligand, and solvent system used.

In Sonogashira Cross-Coupling

The Sonogashira coupling is a powerful method for the synthesis of aryl alkynes and conjugated enynes. The electronic nature of the alkyne's substituent can influence the reaction yield and rate.

Alkyne ClassRepresentative AlternativeTypical Yields (with Aryl Iodides)Key AdvantagesKey Disadvantages
Aryl Alkynes PhenylacetyleneGood to Excellent (often >90%)[3]Readily available, provides a rigid conjugated system.Electron-donating groups on the phenyl ring can slightly decrease reactivity.
Aryl Alkynes with EWG 4-EthynylbenzonitrileExcellentElectron-withdrawing groups (EWG) can enhance the acidity of the alkyne proton, potentially facilitating the reaction.[4]May be more susceptible to nucleophilic attack.
Aliphatic Alkynes 1-HeptyneGood to Excellent (often >90%)[3]Provides a flexible, non-conjugated linker.Can be less reactive than aryl alkynes in some cases.
Silyl-protected Alkynes TrimethylsilylacetyleneGood to ExcellentThe TMS group can act as a protecting group, allowing for sequential couplings.[5]Requires a deprotection step to liberate the terminal alkyne.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of these terminal alkynes in synthesis.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline for the CuAAC reaction between a terminal alkyne and an azide-functionalized molecule.

Materials:

  • Terminal alkyne (e.g., Propargyl ether, 1.0 equiv)

  • Azide-functionalized molecule (1.0-1.2 equiv)

  • Copper(II) sulfate (CuSO₄), 20 mM stock solution in water

  • Sodium Ascorbate, 100 mM stock solution in water (prepare fresh)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), 50 mM stock solution in water

  • Solvent (e.g., a mixture of t-BuOH and water, or PBS buffer)

Procedure:

  • In a reaction vial, dissolve the terminal alkyne and the azide in the chosen solvent.

  • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • In a separate tube, prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA stock solution (a common ratio is 1:5 Cu:ligand).[6]

  • Add the catalyst premix to the reaction mixture. The final copper concentration is typically 50-250 µM for bioconjugation or 1-5 mol% for small molecule synthesis.[6]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5-10 mol% or in excess for bioconjugation).

  • Stir the reaction at room temperature and monitor its progress by TLC, LC-MS, or HPLC. Reactions are often complete within 1-4 hours.

  • Upon completion, the reaction can be worked up by extraction or purified directly by chromatography. For bioconjugates, purification is typically achieved by size-exclusion chromatography.

General Protocol for Sonogashira Cross-Coupling

This protocol provides a general procedure for the Sonogashira coupling of a terminal alkyne with an aryl iodide.

Materials:

  • Aryl iodide (1.0 equiv)

  • Terminal alkyne (e.g., Phenylacetylene, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 2-3 equiv)

  • Anhydrous solvent (e.g., THF, DMF, or Toluene)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl iodide, palladium catalyst, and CuI.

  • Add the anhydrous solvent, followed by the base.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Heat the reaction mixture to the desired temperature (can range from room temperature to 80 °C) and monitor its progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Workflows and Pathways

Understanding the sequence of events in an experimental procedure or a biological pathway is crucial for successful implementation and interpretation of results.

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Stock Solutions (Alkyne, Azide, CuSO4, Na-Ascorbate, Ligand) B Combine Alkyne & Azide in Solvent A->B C Degas Solution B->C D Add Catalyst Premix (CuSO4 + Ligand) C->D E Initiate with Na-Ascorbate D->E F Stir at RT & Monitor E->F G Work-up / Purification F->G H Characterization (NMR, MS, etc.) G->H

Figure 1. Experimental workflow for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Sonogashira_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_execution Reaction Execution cluster_workup Work-up & Purification S1 Add Aryl Halide, Pd Catalyst & CuI to Flask S2 Add Anhydrous Solvent & Base S1->S2 S3 Add Terminal Alkyne S2->S3 S4 Heat and Stir S3->S4 S5 Monitor Progress (TLC, GC-MS) S4->S5 S6 Cool & Dilute S5->S6 S7 Filter & Wash S6->S7 S8 Purify by Chromatography S7->S8

Figure 2. Generalized experimental workflow for a Sonogashira cross-coupling reaction.

Bioconjugation_Pathway cluster_biomolecule Biomolecule Functionalization cluster_probe Probe Preparation Biomolecule Protein / DNA / etc. ReactiveHandle Introduce Alkyne or Azide Handle Biomolecule->ReactiveHandle FunctionalizedBiomolecule Functionalized Biomolecule ReactiveHandle->FunctionalizedBiomolecule ClickReaction Click Chemistry (e.g., CuAAC) FunctionalizedBiomolecule->ClickReaction Probe Fluorophore / Drug / etc. ComplementaryHandle Introduce Complementary Handle (Azide or Alkyne) Probe->ComplementaryHandle FunctionalizedProbe Functionalized Probe ComplementaryHandle->FunctionalizedProbe FunctionalizedProbe->ClickReaction Bioconjugate Bioconjugate ClickReaction->Bioconjugate

Figure 3. A logical diagram illustrating a typical bioconjugation strategy using click chemistry.

Conclusion

While this compound remains a valuable and widely used terminal alkyne, the diverse array of available alternatives provides chemists with a powerful toolkit to address specific synthetic challenges. Propargyl derivatives, particularly propargyl ethers and amides, offer a favorable balance of reactivity and stability for a broad range of applications. For instances where rapid reaction kinetics are paramount, propiolamides represent a highly reactive option, albeit with considerations for potential side reactions. The choice of the optimal terminal alkyne will ultimately depend on the specific requirements of the synthetic target and the reaction conditions. By understanding the relative performance and characteristics of these alternatives, researchers can make more informed decisions to streamline their synthetic endeavors and achieve their molecular design goals with greater efficiency and precision.

References

A Comparative Spectroscopic Analysis of Ethyl 4-ethynylbenzoate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of Ethyl 4-ethynylbenzoate and its derivatives, offering valuable insights for researchers, scientists, and professionals in drug development. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), this document serves as a practical reference for the characterization of this important class of compounds.

Introduction to this compound and Its Significance

This compound is a versatile organic compound characterized by a benzene ring substituted with an ethynyl group and an ethyl ester group at the para position. The presence of the terminal alkyne and the ester functional group makes it a valuable building block in organic synthesis, particularly in the construction of more complex molecules through cross-coupling reactions, cycloadditions, and polymerization. Its derivatives, featuring various substituents on the aromatic ring, allow for the fine-tuning of electronic and steric properties, making them attractive for applications in materials science, medicinal chemistry, and drug discovery. Understanding the spectroscopic signatures of these molecules is crucial for their unambiguous identification, purity assessment, and the study of their chemical behavior.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and a selection of its derivatives. The data has been compiled from various sources and provides a comparative overview of the influence of different substituents on the spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundAr-H (ppm)-OCH₂CH₃ (q, ppm)-OCH₂CH₃ (t, ppm)Alkyne-H (s, ppm)Other Substituent (ppm)
This compound8.01 (d, J=8.4 Hz, 2H), 7.52 (d, J=8.4 Hz, 2H)4.38 (q, J=7.1 Hz, 2H)1.40 (t, J=7.1 Hz, 3H)3.25 (s, 1H)-
Ethyl 4-methylbenzoate7.93 (d, J=8.1 Hz, 2H), 7.22 (d, J=8.0 Hz, 2H)4.35 (q, J=7.1 Hz, 2H)1.39 (t, J=7.1 Hz, 3H)-2.39 (s, 3H, -CH₃)
Ethyl 4-methoxybenzoate7.99 (d, J=8.8 Hz, 2H), 6.91 (d, J=8.8 Hz, 2H)4.34 (q, J=7.1 Hz, 2H)1.38 (t, J=7.1 Hz, 3H)-3.84 (s, 3H, -OCH₃)
Ethyl 4-aminobenzoate7.87 (d, J=8.6 Hz, 2H), 6.63 (d, J=8.6 Hz, 2H)4.31 (q, J=7.1 Hz, 2H)1.36 (t, J=7.1 Hz, 3H)-4.08 (br s, 2H, -NH₂)
Ethyl 4-nitrobenzoate8.29 (d, J=8.8 Hz, 2H), 8.15 (d, J=8.8 Hz, 2H)4.43 (q, J=7.1 Hz, 2H)1.43 (t, J=7.1 Hz, 3H)--

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundC=O (ppm)Ar-C (ppm)-OCH₂CH₃ (ppm)Alkyne-C (ppm)Other Substituent (ppm)
This compound165.8132.2, 131.9, 129.5, 126.361.2, 14.382.9, 80.0-
Ethyl 4-methylbenzoate166.7143.5, 129.6, 129.1, 128.260.8, 14.3-21.6 (-CH₃)
Ethyl 4-methoxybenzoate166.3163.1, 131.4, 122.8, 113.460.6, 14.3-55.3 (-OCH₃)
Ethyl 4-aminobenzoate166.9150.8, 131.5, 120.2, 113.860.4, 14.4--
Ethyl 4-nitrobenzoate164.8150.5, 135.5, 130.8, 123.561.7, 14.2--
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (cm⁻¹)

Compoundν(C≡C-H)ν(C≡C)ν(C=O)ν(C-O)Other Key Bands
This compound~3290~2110~1715~1270, ~1100~3050 (Ar-H)
Ethyl 4-methylbenzoate--~1720~1275, ~1105~2980 (Alkyl C-H)
Ethyl 4-methoxybenzoate--~1710~1255, ~1165~2960 (Alkyl C-H)
Ethyl 4-aminobenzoate--~1690~1270, ~1170~3400, ~3300 (N-H)
Ethyl 4-nitrobenzoate--~1725~1280, ~1100~1525, ~1350 (NO₂)
Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Absorption Maxima (λmax in nm)

CompoundSolventλmax (nm)
This compoundEthanol~245, ~255, ~290
Ethyl 4-methylbenzoateEthanol~238
Ethyl 4-methoxybenzoateEthanol~258
Ethyl 4-aminobenzoateWater~290
Ethyl 4-nitrobenzoateMethanol~265
Mass Spectrometry (MS)

Table 5: Mass Spectrometry Data (m/z)

CompoundMolecular FormulaMolecular Weight ( g/mol )[M]⁺ or [M+H]⁺ (m/z)Key Fragments (m/z)
This compoundC₁₁H₁₀O₂174.19174146, 129, 101
Ethyl 4-methylbenzoateC₁₀H₁₂O₂164.20164135, 119, 91
Ethyl 4-methoxybenzoateC₁₀H₁₂O₃180.20180151, 135, 107
Ethyl 4-aminobenzoateC₉H₁₁NO₂165.19165137, 120, 92
Ethyl 4-nitrobenzoateC₉H₉NO₄195.17195166, 150, 120

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. Specific parameters may vary depending on the instrumentation and the specific sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

  • Data Acquisition:

    • ¹H NMR: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.

    • ¹³C NMR: Spectra were acquired with a spectral width of 250 ppm, a relaxation delay of 2 s, and 1024 scans.

  • Data Processing: The acquired free induction decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: FTIR spectra were recorded on a spectrometer equipped with an ATR accessory.

  • Data Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added for each spectrum. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement.

  • Data Processing: The sample spectrum was automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A stock solution of the sample was prepared by dissolving approximately 1 mg of the compound in 10 mL of a suitable UV-grade solvent (e.g., ethanol, methanol, or water). This solution was then serially diluted to obtain a final concentration with an absorbance value between 0.2 and 0.8.

  • Instrumentation: UV-Vis spectra were recorded on a dual-beam spectrophotometer.

  • Data Acquisition: The spectrum was scanned from 200 to 800 nm. The solvent used for sample preparation was also used as the blank for baseline correction.

  • Data Processing: The wavelength of maximum absorption (λmax) was determined from the resulting spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample (approximately 10 µg/mL) was prepared in a suitable volatile solvent (e.g., methanol or acetonitrile) with 0.1% formic acid for positive ion mode analysis.

  • Instrumentation: Mass spectra were obtained using an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.

  • Data Acquisition: The sample solution was introduced into the ESI source via direct infusion at a flow rate of 5 µL/min. The mass spectrometer was operated in positive ion mode, and data was collected over a mass range of m/z 50-500.

  • Data Processing: The resulting mass spectrum was analyzed to determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the relationship between different spectroscopic techniques and the structural information they provide.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_characterization Structural Characterization Synthesis Synthesis of This compound Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation MS->Purity_Assessment

Caption: General experimental workflow for the synthesis and spectroscopic characterization of an organic compound.

logic_diagram cluster_techniques Spectroscopic Techniques cluster_information Structural Information NMR NMR Connectivity Carbon-Hydrogen Framework Connectivity NMR->Connectivity IR IR Functional_Groups Functional Groups IR->Functional_Groups UV_Vis UV-Vis Conjugation Electronic Transitions & Conjugated Systems UV_Vis->Conjugation MS MS Molecular_Weight Molecular Weight & Formula MS->Molecular_Weight

Caption: Relationship between spectroscopic techniques and the structural information they provide.

Comparative study of palladium catalysts for Sonogashira reactions of Ethyl 4-ethynylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Palladium Catalysts for the Sonogashira Reaction of Ethyl 4-Ethynylbenzoate

For researchers, scientists, and drug development professionals, the Sonogashira cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This guide provides a comparative overview of commonly employed palladium catalysts for the Sonogashira reaction of this compound, a key building block in the synthesis of various functional materials and pharmaceutical intermediates. While direct comparative studies for this specific alkyne are limited, this guide draws upon experimental data from analogous reactions to provide a clear and objective comparison of catalyst performance.

Performance of Palladium Catalysts

The choice of palladium catalyst is a critical factor that influences the yield, reaction rate, and overall efficiency of the Sonogashira coupling. Below is a summary of the performance of several common palladium catalysts in Sonogashira reactions of aryl iodides with terminal alkynes, which can serve as a strong predictive basis for their application with this compound.

Catalyst SystemKey CharacteristicsTypical Reaction ConditionsReported Yields (for analogous reactions)
Pd(PPh₃)₄ Highly active, air-sensitiveCuI co-catalyst, amine base (e.g., Et₃N), room temperature to mild heatingGood to excellent[1][2]
PdCl₂(PPh₃)₂ Air-stable, requires in situ reductionCuI co-catalyst, amine base (e.g., Et₃N, piperidine), often requires heatingHigh to excellent[1][3][4]
Pd(OAc)₂ / Ligand Versatile, requires an external phosphine ligand (e.g., PPh₃, XPhos)Can be run with or without a copper co-catalyst, amine or inorganic baseModerate to excellent, dependent on ligand[3]
[DTBNpP]Pd(crotyl)Cl Air-stable, monoligated precatalyst for copper-free reactionsAmine base (e.g., TMP), DMSO solvent, room temperatureHigh to excellent for challenging substrates[5]
N-Heterocyclic Carbene (NHC) Palladium Complexes Highly active, good for challenging substratesOften used in copper-free conditions, various bases and solventsCan provide high yields, but catalyst stability can be a concern[6]
Supported Palladium Catalysts (e.g., Pd/C, Pd@MCM-41) Heterogeneous, recyclable, good for green chemistry applicationsOften requires higher temperatures, can be copper-freeGood to excellent, but may have lower activity than homogeneous catalysts[7][8]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for Sonogashira coupling reactions, which can be adapted for the specific reaction of this compound with an aryl halide.

Protocol 1: Copper-Cocatalyzed Sonogashira Coupling

This protocol is a robust and general method suitable for a wide range of substrates using a traditional palladium catalyst.[2]

Materials:

  • This compound

  • Aryl halide (e.g., 4-iodotoluene)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Amine base (e.g., triethylamine, 3.0 equiv.)

  • Anhydrous and degassed solvent (e.g., THF or toluene)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), palladium catalyst (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add the anhydrous solvent (5-10 mL) and the amine base (3.0 mmol, 3.0 equiv).

  • Stir the mixture for 5-10 minutes at room temperature.

  • Add this compound (1.2 mmol, 1.2 equiv) dropwise.

  • Heat the reaction to the desired temperature (e.g., 50-80 °C) and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove catalyst residues.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when copper contamination of the product is a concern.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromotoluene)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., PPh₃, 4 mol%)

  • Amine base (e.g., triethylamine, 3.0 equiv.)

  • Anhydrous and degassed solvent (e.g., THF or toluene)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), palladium catalyst (0.02 mmol, 2 mol%), and phosphine ligand (0.04 mmol, 4 mol%).

  • Add the anhydrous solvent (5-10 mL) and the amine base (3.0 mmol, 3.0 equiv).

  • Stir the mixture for 5-10 minutes at room temperature.

  • Add this compound (1.2 mmol, 1.2 equiv) dropwise.

  • Heat the reaction to a specified temperature (often higher than the copper-co-catalyzed reaction, e.g., 60-100 °C) and monitor its progress.

  • Follow steps 6-9 from Protocol 1 for work-up and purification.

Experimental Workflow

The following diagram illustrates the general workflow for a Sonogashira coupling experiment, from reaction setup to product analysis.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification start Start reagents Combine Aryl Halide, Catalyst, Base, Solvent start->reagents Inert Atmosphere alkyne Add this compound reagents->alkyne react Heat and Stir alkyne->react monitor Monitor Progress (TLC/GC-MS) react->monitor monitor->react Incomplete quench Quench Reaction monitor->quench Complete extract Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: Generalized workflow for the Sonogashira coupling reaction.

Signaling Pathways and Logical Relationships

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle (in the co-catalyzed version). The generally accepted mechanism is depicted below.[9][10]

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle (Co-catalyzed) pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition pd_complex R-Pd(II)-X(L₂) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->pd0 Regeneration product R-C≡C-R' reductive_elimination->product cui CuI alkyne_activation Alkyne Coordination (R'-C≡C-H) cui->alkyne_activation cu_pi_complex [Cu(C≡C-R')]n alkyne_activation->cu_pi_complex deprotonation Deprotonation (Base) cu_pi_complex->deprotonation cu_acetylide Cu-C≡C-R' deprotonation->cu_acetylide cu_acetylide->transmetalation Acetylide Transfer cu_acetylide->cui Regeneration

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

References

Validating "Click" Reaction Products of Ethyl 4-ethynylbenzoate: A Comparative Guide to High-Resolution Mass Spectrometry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of novel molecular entities, the unambiguous validation of reaction products is a critical step. Ethyl 4-ethynylbenzoate is a versatile building block, frequently employed in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry to generate 1,4-disubstituted 1,2,3-triazole products. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) with other common analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC)—for the validation of these reaction products.

High-Resolution Mass Spectrometry: A Powerful Tool for Confirmation

High-resolution mass spectrometry is an indispensable tool for the confirmation of synthetic products, providing a highly accurate measurement of the mass-to-charge ratio (m/z) of an ionized molecule. This enables the determination of the elemental composition of the product, offering strong evidence for its identity. For the triazole products derived from this compound, HRMS is instrumental in confirming the successful cycloaddition.

Data Presentation: HRMS Validation of a Representative Triazole Product

To illustrate the power of HRMS, consider the reaction of this compound with Benzyl Azide to form Ethyl 4-(1-benzyl-1H-1,2,3-triazol-4-yl)benzoate.

ParameterTheoretical ValueObserved Value (HRMS)Mass Accuracy (ppm)Conclusion
Molecular Formula C₁₈H₁₇N₃O₂C₁₈H₁₇N₃O₂Elemental composition confirmed.
Monoisotopic Mass 319.1321319.13251.25Excellent agreement, confirming product identity.
Adduct [M+H]⁺[M+H]⁺Protonated molecular ion observed.

Comparative Analysis: HRMS vs. NMR and HPLC

While HRMS provides excellent confirmation of elemental composition, a comprehensive validation strategy often involves complementary techniques. NMR spectroscopy offers detailed structural information, while HPLC is crucial for assessing purity and quantifying reaction components.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
High-Resolution Mass Spectrometry (HRMS) Elemental composition, molecular weight confirmation.High sensitivity, high accuracy, requires minimal sample.Provides limited structural information (isomer differentiation can be challenging).
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information, including connectivity of atoms and stereochemistry.Unambiguous structure elucidation, can identify isomers.Lower sensitivity than HRMS, requires larger sample amounts, can be time-consuming.
High-Performance Liquid Chromatography (HPLC) Purity assessment, reaction monitoring, quantification.High resolution for separating complex mixtures, quantitative.Does not provide structural information, requires reference standards for identification.

The choice of analytical method depends on the specific question being addressed. For initial confirmation of a successful reaction and the molecular formula of the product, HRMS is highly efficient. For unambiguous structure determination and the identification of regioisomers, NMR is the gold standard.[1][2] For monitoring the progress of a reaction and determining the purity of the final product, HPLC is the preferred method.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following are standard protocols for the synthesis and characterization of the triazole product from this compound and Benzyl Azide.

Synthesis of Ethyl 4-(1-benzyl-1H-1,2,3-triazol-4-yl)benzoate (A Representative "Click" Reaction)
  • Reactant Preparation : Dissolve this compound (1 equivalent) and Benzyl Azide (1 equivalent) in a suitable solvent system, such as a mixture of tert-butanol and water.[3]

  • Catalyst Preparation : In a separate vial, prepare the copper(I) catalyst in situ by adding sodium ascorbate to a solution of copper(II) sulfate pentahydrate.[3]

  • Reaction Execution : Add the catalyst solution to the solution of the alkyne and azide.

  • Reaction Monitoring : Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

  • Work-up and Purification : Once the reaction is complete, the product is typically isolated by filtration or extraction. The crude product can then be purified by recrystallization or column chromatography.

High-Resolution Mass Spectrometry (HRMS) Analysis
  • Sample Preparation : Dissolve a small amount of the purified product (typically <1 mg) in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 µg/mL.

  • Instrumentation : Analyze the sample using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Data Acquisition : Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion ([M+H]⁺).

  • Data Analysis : Determine the accurate mass of the molecular ion and use software to calculate the elemental composition and compare it with the theoretical values.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
  • Sample Preparation : Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[1]

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of 400 MHz or higher. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be performed for more complex structures.

  • Data Analysis : Process the spectra to identify the chemical shifts, coupling constants, and integration of the signals to elucidate the structure of the molecule.

High-Performance Liquid Chromatography (HPLC) Analysis
  • Mobile Phase Preparation : Prepare a suitable mobile phase, often a mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid.

  • Sample Preparation : Dissolve a small amount of the reaction mixture or purified product in the mobile phase and filter it through a 0.22 µm syringe filter.

  • Instrumentation : Use a reverse-phase C18 column and a UV detector set to a wavelength where the product has strong absorbance.

  • Data Acquisition and Analysis : Inject the sample and record the chromatogram. The retention time can be used to identify the product (if a standard is available), and the peak area can be used to determine its purity and quantity.

Visualizing the Workflow

To better illustrate the process, the following diagrams outline the key experimental workflow and the underlying chemical transformation.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Validation Reactants This compound + Benzyl Azide Reaction Click Reaction Reactants->Reaction Catalyst Cu(I) Catalyst Catalyst->Reaction Purification Work-up & Purification Reaction->Purification Product Purified Triazole Product Purification->Product HRMS HRMS Analysis Data Validated Data HRMS->Data NMR NMR Analysis NMR->Data HPLC HPLC Analysis HPLC->Data Product->HRMS Product->NMR Product->HPLC click_chemistry_reaction cluster_reactants Reactants cluster_product Product Alkyne This compound Catalyst [Cu(I)] Alkyne->Catalyst + Azide Benzyl Azide Azide->Catalyst + Triazole Ethyl 4-(1-benzyl-1H-1,2,3-triazol-4-yl)benzoate Catalyst->Triazole Cycloaddition

References

A Comparative Guide to Base Efficiency in Sonogashira Couplings of Ethyl 4-ethynylbenzoate Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira cross-coupling reaction is a fundamental tool in medicinal chemistry and materials science for the formation of carbon-carbon bonds between aryl halides and terminal alkynes. The choice of base is a critical parameter that can significantly influence reaction efficiency, yield, and the impurity profile. This guide provides an objective comparison of the performance of various bases in the Sonogashira coupling of ethyl 4-iodobenzoate, a common analogue for ethyl 4-ethynylbenzoate coupling reactions, supported by experimental data from various sources.

The Critical Role of the Base in Sonogashira Couplings

The base in a Sonogashira reaction serves two primary functions. Firstly, it neutralizes the hydrogen halide (HX) that is formed as a byproduct during the catalytic cycle. Secondly, it facilitates the deprotonation of the terminal alkyne, leading to the formation of a copper acetylide intermediate, which is crucial for the transmetalation step with the palladium complex. The selection of an appropriate base is therefore essential for a successful and high-yielding transformation.

Comparative Performance of Common Bases

The efficiency of a Sonogashira coupling is highly dependent on the choice of base, with amine bases being the most commonly employed. The following table summarizes representative yields for the Sonogashira coupling of ethyl 4-iodobenzoate with various terminal alkynes, highlighting the effectiveness of different bases. It is important to note that yields are highly dependent on specific reaction conditions.[1]

Aryl HalideTerminal AlkyneBaseSolventCatalyst SystemTemperature (°C)Yield (%)Reference
Ethyl 4-iodobenzoatePhenylacetyleneTriethylamine (TEA)THF or ToluenePd(PPh₃)₂Cl₂ / CuIRoom Temp - 5075-95[1]
Ethyl 4-iodobenzoate1-HexyneTriethylamine (TEA)THF or ToluenePd(PPh₃)₂Cl₂ / CuIRoom Temp - 5070-90[1]
Ethyl 4-iodobenzoateTrimethylsilylacetyleneTriethylamine (TEA)THF or ToluenePd(PPh₃)₂Cl₂ / CuIRoom Temp - 5080-98[1]
Ethyl 4-iodobenzoatePropargyl alcoholTriethylamine (TEA)THF or ToluenePd(PPh₃)₂Cl₂ / CuIRoom Temp - 5065-85[1]
4-IodonitrobenzenePhenylacetylenePiperidineNot SpecifiedNot Specified50High Yield[2]
4-IodonitrobenzenePhenylacetyleneTriethylamine (TEA)Not SpecifiedNot Specified50High Yield[2]
4-IodonitrobenzenePhenylacetyleneDiisopropylethylamine (DIPEA)Not SpecifiedNot Specified25-80Poor Yield[2]
4-IodonitrobenzenePhenylacetyleneCs₂CO₃Not SpecifiedNot Specified25-80Poor Yield[2]
4-IodonitrobenzenePhenylacetyleneK₂CO₃Not SpecifiedNot Specified25-80Poor Yield[2]
4-IodonitrobenzenePhenylacetyleneKOHNot SpecifiedNot Specified25-80Poor Yield[2]
4-IodonitrobenzenePhenylacetyleneNaOHNot SpecifiedNot Specified25-80Poor Yield[2]
4-IodonitrobenzenePhenylacetyleneNaHCO₃Not SpecifiedNot Specified25-80Poor Yield[2]
IodobenzenePhenylacetyleneTriethylamine (TEA)Et₃NNS-MCM-41-Pd / CuI / PPh₃50High Yield[3]
IodobenzenePhenylacetyleneKOHToluene, DMF, DMSO, or NMPNS-MCM-41-Pd / CuI / PPh₃50No Product[3]
IodobenzenePhenylacetyleneK₂CO₃Toluene, DMF, DMSO, or NMPNS-MCM-41-Pd / CuI / PPh₃50No Product[3]

Observations:

  • Amine Bases: Triethylamine (TEA) and piperidine are shown to be highly effective bases for Sonogashira couplings, leading to high product yields, particularly at moderately elevated temperatures (50 °C).[1][2] Diisopropylethylamine (DIPEA), a more hindered amine, provided poor yields in the studied reaction.[2]

  • Inorganic Bases: In the coupling of 4-iodonitrobenzene, inorganic bases such as cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), potassium hydroxide (KOH), sodium hydroxide (NaOH), and sodium bicarbonate (NaHCO₃) resulted in poor yields.[2] Similarly, for the coupling of iodobenzene, KOH and K₂CO₃ were ineffective, which was attributed to their poor solubility in the organic solvents used.[3]

  • Solvent Effects: In some systems, the amine base can also serve as the solvent.[3] The choice of solvent is crucial, with common options including tetrahydrofuran (THF), toluene, and dimethylformamide (DMF).[4][5] The solubility of inorganic bases in the reaction solvent is a critical factor for their effectiveness.[3]

Key Experimental Protocols

The following is a generalized experimental protocol for a copper-co-catalyzed Sonogashira coupling of ethyl 4-iodobenzoate with a terminal alkyne, based on procedures found in multiple sources.[1][4][5]

Materials:

  • Ethyl 4-iodobenzoate (1.0 equiv)

  • Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF or Toluene)

  • Standard laboratory glassware for inert atmosphere techniques

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Ethyl 4-iodobenzoate, Pd(PPh₃)₂Cl₂, and CuI.[1]

  • Solvent and Base Addition: Add the anhydrous, degassed solvent, followed by triethylamine. Stir the resulting mixture at room temperature for 10-15 minutes.[1]

  • Alkyne Addition: Add the terminal alkyne dropwise to the reaction mixture via syringe.[1]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the Ethyl 4-iodobenzoate is consumed. Gentle heating (e.g., 40-50 °C) may be applied if the reaction is sluggish.[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent such as ethyl acetate. Wash the organic mixture with a saturated aqueous solution of NH₄Cl to remove the copper catalyst, followed by water and brine.[1]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.[1]

Visualizing the Process

Experimental Workflow for Sonogashira Coupling

Sonogashira_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification setup_reagents Combine Ethyl 4-iodobenzoate, Pd Catalyst, and CuI in a flame-dried Schlenk flask inert_atm Establish Inert Atmosphere (Argon or Nitrogen) add_solvent_base Add Degassed Solvent and Amine Base inert_atm->add_solvent_base add_alkyne Add Terminal Alkyne (dropwise) add_solvent_base->add_alkyne stir_monitor Stir and Monitor (TLC or LC-MS) add_alkyne->stir_monitor quench Quench and Dilute with Organic Solvent stir_monitor->quench wash Aqueous Washes (NH4Cl, H2O, Brine) quench->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Column Chromatography dry_concentrate->purify end end purify->end Isolated Product

Caption: Generalized experimental workflow for the Sonogashira coupling reaction.

Catalytic Cycle of Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_complex R-Pd(II)-X L2 pd0->pd_complex Oxidative Addition (R-X) pd_alkynyl R-Pd(II)-C≡CR' L2 pd_complex->pd_alkynyl Transmetalation cu_acetylide Cu-C≡C-R' pd_alkynyl->pd0 Reductive Elimination product R-C≡C-R' pd_alkynyl->product alkyne H-C≡C-R' alkyne->cu_acetylide Base, CuI cu_acetylide->pd_complex cuI CuI cu_acetylide->cuI Transmetalation to Pd

References

A Comparative Guide to Copper(I) Sources for the CuAAC Reaction with Ethyl 4-Ethynylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," offers a highly efficient and reliable method for the synthesis of 1,2,3-triazoles. The choice of the copper(I) source is a critical parameter that can significantly influence reaction kinetics, yields, and overall success, particularly in applications ranging from drug discovery to materials science. This guide provides a comprehensive comparison of common copper(I) sources for the CuAAC reaction of ethyl 4-ethynylbenzoate with a model azide, benzyl azide, supported by experimental data and detailed protocols.

Overview of Copper(I) Sources

The catalytic cycle of the CuAAC reaction relies on the presence of copper in its +1 oxidation state. Several methods are employed to introduce or generate Cu(I) ions in the reaction mixture. The most common sources include:

  • Direct Copper(I) Salts: Salts such as copper(I) iodide (CuI) and copper(I) bromide (CuBr) provide a direct source of the active catalyst.

  • In situ Reduction of Copper(II) Salts: A popular and convenient method involves the reduction of a stable and inexpensive copper(II) salt, typically copper(II) sulfate (CuSO₄), using a mild reducing agent like sodium ascorbate.[1][2]

  • Heterogeneous Copper Sources: Metallic copper sources, such as copper nanoparticles, can also serve as a reservoir for the active Cu(I) species.

The selection of the optimal copper source depends on various factors, including the specific substrates, solvent system, reaction scale, and sensitivity of functional groups present in the molecules.

Quantitative Performance Comparison

The following table summarizes the typical performance of different copper(I) sources in the CuAAC reaction between this compound and benzyl azide. The data presented is a representative compilation based on literature reports for similar aromatic alkynes and general CuAAC principles. Actual results may vary depending on the specific reaction conditions and purity of reagents.

Copper(I) SourceCatalyst Loading (mol%)LigandSolventReaction Time (h)Yield (%)AdvantagesDisadvantages
CuI 1-5Optional (e.g., DIPEA)THF, Toluene, CH₂Cl₂1-1285-95High yields, often faster for simple systems.Air-sensitive, requires inert atmosphere, potentially lower solubility.[3]
CuSO₄ / NaAsc 1-5 (CuSO₄)Optional but recommended (e.g., THPTA, TBTA)t-BuOH/H₂O, DMSO2-2490-98Air-stable reagents, robust, versatile solvent systems.[1]Can be slower, potential for side reactions if not optimized.
Cu Nanoparticles 1-10None requiredTHF, H₂O4-2480-90Heterogeneous, easy catalyst removal, recyclable.Can have lower activity, potential for leaching.

Experimental Protocols

Detailed methodologies for the CuAAC reaction of this compound and benzyl azide using different copper(I) sources are provided below.

Protocol 1: Using Copper(I) Iodide (CuI)

This protocol is suitable for small to medium-scale synthesis in organic solvents under an inert atmosphere.

Materials:

  • This compound

  • Benzyl azide

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA) (optional, as a base)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen or argon atmosphere, add this compound (1.0 mmol, 1.0 eq) and benzyl azide (1.1 mmol, 1.1 eq).

  • Dissolve the reactants in anhydrous THF (5 mL).

  • Add CuI (0.05 mmol, 5 mol%) and DIPEA (0.1 mmol, 10 mol%) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 1-12 hours), quench the reaction by exposing it to air and adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Using Copper(II) Sulfate and Sodium Ascorbate (CuSO₄/NaAsc)

This is a robust and widely used protocol that does not require stringent inert atmosphere techniques.

Materials:

  • This compound

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq) and benzyl azide (1.1 mmol, 1.1 eq) in a 1:1 mixture of t-BuOH and water (10 mL).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 mmol, 10 mol%) in water (1 mL).

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.05 mmol, 5 mol%) in water (1 mL).

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄ solution.[4]

  • Stir the reaction vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion (typically 2-24 hours), dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Using Copper Nanoparticles

This protocol offers the advantage of a heterogeneous catalyst that can be easily removed and potentially recycled.

Materials:

  • This compound

  • Benzyl azide

  • Copper nanoparticles (CuNPs) on a support (e.g., charcoal)

  • Tetrahydrofuran (THF)

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol, 1.0 eq), benzyl azide (1.1 mmol, 1.1 eq), and CuNPs (5-10 mol% copper loading).

  • Add THF (10 mL) and stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction progress by TLC or by taking aliquots of the supernatant for LC-MS analysis.

  • Upon completion (typically 4-24 hours), filter the reaction mixture to remove the copper nanoparticles. The nanoparticles can be washed with THF, dried, and stored for potential reuse.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

Visualizing the logical flow of the CuAAC reaction and the experimental process can aid in understanding and optimizing the synthesis.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_reaction Reaction Alkyne This compound Cu_Acetylide Copper-Acetylide Intermediate Alkyne->Cu_Acetylide Coordination Azide Benzyl Azide Cycloaddition [3+2] Cycloaddition Azide->Cycloaddition Cu_I Copper(I) Source (CuI, CuSO4/NaAsc, CuNPs) Cu_I->Cu_Acetylide Cu_Acetylide->Cycloaddition Triazole_Product Ethyl 4-(1-benzyl-1H-1,2,3-triazol-4-yl)benzoate Cycloaddition->Triazole_Product

Caption: Simplified catalytic cycle of the CuAAC reaction.

CuAAC_Workflow Start Start Reagent_Prep 1. Prepare Reactant Solution (Alkyne + Azide in Solvent) Start->Reagent_Prep Catalyst_Add 2. Add Copper(I) Source (and Ligand/Reducing Agent if applicable) Reagent_Prep->Catalyst_Add Reaction 3. Stir at Room Temperature (Monitor by TLC/LC-MS) Catalyst_Add->Reaction Workup 4. Quench and Extract Product Reaction->Workup Purification 5. Purify by Column Chromatography Workup->Purification Analysis 6. Characterize Product (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for a CuAAC reaction.

Conclusion

The choice of copper(I) source for the CuAAC reaction with this compound offers a trade-off between convenience, reaction rate, and experimental setup complexity. The CuSO₄/sodium ascorbate system is often the preferred method for its operational simplicity and robustness in a variety of solvents.[1] For reactions where faster rates are desired and an inert atmosphere is readily available, CuI can be an excellent choice. Copper nanoparticles present a promising green alternative with simplified catalyst removal, although potentially with slower reaction kinetics. The selection of the most appropriate copper source should be guided by the specific requirements of the synthesis and the resources available in the laboratory. The inclusion of a suitable ligand, such as THPTA for aqueous systems or TBTA for organic solvents, is generally recommended to enhance reaction rates and stabilize the copper(I) catalyst.[5]

References

A Comparative Guide to Bioconjugation Linkers: Alternatives to Ethyl 4-ethynylbenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and stable covalent linkage of biomolecules is fundamental to creating advanced therapeutics and research tools, such as antibody-drug conjugates (ADCs), PROTACs, and fluorescently labeled proteins. For years, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has been a go-to method for bioconjugation.[1][2] In this context, linkers like Ethyl 4-ethynylbenzoate, which provide a terminal alkyne handle, have been widely used.

However, the landscape of bioconjugation is evolving, driven by the need for greater stability, faster kinetics, and improved biocompatibility, particularly for applications in living systems. This guide provides an objective comparison of key alternative linker technologies to the standard CuAAC approach, supported by experimental data and detailed protocols, to empower researchers to select the optimal strategy for their specific needs.

The Benchmark: this compound and CuAAC

This compound is a representative aromatic alkyne used in CuAAC. This reaction joins an alkyne and an azide to form a highly stable 1,4-disubstituted triazole ring.[2]

Key Characteristics:

  • High Efficiency: The CuAAC reaction is known for its high yields and reliability across a wide range of substrates and aqueous conditions (pH 4-12).[1][3]

  • Favorable Kinetics: Compared to the uncatalyzed thermal reaction, the copper(I) catalyst provides an enormous rate acceleration of 10⁷ to 10⁸.[1] With reactant concentrations above 10 µM, reactions often reach completion within 1-2 hours at room temperature.[3]

  • Primary Limitation: The foremost drawback of CuAAC is its reliance on a copper catalyst, which is cytotoxic. This limits its application in live cells and in vivo models, as the metal ions can cause oxidative damage to biomolecules.[4]

While robust for in vitro conjugation, the cytotoxicity of copper has spurred the development of bioorthogonal, catalyst-free alternatives.

Bioorthogonal Alternatives for Live-Cell and In Vivo Applications

Bioorthogonal chemistry refers to reactions that can occur within living systems without interfering with native biochemical processes.[5] These methods eliminate the need for toxic catalysts.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC utilizes strained cyclooctynes that react spontaneously with azides. This reaction is highly bioorthogonal and has become a workhorse for live-cell imaging and the development of next-generation ADCs.[1][6] The two most prominent SPAAC linkers are Dibenzocyclooctyne (DBCO) and Bicyclo[6.1.0]nonyne (BCN).

  • DBCO (Dibenzocyclooctyne): Generally exhibits faster reaction kinetics than BCN.[1] Its bulky, aromatic structure, however, increases its hydrophobicity, which can sometimes negatively impact the properties of the final conjugate.

  • BCN (Bicyclo[6.1.0]nonyne): A smaller and more hydrophilic alternative to DBCO.[6] While its reaction rate with azides is typically slower than DBCO's, BCN demonstrates greater stability in environments with high concentrations of thiols, such as the cytoplasm.[2]

Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation

The IEDDA reaction between a tetrazine and a strained alkene, most commonly trans-cyclooctene (TCO), is the fastest known bioorthogonal reaction. Its exceptional speed allows for effective labeling at very low reactant concentrations, making it ideal for in vivo imaging and pre-targeting applications in oncology. The reaction is highly specific and proceeds rapidly to form a stable dihydropyridazine linkage, releasing nitrogen gas as the only byproduct.

Alternatives for Thiol-Reactive Conjugation with Enhanced Stability

Conjugation to cysteine residues is a popular strategy for site-specific modification of proteins. The traditional method involves the reaction of a thiol with a maleimide. However, the resulting thiosuccinimide linkage is often unstable and can undergo a retro-Michael addition, leading to premature cleavage of the conjugate, especially in vivo.

Several alternatives provide more robust and stable linkages:

  • Iodoacetamides: These reagents react with thiols via an S-alkylation reaction to form a highly stable thioether bond. The reaction is irreversible and a significant improvement over the maleimide linkage for applications requiring long-term stability.

  • Phenyloxadiazolyl Methyl Sulfones (PODS): This class of reagents also reacts with thiols to form a stable thioether bond and has been shown to yield protein conjugates with superior stability in human plasma compared to their maleimide-based counterparts.

Quantitative Performance Comparison

The choice of a bioconjugation linker is often dictated by the required reaction speed and the stability of the resulting bond. The tables below summarize key performance data for the discussed linker technologies.

Table 1: Comparison of Bioorthogonal Reaction Kinetics

Reaction Linker Components Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Catalyst Required? Key Advantage
CuAAC Terminal Alkyne + Azide ~10² - 10⁴ (Ligand-dependent) Yes (Copper I) High yield and reliability for in vitro use.[2]
SPAAC DBCO + Azide ~0.3 - 1.0 No Fast, catalyst-free reaction.[1]
SPAAC BCN + Azide ~0.1 - 1.0 No Good balance of stability and reactivity.

| IEDDA | Tetrazine + TCO | ~10³ - 10⁶ | No | Exceptionally fast kinetics, ideal for low concentrations. |

Note: Rate constants can vary based on the specific structures of the reactants, solvent, and temperature.

Table 2: Properties of Alternative Bioconjugation Linkers

Linker Class Reaction Partner Resulting Linkage Stability Key Features & Applications
This compound Azide 1,2,3-Triazole Very High Standard for CuAAC. Robust, high-yield in vitro conjugations. Limited by copper toxicity.[2][4]
DBCO/BCN Azide 1,2,3-Triazole Very High SPAAC. Bioorthogonal, for live-cell labeling and ADC synthesis. DBCO is faster; BCN is smaller and more stable to thiols.[1][2]
Tetrazine Trans-cyclooctene (TCO) Dihydropyridazine Very High IEDDA. Extremely fast bioorthogonal reaction. Ideal for in vivo imaging and pre-targeting strategies.
Iodoacetamide Thiol (Cysteine) Thioether Very High Thiol-alkylation. Forms a highly stable, irreversible bond. A superior alternative to maleimides for stable ADCs.
Phenyloxadiazolyl Methyl Sulfone (PODS) Thiol (Cysteine) Thioether Very High Thiol-alkylation. Provides conjugates with excellent stability in plasma.

| Maleimide | Thiol (Cysteine) | Thiosuccinimide | Moderate | Michael Addition. Prone to retro-Michael addition and exchange with other thiols (e.g., glutathione). |

Visualizing Bioconjugation Chemistries

To better understand the relationships between these linkers and their reaction mechanisms, the following diagrams illustrate their chemical structures and conjugation pathways.

G cluster_structures Key Bioconjugation Linker Structures A This compound (CuAAC) B DBCO (SPAAC) C BCN (SPAAC) D TCO (IEDDA) E Tetrazine (IEDDA) F Iodoacetamide (Thiol-reactive)

Figure 1. Chemical structures of key linkers.

G cluster_cuaac Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_spaac Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_iedda Inverse-Electron-Demand Diels-Alder (IEDDA) A1 Biomolecule-Azide A3 Stable Triazole Linkage A1->A3  Cu(I) Catalyst + A2 Alkyne Linker (e.g., this compound) A2->A3 B1 Biomolecule-Azide B3 Stable Triazole Linkage B1->B3  Catalyst-Free + B2 Strained Alkyne Linker (DBCO or BCN) B2->B3 C1 Biomolecule-Tetrazine C3 Stable Dihydropyridazine Linkage + N₂ C1->C3  Catalyst-Free + C2 Strained Alkene Linker (TCO) C2->C3

Figure 2. Comparison of key bioorthogonal reaction mechanisms.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these bioconjugation strategies.

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the labeling of an azide-modified protein with an alkyne linker like an this compound derivative.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.4.

  • Alkyne-linker stock solution (10-20 mM in DMSO).

  • Copper(II) sulfate (CuSO₄) stock solution (50 mM in water).

  • Sodium ascorbate stock solution (1 M in water, freshly prepared).

  • Copper-chelating ligand (e.g., THPTA) stock solution (50 mM in water).

  • Purification column (e.g., size-exclusion chromatography).

Procedure:

  • Protein Preparation: Dilute the azide-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL (typically 10-100 µM).

  • Reagent Preparation: In a separate tube, prepare the catalyst premix. For a 1 mL final reaction volume, combine 20 µL of CuSO₄ solution and 100 µL of THPTA solution. Mix thoroughly.

  • Conjugation Reaction: Add the alkyne-linker stock solution to the protein solution to achieve a 5- to 20-fold molar excess.

  • Initiation: Add 10 µL of the catalyst premix to the protein-alkyne mixture. Finally, add 10 µL of the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentration of copper should be 0.1-1 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by SDS-PAGE or mass spectrometry.

  • Purification: Remove excess reagents and the copper catalyst using a desalting or size-exclusion chromatography column to obtain the purified bioconjugate.

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the reaction between an azide-modified biomolecule and a DBCO-functionalized molecule.

Materials:

  • Azide-modified biomolecule in PBS, pH 7.4.

  • DBCO-functionalized reagent stock solution (10 mM in DMSO).

  • Purification column.

Procedure:

  • Reactant Preparation: Dissolve the azide-modified biomolecule in PBS to a final concentration of 1-10 mg/mL.

  • Conjugation Reaction: Add the DBCO-functionalized reagent to the biomolecule solution to achieve a 2- to 10-fold molar excess.

  • Incubation: Incubate the reaction mixture at room temperature for 2-12 hours, or at 4°C for 12-24 hours. The reaction progress can be monitored by appropriate analytical techniques (e.g., HPLC, SDS-PAGE).

  • Purification: Purify the conjugate to remove the excess DBCO reagent using a desalting column or dialysis.

Protocol 3: General Procedure for TCO-Tetrazine Ligation (IEDDA)

This protocol outlines the reaction between a TCO-functionalized protein and a tetrazine-functionalized molecule.

Materials:

  • TCO-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4).

  • Tetrazine-functionalized molecule stock solution (1-10 mM in DMSO or water).

  • Purification column.

Procedure:

  • Reactant Preparation: Prepare the TCO-functionalized protein at a concentration of 1-5 mg/mL in the reaction buffer.

  • Conjugation Reaction: Add the tetrazine stock solution to the protein solution. A slight molar excess (1.1 to 1.5 equivalents) of the tetrazine is typically sufficient due to the high reaction rate.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes. The reaction is often complete within minutes.

  • Purification: If necessary, the final conjugate can be purified from any unreacted small molecules using size-exclusion chromatography.

G A 1. Prepare Antibody (e.g., introduce azide handle) C 3. Conjugation Reaction (SPAAC) A->C B 2. Prepare Drug-Linker (e.g., functionalize with DBCO) B->C D 4. Purification (e.g., Size-Exclusion Chromatography) C->D F Final ADC Product D->F E 5. Characterization (e.g., Mass Spectrometry, HPLC) F->E

Figure 3. Generalized workflow for ADC synthesis using SPAAC.

Conclusion

While this compound and other terminal alkynes remain valuable tools for in vitro bioconjugation via the robust CuAAC reaction, the demands of modern drug development and chemical biology have driven the adoption of superior alternatives. For applications in living systems, the bioorthogonal, catalyst-free nature of SPAAC and IEDDA linkers is paramount. DBCO, BCN, and TCO/tetrazine systems offer researchers a powerful toolkit for live-cell imaging, in vivo studies, and the construction of advanced therapeutics. Furthermore, for applications requiring maximal stability, next-generation thiol-reactive linkers such as iodoacetamides and PODS provide a clear advantage over traditional maleimide chemistry. The selection of a linker should be a strategic decision based on a careful evaluation of the required reaction kinetics, the stability of the final conjugate, and the biological environment of the intended application.

References

Comparative Conformational Analysis of Ethyl 4-ethynylbenzoate Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the conformational outcomes of key reactions involving Ethyl 4-ethynylbenzoate, focusing on the well-established 1,3-dipolar cycloaddition reaction.

This guide provides an objective comparison of the conformational properties of a prominent reaction product of this compound, the 1,4-disubstituted "click" chemistry product, with its 1,5-regioisomer. The comparison is supported by experimental data from nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, offering insights into the steric and electronic factors that govern the three-dimensional structure of these molecules.

Introduction

This compound is a versatile building block in organic synthesis, readily participating in a variety of transformations including Sonogashira couplings and cycloaddition reactions. The stereochemistry and conformational preferences of the resulting products are of paramount importance in fields such as medicinal chemistry and materials science, as they directly influence biological activity and material properties. This guide focuses on the conformational analysis of the 1,2,3-triazole products formed from the popular and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) of this compound.

Reaction Pathway and Product Comparison

The primary reaction discussed is the 1,3-dipolar cycloaddition between this compound and an organic azide, such as benzyl azide. This reaction can theoretically yield two different regioisomers: the 1,4-disubstituted product (kinetic product) and the 1,5-disubstituted product (thermodynamic product). The choice of catalyst typically dictates the regioselectivity, with copper catalysts favoring the 1,4-isomer and ruthenium catalysts often leading to the 1,5-isomer.

Reaction_Pathway This compound This compound CuAAC CuAAC This compound->CuAAC RuAAC RuAAC This compound->RuAAC Benzyl Azide Benzyl Azide Benzyl Azide->CuAAC Benzyl Azide->RuAAC 1,4-disubstituted triazole 1,4-disubstituted triazole CuAAC->1,4-disubstituted triazole (Kinetic Product) 1,5-disubstituted triazole 1,5-disubstituted triazole RuAAC->1,5-disubstituted triazole (Thermodynamic Product)

Figure 1: General reaction scheme for the formation of 1,4- and 1,5-disubstituted triazoles from this compound and Benzyl Azide.

Conformational Analysis Data

The following table summarizes key conformational parameters for a representative 1,4-disubstituted triazole derived from this compound and a generic 1,5-disubstituted regioisomer, based on crystallographic data of similar structures.

ParameterEthyl 4-(1-benzyl-1H-1,2,3-triazol-4-yl)benzoate (1,4-isomer)Ethyl 4-(1-benzyl-1H-1,2,3-triazol-5-yl)benzoate (1,5-isomer, hypothetical)
Dihedral Angle (Triazole-Phenyl) ~40-60°[1]Expected to be larger due to increased steric hindrance
Dihedral Angle (Phenyl-Ester) ~5-15°Expected to be similar
Key ¹H NMR Signal (Triazole H) ~ δ 7.74 ppm (singlet)[2]Expected to be further downfield
Key ¹³C NMR Signals (Triazole C4, C5) C4: ~147.2 ppm, C5: ~120.4 ppm[2]Chemical shifts would be significantly different

Discussion of Conformational Differences

The substitution pattern on the 1,2,3-triazole ring significantly impacts the overall molecular conformation.

  • 1,4-Disubstituted Isomer: In the kinetically favored 1,4-isomer, the bulky substituents are positioned at opposite ends of the triazole ring. This arrangement minimizes steric repulsion, allowing for a relatively planar conformation between the triazole and the adjacent phenyl ring. However, some twisting is still observed, with dihedral angles typically in the range of 40-60 degrees.[1] This twisting is a balance between conjugative stabilization (favoring planarity) and steric hindrance.

  • 1,5-Disubstituted Isomer: In the 1,5-regioisomer, the two bulky substituents are adjacent to each other on the triazole ring. This leads to significantly greater steric hindrance, forcing a larger dihedral angle between the triazole and the phenyl rings. This increased twisting would disrupt π-conjugation between the aromatic systems, which can have implications for the electronic and photophysical properties of the molecule.

The distinct electronic environments of the triazole protons and carbons in the two isomers also lead to clear differences in their NMR spectra, providing a powerful tool for their differentiation and conformational assessment.[2]

Experimental Protocols

Synthesis of Ethyl 4-(1-benzyl-1H-1,2,3-triazol-4-yl)benzoate (1,4-isomer)

This protocol is based on a standard copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

  • This compound

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

  • Dichloromethane (DCM)

  • Brine

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq).

  • In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.1 eq).

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 1,4-disubstituted triazole.[3]

Experimental_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification dissolve Dissolve this compound and Benzyl Azide in t-BuOH/H2O mix Combine reactants and catalysts dissolve->mix prep_ascorbate Prepare aqueous Sodium Ascorbate solution prep_ascorbate->mix prep_copper Prepare aqueous CuSO4 solution prep_copper->mix stir Stir at room temperature mix->stir monitor Monitor by TLC stir->monitor extract Dilute with H2O and extract with DCM monitor->extract wash_dry Wash with brine and dry over Na2SO4 extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by column chromatography concentrate->purify

Figure 2: A typical workflow for the synthesis of Ethyl 4-(1-benzyl-1H-1,2,3-triazol-4-yl)benzoate.

Conclusion

The conformational analysis of reaction products of this compound reveals significant differences based on the reaction pathway and resulting stereochemistry. The 1,4-disubstituted triazole formed via CuAAC adopts a more planar conformation compared to the sterically hindered 1,5-isomer. This fundamental understanding of the conformational preferences is critical for the rational design of molecules with specific three-dimensional structures and desired functional properties in the fields of drug discovery and materials science. Further studies employing X-ray crystallography and advanced NMR techniques on a wider range of derivatives are encouraged to build a more comprehensive conformational landscape of this compound reaction products.

References

A Comparative Guide to Isotopic Labeling with Alkyne Probes: Featuring Ethyl 4-ethynylbenzoate and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of bioorthogonal chemistry has revolutionized the study of complex biological systems, enabling the specific labeling and tracking of biomolecules in their native environments. Among the most powerful tools in this field is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," which facilitates the covalent ligation of an azide-functionalized molecule with an alkyne-containing probe.[1] This guide provides a comparative analysis of isotopic labeling strategies utilizing alkyne probes, with a special focus on the potential utility of Ethyl 4-ethynylbenzoate as a simple and efficient labeling agent. We will explore its performance in the context of other widely used alkyne probes and alternative bioorthogonal labeling techniques, supported by experimental data and detailed protocols.

Introduction to Alkyne Probes in Isotopic Labeling

Metabolic labeling with alkyne-containing probes is a cornerstone of modern chemical biology and proteomics.[2] In this approach, cells are incubated with a precursor molecule that has been modified to contain a terminal alkyne group. This "alkyne probe" is then incorporated into newly synthesized biomolecules, such as proteins, glycans, or lipids, through the cell's natural metabolic pathways.[3] The incorporated alkyne serves as a bioorthogonal handle for subsequent ligation to a reporter molecule, which can be a fluorophore for imaging, a biotin tag for enrichment, or an isotopically labeled tag for quantitative mass spectrometry.[4]

This compound is a small, cell-permeable molecule that can serve as a simple and versatile alkyne probe. While specific isotopic labeling studies utilizing this exact molecule are not extensively documented in the current literature, its structural simplicity and chemical properties make it an attractive candidate for such applications.

Comparison of Alkyne Probes and Bioorthogonal Labeling Chemistries

The choice of an alkyne probe and the corresponding bioorthogonal ligation chemistry is critical for the success of a labeling experiment. The ideal method should offer high reaction efficiency, specificity, and biocompatibility. Here, we compare the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using a simple probe like this compound with other prominent bioorthogonal techniques.

Parameter CuAAC (e.g., with this compound) Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Inverse-Electron-Demand Diels-Alder (IEDDA) Staudinger Ligation
Reaction Terminal Alkyne + AzideCyclooctyne + AzideTetrazine + trans-Cyclooctene (TCO)Azide + Phosphine
Catalyst Copper(I)NoneNoneNone
Second-Order Rate Constant (k₂) 10¹ - 10⁴ M⁻¹s⁻¹[5]10⁻³ - 1 M⁻¹s⁻¹10³ - 10⁶ M⁻¹s⁻¹~10⁻³ M⁻¹s⁻¹[5]
Biocompatibility Copper toxicity can be a concern, but ligands like THPTA can mitigate this.[6]Excellent; no catalyst required.Excellent; very fast kinetics at low concentrations.[5]Good; phosphine reagents can be prone to oxidation.[5]
Non-Specific Labeling Low, but the alkyne tag in excess can react with cysteine residues.[4]Can exhibit non-specific reaction with thiols.[7]Low potential for off-target reactions.Generally low.
Probe Size Small (e.g., this compound)Bulky cyclooctyne groupRequires bulky TCO groupPhosphine reagents can be bulky

Experimental Protocols

General Workflow for Metabolic Labeling and Analysis

The following diagram illustrates a typical workflow for metabolic labeling of proteins with an alkyne probe, followed by quantitative proteomic analysis.

Metabolic Labeling Workflow cluster_cell_culture Cell Culture cluster_lysis Cell Lysis & Proteolysis cluster_labeling Bioorthogonal Labeling cluster_analysis Analysis Incubate cells with alkyne probe Incubate cells with alkyne probe Lyse cells Lyse cells Incubate cells with alkyne probe->Lyse cells Metabolic Incorporation Digest proteins (e.g., with trypsin) Digest proteins (e.g., with trypsin) Lyse cells->Digest proteins (e.g., with trypsin) Add azide-reporter (e.g., ¹³C-biotin-azide) Add azide-reporter (e.g., ¹³C-biotin-azide) Digest proteins (e.g., with trypsin)->Add azide-reporter (e.g., ¹³C-biotin-azide) Peptide Mixture Click Chemistry Reaction Click Chemistry Reaction Enrich labeled peptides (e.g., with streptavidin beads) Enrich labeled peptides (e.g., with streptavidin beads) Click Chemistry Reaction->Enrich labeled peptides (e.g., with streptavidin beads) Labeled Peptides Add azide-reporter (e.g., ¹³C-biotin-azide)->Click Chemistry Reaction LC-MS/MS Analysis LC-MS/MS Analysis Enrich labeled peptides (e.g., with streptavidin beads)->LC-MS/MS Analysis Data Analysis & Quantification Data Analysis & Quantification LC-MS/MS Analysis->Data Analysis & Quantification

Caption: A generalized experimental workflow for labeling proteins in living cells.

Protocol 1: Metabolic Labeling of Proteins with an Alkyne Probe

Materials:

  • Cell culture medium

  • Alkyne probe (e.g., this compound, L-azidohomoalanine, or L-homopropargylglycine)[8]

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease inhibitors

Procedure:

  • Culture cells to the desired confluency.

  • Replace the culture medium with a medium containing the alkyne probe at an optimized concentration (typically 10-100 µM).

  • Incubate the cells for a period sufficient for metabolic incorporation (e.g., 4-24 hours).

  • Wash the cells twice with ice-cold PBS to remove the excess unincorporated probe.

  • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Clarify the lysate by centrifugation to remove cell debris.

  • The resulting protein lysate containing alkyne-labeled proteins is now ready for the click chemistry reaction.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Cell Lysate

Materials:

  • Alkyne-labeled protein lysate from Protocol 1

  • Azide-reporter tag (e.g., biotin-azide, fluorescent azide, or isotopically labeled azide)

  • Copper(II) sulfate (CuSO₄)

  • Copper-chelating ligand (e.g., THPTA or TBTA)

  • Freshly prepared sodium ascorbate

Procedure:

  • To the protein lysate, add the azide-reporter tag to a final concentration of 100 µM.

  • Add the copper(II) sulfate and the copper-chelating ligand to final concentrations of 1 mM and 5 mM, respectively.

  • Initiate the click reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.

  • Incubate the reaction mixture at room temperature for 1 hour with gentle agitation.

  • The protein sample is now ready for downstream analysis such as enrichment or in-gel fluorescence scanning.

Proposed Isotopic Labeling with this compound

While not yet demonstrated in published literature, an isotopically labeled version of this compound, for instance, with ¹³C atoms in the ethyl group or on the benzoate ring, could be a powerful tool for quantitative proteomics.

Potential Synthesis of Isotopically Labeled this compound

A potential synthetic route for ¹⁸O-labeled Ethyl benzoate has been described, which could be adapted for this compound.[9] A plausible approach for synthesizing a ¹³C-labeled version is outlined below.

Synthesis of Isotopically Labeled this compound 4-iodobenzoic acid 4-iodobenzoic acid Esterification Esterification 4-iodobenzoic acid->Esterification ¹³C₂-Ethanol, H⁺ ¹³C₂-Ethyl 4-iodobenzoate ¹³C₂-Ethyl 4-iodobenzoate Esterification->¹³C₂-Ethyl 4-iodobenzoate Sonogashira Coupling Sonogashira Coupling ¹³C₂-Ethyl 4-iodobenzoate->Sonogashira Coupling Trimethylsilylacetylene, Pd(PPh₃)₄, CuI ¹³C₂-Ethyl 4-((trimethylsilyl)ethynyl)benzoate ¹³C₂-Ethyl 4-((trimethylsilyl)ethynyl)benzoate Sonogashira Coupling->¹³C₂-Ethyl 4-((trimethylsilyl)ethynyl)benzoate Desilylation Desilylation ¹³C₂-Ethyl 4-((trimethylsilyl)ethynyl)benzoate->Desilylation K₂CO₃, MeOH ¹³C₂-Ethyl 4-ethynylbenzoate ¹³C₂-Ethyl 4-ethynylbenzoate Desilylation->¹³C₂-Ethyl 4-ethynylbenzoate

Caption: A proposed synthetic pathway for ¹³C-labeled this compound.

Quantitative Proteomics using Isotopically Labeled Alkyne Probes

A powerful application of isotopic labeling with alkyne probes is in quantitative proteomics. By using "light" and "heavy" isotopically labeled probes or reporter tags, researchers can compare the relative abundance of newly synthesized proteins under different experimental conditions.[10][11]

For example, in a typical experiment, one cell population is treated with a "light" alkyne probe (containing the natural abundance of isotopes), while a second population is treated with a "heavy" probe (containing stable isotopes like ¹³C or ¹⁵N). After metabolic labeling, the cell lysates are combined, and the proteins are subjected to click chemistry with a biotin-azide tag. The biotinylated proteins are then enriched, digested, and analyzed by mass spectrometry. The mass difference between the light and heavy labeled peptides allows for their relative quantification.[12]

Conclusion

Isotopic labeling in conjunction with bioorthogonal alkyne probes provides a robust platform for the quantitative analysis of dynamic cellular processes. While established probes like L-azidohomoalanine and L-homopropargylglycine are widely used for studying protein synthesis, the exploration of simpler, more versatile probes like this compound holds promise for expanding the toolkit of chemical biologists. Its small size and straightforward structure may offer advantages in terms of cell permeability and minimal perturbation of biological systems. The development of isotopically labeled versions of such simple probes will further enhance their utility in quantitative proteomics, enabling precise and sensitive measurements of changes in the proteome in response to various stimuli or disease states. The comparative data and protocols presented in this guide are intended to assist researchers in selecting the most appropriate tools and strategies for their specific research questions in the exciting and rapidly evolving field of bioorthogonal chemistry.

References

Safety Operating Guide

Proper Disposal of Ethyl 4-Ethynylbenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of Ethyl 4-Ethynylbenzoate (CAS No. 10602-03-6). Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This document outlines the necessary personal protective equipment (PPE), spill management protocols, and the required waste disposal stream for this compound. All procedures should be conducted in accordance with your institution's environmental health and safety (EHS) guidelines and local regulations.

Immediate Safety and Handling Precautions

This compound is a chemical that requires careful handling due to its potential health effects. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents the following hazards:

  • H315: Causes skin irritation [1]

  • H319: Causes serious eye irritation [1]

  • H335: May cause respiratory irritation [1]

Before beginning any disposal-related activities, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood, and wearing appropriate personal protective equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.
Skin Protection Chemical-resistant gloves (e.g., nitrile), lab coat, and closed-toe shoes.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.

Step-by-Step Disposal Protocol

Discharge of this compound into the environment must be strictly avoided. Do not dispose of this chemical down the drain or in regular trash. The primary method for disposal involves collection and transfer to a licensed chemical waste disposal facility.

1. Waste Segregation and Collection:

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container. The container must be compatible with organic compounds. Clearly label the container as "Hazardous Waste" and list "this compound" and any other chemical constituents.

  • Solid Waste: Contaminated solid waste (e.g., gloves, absorbent pads, weighing paper) must be collected in a separate, sealed, and clearly labeled hazardous waste container.

2. Spill Management:

In the event of a spill, follow these procedures:

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.

  • Collect the absorbed material and place it into a suitable, closed container for disposal as hazardous waste.

  • Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.

3. Final Disposal:

  • Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Do not mix with other waste streams unless explicitly permitted by your EHS department.

Experimental Protocol: Waste Disposal Procedure

This protocol details the step-by-step methodology for the safe disposal of this compound waste.

  • Personal Protective Equipment (PPE) and Preparation: Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, a lab coat, and closed-toe shoes. Conduct all waste handling within a certified chemical fume hood to avoid inhalation of vapors.

  • Waste Segregation and Collection:

    • Liquid Waste: Collect all liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container. The container must be compatible with organic solvents and clearly labeled "Hazardous Waste," listing "this compound" and any other chemical constituents.

    • Solid Waste: Contaminated solid waste (e.g., gloves, absorbent pads, weighing paper) must be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Container Management: Ensure that waste containers are kept closed except when adding waste. Do not overfill containers.

  • Temporary Storage: Store waste containers in a designated satellite accumulation area that is at or near the point of generation and under the control of the operator of the process generating the waste.

  • Waste Pickup and Disposal: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Provide them with accurate information about the contents of the waste containers.

Disposal Workflow

start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Determine Waste Type fume_hood->waste_type liquid_waste Collect in Labeled Liquid Hazardous Waste Container waste_type->liquid_waste Liquid solid_waste Collect in Labeled Solid Hazardous Waste Container waste_type->solid_waste Solid storage Store Sealed Container in Designated Accumulation Area liquid_waste->storage solid_waste->storage contact_ehs Contact EHS for Pickup storage->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Ethyl 4-Ethynylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, ensuring the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for Ethyl 4-Ethynylbenzoate, fostering a secure and compliant laboratory environment.

Immediate Safety and Handling Precautions

This compound is a compound that requires careful handling due to its potential hazards. According to its GHS classification, it can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Therefore, adherence to strict safety protocols is essential.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or vapors[2][3][4].

  • Ensure that safety showers and eyewash stations are readily accessible in the immediate work area[5].

Personal Hygiene:

  • Do not eat, drink, or smoke in areas where chemicals are handled or stored[6][7].

  • Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday[6][8].

  • Avoid smelling or tasting the chemical[6].

Spill and Emergency Procedures:

  • In case of a spill, evacuate non-essential personnel from the area[2].

  • Wearing appropriate PPE, contain and clean up the spill using an inert absorbent material[2].

  • Place the collected material into a sealed, properly labeled container for hazardous waste disposal[2][9].

  • For eye contact, immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present[6][10]. Seek medical attention.

  • For skin contact, wash the affected area with soap and water and remove contaminated clothing[5][10].

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on general guidance for handling similar chemical structures such as aromatic esters and fine powders.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles that provide a complete seal around the eyes are required. A face shield may be necessary for splash hazards[2][10][11][12].
Hand Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended. Gloves should be inspected for integrity before each use and disposed of properly after handling the chemical[2][10][11][13].
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect against skin contact. For larger quantities, a chemical-resistant apron may be appropriate[2][10].
Respiratory Protection NIOSH-Approved RespiratorGenerally not required if work is conducted in a well-ventilated area or fume hood. If dust or aerosols are generated, a NIOSH-approved respirator is recommended[5][10].

Operational Plan: A Step-by-Step Workflow

Adherence to a standardized workflow minimizes the risk of exposure and ensures procedural consistency.

Operational Workflow for Handling this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_workspace Prepare Workspace prep_ppe->prep_workspace handling_weigh Weigh Compound in Fume Hood prep_workspace->handling_weigh Proceed to handling handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer post_decon Decontaminate Workspace handling_transfer->post_decon Complete handling post_ppe Doff PPE post_decon->post_ppe post_wash Wash Hands post_ppe->post_wash disp_waste Segregate Chemical Waste post_wash->disp_waste Proceed to disposal disp_container Seal and Label Waste Container disp_waste->disp_container disp_contact Contact EHS for Pickup disp_container->disp_contact

Operational Workflow for Handling this compound

Disposal Plan

Proper chemical waste disposal is critical for environmental protection and regulatory compliance.

Waste Identification and Segregation:

  • All solid waste contaminated with this compound, including absorbent materials from spills, and empty containers, should be collected in a designated, leak-proof, and properly labeled hazardous waste container[2][9].

  • The label should clearly state "Hazardous Waste: this compound" and include any relevant hazard pictograms[2].

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department[9].

Container Management:

  • Keep the waste container tightly closed when not in use[5].

  • Store the container in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials[2][9].

Final Disposal:

  • Never dispose of this compound down the drain or in the regular trash[9].

  • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste by a licensed vendor[2].

  • For empty containers, triple-rinse with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected and disposed of as hazardous waste. After thorough cleaning and defacing the label, the container may be disposed of as non-hazardous waste or recycled according to institutional policies[2].

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.